Product packaging for 1,9-Thianthrenedicarboxylic acid(Cat. No.:CAS No. 86-67-9)

1,9-Thianthrenedicarboxylic acid

Cat. No.: B1619720
CAS No.: 86-67-9
M. Wt: 304.3 g/mol
InChI Key: WKUMLCTUNDLANJ-UHFFFAOYSA-N
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Description

1,9-Thianthrenedicarboxylic acid is a useful research compound. Its molecular formula is C14H8O4S2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O4S2 B1619720 1,9-Thianthrenedicarboxylic acid CAS No. 86-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thianthrene-1,9-dicarboxylic acid
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InChI

InChI=1S/C14H8O4S2/c15-13(16)7-3-1-5-9-11(7)20-12-8(14(17)18)4-2-6-10(12)19-9/h1-6H,(H,15,16)(H,17,18)
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Description Data deposited in or computed by PubChem

InChI Key

WKUMLCTUNDLANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4S2
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DSSTOX Substance ID

DTXSID4058946
Record name 1,9-Thianthrenedicarboxylic acid
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Molecular Weight

304.3 g/mol
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CAS No.

86-67-9
Record name 1,9-Thianthrenedicarboxylic acid
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Record name 1,9-Thianthrenedicarboxylic acid
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Record name Thianthrene-1,9-dicarboxylic acid
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Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 1,9-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1,9-thianthrenedicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is a multi-step process that leverages directed ortho-metalation to achieve the desired 1,9-substitution pattern on the thianthrene core. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Introduction

Thianthrene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their unique electronic and structural properties. The rigid, butterfly-shaped conformation of the thianthrene nucleus makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. Specifically, the introduction of functional groups at the 1 and 9 positions can significantly influence the molecule's conformation and properties. This guide focuses on the synthesis of this compound, a key intermediate for further chemical modifications.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from commercially available thianthrene. The key strategic element is the use of a sulfoxide group to direct the lithiation to the adjacent 1 and 9 positions, a method pioneered by Joule and coworkers. The subsequent conversion of the introduced functional groups to carboxylic acids is a well-established transformation.

The overall synthetic route is depicted below:

Synthesis_of_1_9_Thianthrenedicarboxylic_acid Thianthrene Thianthrene Thianthrene_oxide Thianthrene-5-oxide Thianthrene->Thianthrene_oxide Oxidation Dibromo_thianthrene 1,9-Dibromothianthrene Thianthrene_oxide->Dibromo_thianthrene 1. Directed Dilithiation 2. Bromination 3. Reduction Dicarboxylic_acid This compound Dibromo_thianthrene->Dicarboxylic_acid 1. Dilithiation 2. Carboxylation

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Thianthrene-5-oxide

Reaction: Oxidation of thianthrene.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure thianthrene-5-oxide.

Compound Molecular Formula Molar Mass ( g/mol ) Typical Yield (%) Melting Point (°C)
ThianthreneC₁₂H₈S₂216.33-158-160
Thianthrene-5-oxideC₁₂H₈OS₂232.3385-95142-144

Table 1: Physical and reaction data for the synthesis of thianthrene-5-oxide.

Step 2: Synthesis of 1,9-Dibromothianthrene

This step involves a three-stage process: directed dilithiation, introduction of bromine atoms, and reduction of the sulfoxide.

Protocol:

  • 1,9-Dilithiation and Silylation:

    • To a solution of thianthrene-5-oxide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.

    • Stir the mixture at -78 °C for 2 hours.

    • Add trimethylsilyl chloride (TMSCl) (2.5 equivalents) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,9-bis(trimethylsilyl)thianthrene-5-oxide.

  • Bromination and Reduction:

    • Dissolve the crude 1,9-bis(trimethylsilyl)thianthrene-5-oxide in a suitable solvent such as dichloromethane.

    • Add N-bromosuccinimide (NBS) (2.2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • To the same flask, add a reducing agent such as acetyl chloride and potassium iodide to reduce the sulfoxide back to the sulfide.

    • Work up the reaction by washing with aqueous sodium thiosulfate solution to remove excess bromine, followed by a brine wash.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield 1,9-dibromothianthrene.

Compound Molecular Formula Molar Mass ( g/mol ) Typical Overall Yield (%)
1,9-DibromothianthreneC₁₂H₆Br₂S₂374.1250-60 (from Thianthrene-5-oxide)

Table 2: Data for the synthesis of 1,9-dibromothianthrene.

Step 3: Synthesis of this compound

Reaction: Dilithiation of 1,9-dibromothianthrene followed by carboxylation with carbon dioxide.

Protocol:

  • Dissolve 1,9-dibromothianthrene (1 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.2 equivalents in hexanes) dropwise to the solution.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the reaction mixture onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and acidify with dilute hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dicarboxylic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Compound Molecular Formula Molar Mass ( g/mol ) Typical Yield (%)
This compoundC₁₄H₈O₄S₂304.3470-85

Table 3: Data for the synthesis of this compound.

Visualization of Key Experimental Workflow

The following diagram illustrates the workflow for the crucial carboxylation step.

Carboxylation_Workflow cluster_prep Reaction Setup cluster_reaction Carboxylation cluster_workup Workup and Purification A Dissolve 1,9-Dibromothianthrene in anhydrous THF B Cool to -78 °C (Dry ice/acetone bath) A->B C Add n-BuLi dropwise B->C D Stir at -78 °C for 1h C->D E Quench with excess dry ice (CO₂) D->E F Warm to RT E->F G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Dry, Concentrate H->I J Recrystallize I->J Product Product J->Product Pure this compound

Figure 2: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a challenging but achievable process that provides access to a valuable building block for the development of new chemical entities. The directed ortho-metalation of thianthrene-5-oxide is a key transformation that enables the regioselective introduction of functional groups at the 1 and 9 positions. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this target molecule. Careful attention to anhydrous and inert reaction conditions is crucial for the success of the organolithium-mediated steps. The provided data and workflow diagrams serve as a practical reference for laboratory execution.

1,9-Thianthrenedicarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 86-67-9

This technical guide provides a comprehensive overview of 1,9-Thianthrenedicarboxylic acid, a sulfur-containing heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

While detailed experimental data for this compound is limited in publicly accessible literature, the following table summarizes its basic chemical properties based on available database information.

PropertyValueSource
CAS Number 86-67-9Chemical Abstracts Service
Molecular Formula C₁₄H₈O₄S₂PubChem
Molecular Weight 304.3 g/mol PubChem
Predicted XlogP 3.2PubChem
Topological Polar Surface Area 125 ŲPubChem

Synthesis and Experimental Protocols

A general approach for the synthesis of a related compound, a dicarboxylic acid derivative of a 1,4-dithiin, involved the hydrolysis of a diester precursor using potassium hydroxide in ethanol. This suggests a potential synthetic route for this compound could involve the preparation of the corresponding diester followed by hydrolysis.

General Workflow for Dicarboxylic Acid Synthesis from a Diester Precursor:

G start Start with Diester Precursor hydrolysis Hydrolysis (e.g., KOH in Ethanol) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification isolation Isolation and Purification (e.g., Filtration, Recrystallization) acidification->isolation product This compound isolation->product

Caption: A generalized workflow for the synthesis of a dicarboxylic acid from its diester precursor.

Biological Activity and Signaling Pathways

There is currently a significant lack of publicly available data regarding the biological activity of this compound. No quantitative data, such as IC50 or GI50 values, from specific biological assays could be identified. Furthermore, no studies detailing its mechanism of action or any associated signaling pathways have been found.

Research on other thianthrene derivatives has explored their potential in various applications, including materials science and as redox mediators. However, this information is not directly transferable to the dicarboxylic acid derivative and its potential biological effects.

The absence of biological data prevents the creation of diagrams for signaling pathways or experimental workflows related to the bioactivity of this compound.

Conclusion

This compound is a defined chemical entity with a known CAS number and basic chemical properties. However, there is a notable gap in the scientific literature concerning its synthesis and biological activity. The lack of detailed experimental protocols and the absence of data on its effects in biological systems highlight an area for future research. For scientists and drug development professionals, this compound represents an unexplored chemical scaffold with potential for novel discoveries, should its synthesis and biological profile be further investigated. Further research is required to elucidate its potential applications and to understand its interactions with biological targets.

physical and chemical properties of 1,9-Thianthrenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,9-Thianthrenedicarboxylic acid. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data from related thianthrene derivatives and other dicarboxylic acids to offer a broader context for its potential characteristics and reactivity. The guide details known synthetic approaches to the thianthrene core, general reactivity of the carboxylic acid functional groups, and provides visualizations of relevant chemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

Thianthrene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered interest in various fields, including materials science and pharmaceuticals. The rigid, non-planar structure of the thianthrene core imparts unique electronic and conformational properties to its derivatives. The introduction of carboxylic acid functionalities, as in this compound, opens avenues for further derivatization, such as the formation of amides, esters, and polymers, making it a potentially valuable building block in drug discovery and materials development. This guide aims to consolidate the available information on this compound and provide a predictive overview of its properties based on related structures.

Physical Properties

PropertyValueSource/Notes
Molecular Formula C₁₄H₈O₄S₂[1]
Molecular Weight 304.34 g/mol [1]
Appearance Not specified. Likely a solid.
Melting Point Not available
Boiling Point 533°C at 760 mmHg[1]
Density 1.601 g/cm³[1]
Solubility Not availableExpected to be poorly soluble in water and non-polar organic solvents, with some solubility in polar aprotic solvents like DMSO and DMF.
pKa Not availableEstimated to be in the range of 3-5 for the first dissociation and 4-6 for the second, similar to other aromatic dicarboxylic acids.
Refractive Index 1.774[1]
Flash Point 276.1°C[1]
Vapor Pressure 3.44E-12 mmHg at 25°C[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the thianthrene core and the two carboxylic acid functional groups.

Reactivity of the Thianthrene Core

The sulfur atoms in the thianthrene ring can be oxidized to form sulfoxides and sulfones. The thianthrene moiety can also undergo electrophilic substitution reactions, although the carboxylic acid groups are deactivating. The non-planar, V-shaped structure of the thianthrene core is a key feature influencing its chemical and physical properties.

Reactivity of the Carboxylic Acid Groups

The carboxylic acid groups are versatile handles for a variety of chemical transformations, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Reaction with amines, often facilitated by coupling agents, to produce amides. This is a crucial reaction in the synthesis of polyamides and for modifying biological molecules.

  • Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

  • Decarboxylation: While generally requiring harsh conditions, decarboxylation can be a potential side reaction under certain thermal or catalytic conditions.

Synthesis

A general method for the synthesis of the thianthrene core involves the reaction of benzene with sulfur monochloride in the presence of a Lewis acid catalyst. For substituted thianthrenes, the starting materials would need to be appropriately functionalized.

Below is a conceptual workflow for a potential synthetic pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Thianthrene Core Formation cluster_intermediate Intermediate cluster_reaction2 Carboxylation cluster_product Final Product Substituted Benzene Substituted Benzene Cyclization Cyclization Substituted Benzene->Cyclization Sulfur Reagent Sulfur Reagent Sulfur Reagent->Cyclization 1,9-Disubstituted Thianthrene 1,9-Disubstituted Thianthrene Cyclization->1,9-Disubstituted Thianthrene Oxidation/Carboxylation Oxidation/Carboxylation 1,9-Disubstituted Thianthrene->Oxidation/Carboxylation This compound This compound Oxidation/Carboxylation->this compound

Conceptual synthetic workflow for this compound.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general procedure for the synthesis of a related thianthrene dicarboxylic acid (the 2,7-isomer) has been reported and can be adapted.

General Protocol for the Synthesis of a Thianthrene Dicarboxylic Acid (by analogy):

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with the appropriate dichlorinated aromatic dicarboxylic acid and a suitable high-boiling polar aprotic solvent (e.g., N,N-dimethylacetamide).

  • Nucleophilic Substitution: Sodium sulfide is added portion-wise to the stirred solution at an elevated temperature. The reaction mixture is heated for several hours to facilitate the intramolecular cyclization to form the thianthrene ring.

  • Workup: After cooling to room temperature, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude dicarboxylic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent or by dissolving in a basic solution, filtering, and re-precipitating with acid.

Purification_Workflow Crude Product Crude Product Dissolution Dissolve in Base Crude Product->Dissolution Filtration1 Filter Insolubles Dissolution->Filtration1 Precipitation Acidify to Precipitate Filtration1->Precipitation Filtration2 Collect Product Precipitation->Filtration2 Washing Wash with Water Filtration2->Washing Drying Drying Washing->Drying Pure Product Pure Product Drying->Pure Product

General purification workflow for a thianthrene dicarboxylic acid.

Spectroscopic Analysis

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For characterization, one would expect the following general features:

  • ¹H NMR: A complex aromatic region with signals corresponding to the protons on the thianthrene core. The chemical shifts would be influenced by the positions of the carboxylic acid groups. A broad singlet corresponding to the acidic protons of the carboxylic acids would also be expected, which would be exchangeable with D₂O.

  • ¹³C NMR: Signals for the quaternary carbons of the carboxylic acid groups, as well as distinct signals for the aromatic carbons of the thianthrene skeleton.

  • IR Spectroscopy: A broad O-H stretching band for the carboxylic acid groups, a sharp C=O stretching band, and characteristic C-S stretching bands.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (304.34 g/mol ).

Applications in Drug Development

While there are no specific drug development applications reported for this compound, the thianthrene scaffold is of interest in medicinal chemistry. Its rigid structure can be used to orient pharmacophoric groups in a defined three-dimensional space. The dicarboxylic acid functionality allows for the synthesis of derivatives with improved solubility, bioavailability, or the ability to form covalent bonds with biological targets. Potential applications could include its use as a linker in prodrugs, a scaffold for the development of enzyme inhibitors, or as a building block for novel therapeutic agents. The relationship between the thianthrene core and potential biological activity is an area for further investigation.

Drug_Development_Logic Thianthrene_Core Thianthrene Core (Rigid Scaffold) Properties Unique 3D Structure & Electronic Properties Thianthrene_Core->Properties Dicarboxylic_Acid Dicarboxylic Acid (Functional Handles) Derivatization Ester, Amide Formation, Linker Attachment Dicarboxylic_Acid->Derivatization Potential_Applications Potential Applications Properties->Potential_Applications Derivatization->Potential_Applications Prodrugs Prodrugs Potential_Applications->Prodrugs Enzyme_Inhibitors Enzyme Inhibitors Potential_Applications->Enzyme_Inhibitors Novel_Therapeutics Novel Therapeutics Potential_Applications->Novel_Therapeutics

Logical relationships in the context of drug development.

Safety and Handling

Specific toxicity data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a molecule with potential as a versatile building block in both materials science and medicinal chemistry. While there is a significant lack of experimentally determined data for this specific isomer, this guide has compiled the available information and provided a framework for understanding its likely physical and chemical properties based on related compounds. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its potential applications.

References

Unveiling the Elusive Architecture: A Technical Guide to the Prospective Crystal Structure of 1,9-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,9-Thianthrenedicarboxylic acid is a sulfur-containing heterocyclic organic compound with significant potential in materials science and pharmaceutical development. Its rigid, non-planar "butterfly" molecular geometry, a hallmark of the thianthrene core, coupled with the functional carboxylic acid groups, makes it a compelling candidate for the design of novel supramolecular assemblies, coordination polymers, and active pharmaceutical ingredients. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting and controlling its physicochemical properties. This technical guide provides a comprehensive overview of the methodologies that would be employed to determine the crystal structure of this compound, offering insights for researchers, scientists, and drug development professionals.

While a definitive, publicly available crystal structure for this compound has yet to be reported, this guide outlines the established experimental protocols and data analysis techniques that are standard in the field of X-ray crystallography for elucidating the structures of similar organic molecules.

Experimental Protocols: A Roadmap to Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that begins with synthesis and culminates in the refinement of a three-dimensional atomic model. The following sections detail the key experimental procedures.

1. Synthesis and Purification

The initial and most critical step is the synthesis of high-purity this compound. Synthetic routes to thianthrene derivatives often involve the reaction of aromatic compounds with sulfur monochloride or dichlorides. For dicarboxylic acid derivatives, a common strategy involves the cyclization of appropriately substituted precursors. It is crucial to note that the synthesis of substituted thianthrenes can often lead to a mixture of isomers. For instance, the synthesis of thianthrene-2,7-dicarboxylic acid is known to produce the 2,8-isomer as a byproduct[1].

Following synthesis, rigorous purification is essential. Techniques such as recrystallization, column chromatography, and sublimation are employed to isolate the desired isomer and remove any impurities that could hinder the growth of high-quality single crystals. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are vital for confirming the chemical identity and purity of the synthesized compound.

2. Single Crystal Growth

The cornerstone of X-ray crystallography is the availability of a well-ordered single crystal of suitable size and quality. Growing single crystals of organic molecules can be both an art and a science. Common techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of ordered crystal nuclei.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and is often determined empirically. A range of solvents with varying polarities should be screened to find the optimal conditions for crystal growth.

3. X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the path of a focused X-ray beam. Modern single-crystal X-ray diffractometers are typically equipped with a CCD or CMOS detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction pattern, consisting of a series of spots of varying intensity, contains the information about the arrangement of atoms within the crystal lattice.

4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a preliminary model of the molecular structure.

The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Data Presentation: Anticipated Crystallographic Data

While specific data for this compound is not available, the following table illustrates the type of quantitative information that would be obtained from a successful crystal structure determination, based on typical values for related organic molecules.

Crystallographic Parameter Anticipated Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c, P-1, or similar
Unit Cell Dimensions
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1500 - 3000
Z (molecules per unit cell)4 or 8
Calculated Density (g/cm³)1.4 - 1.6
Bond Lengths (Å)
C-S1.75 - 1.80
C=O1.20 - 1.25
C-O1.30 - 1.35
Bond Angles (°)
C-S-C98 - 102
O-C=O120 - 125
Dihedral Angle (°)
Benzene-Benzene120 - 140

Mandatory Visualization: Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental procedures for determining the crystal structure of a compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) characterization->crystal_growth data_collection Data Collection (Single Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation & Analysis refinement->validation

Experimental workflow for crystal structure determination.

The determination of the crystal structure of this compound is a crucial step towards understanding and harnessing its properties for various applications. Although a solved structure is not yet publicly available, the well-established techniques of organic synthesis, single-crystal growth, and X-ray crystallography provide a clear path forward. The insights gained from its three-dimensional structure, particularly the conformation of the thianthrene core and the intermolecular interactions mediated by the carboxylic acid groups, will be invaluable for the rational design of new materials and pharmaceutical compounds. This guide serves as a foundational resource for researchers embarking on the structural characterization of this and related molecules.

References

An In-depth Technical Guide on the Synthesis and Properties of 1,9-Thianthrenedicarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,9-thianthrenedicarboxylic acid and its derivatives, focusing on their synthesis, properties, and potential applications. Due to the limited specific research on the 1,9-disubstituted isomer, this document combines established data on the thianthrene core with proposed synthetic strategies and potential derivatizations to serve as a foundational resource for researchers interested in exploring this unique chemical scaffold.

Introduction to the Thianthrene Scaffold

Thianthrene is a sulfur-containing heterocyclic compound featuring a dibenzo[b,e][1][2]dithiin ring system. This tricyclic structure consists of two benzene rings fused to a central 1,4-dithiin ring. The thianthrene molecule is not planar, adopting a bent conformation with a distinct fold angle along the S-S axis of approximately 128°.[2] This unique V-shaped geometry, combined with the electron-rich nature of the sulfur atoms, imparts notable electronic, photophysical, and electrochemical properties to its derivatives.[3]

The thianthrene core is known for its reversible oxidation to a stable radical cation and dication, a property that has been explored for applications in supramolecular chemistry, the development of organic reactions, and as cathode materials in batteries.[1][4] Furthermore, the heavy atom effect of the sulfur atoms can facilitate intersystem crossing, making thianthrene derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF).[1]

Synthesis of the Thianthrene Core

The parent thianthrene ring is typically synthesized through the reaction of benzene with disulfur dichloride in the presence of a Lewis acid catalyst like aluminum chloride.[2] More advanced and regioselective methods have been developed for creating functionalized thianthrene derivatives. One notable modern approach is the "thia-APEX" (Thia-Annulative π-Extension) reaction, which allows for the one-step synthesis of π-extended thianthrenes from unfunctionalized aromatic compounds using S-diimidated 1,2-arenedithiols.[5]

This compound: An Overview

This compound (CAS 86-67-9) is a specific derivative of thianthrene where carboxylic acid groups are substituted at the 1 and 9 positions.[6] These positions are located on the "outer" benzene rings of the scaffold. The introduction of carboxylic acid groups provides valuable handles for further chemical modification, such as the formation of amides, esters, and other functional derivatives, making it an attractive building block for more complex molecules.

Specific experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data, primarily from chemical supplier databases.

PropertyValueSource(s)
CAS Number 86-67-9[6]
Molecular Formula C₁₄H₈O₄S₂[6]
Molar Mass 304.34 g/mol [6]
Density 1.601 g/cm³ (calculated)[6]
Boiling Point 533°C at 760 mmHg (calculated)[6]
Flash Point 276.1°C (calculated)[6]

The presence of two carboxylic acid groups is expected to significantly influence the molecule's solubility, polarity, and potential for intermolecular hydrogen bonding compared to the parent thianthrene. These groups also act as electron-withdrawing moieties, which will modulate the electronic properties of the thianthrene core.

Proposed Synthesis and Derivatization

A potential synthetic route could involve the reaction of 2-mercaptobenzoic acid (thiosalicylic acid) derivatives. Dimerization or condensation reactions could theoretically lead to the formation of the central dithiin ring. The challenge in such a synthesis would be controlling the regioselectivity to achieve the desired 1,9-substitution pattern.

Below is a conceptual workflow for the synthesis and subsequent derivatization.

G start Starting Materials (e.g., Thiosalicylic Acid Derivatives) reaction1 Thianthrene Core Formation (Regiocontrolled Cyclization) start->reaction1 intermediate This compound reaction1->intermediate reaction2 Esterification (e.g., Fischer Esterification) intermediate->reaction2 reaction3 Amide Coupling (e.g., with HATU, EDC) intermediate->reaction3 ester_deriv Diester Derivatives reaction2->ester_deriv amide_deriv Diamide Derivatives reaction3->amide_deriv

Caption: Hypothetical workflow for synthesis and derivatization.

The carboxylic acid groups of this compound are amenable to standard organic transformations.

Protocol 4.2.1: General Procedure for Esterification (e.g., Dimethyl Ester)

  • Suspend this compound (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diester product.

  • Purify the product by column chromatography or recrystallization.

Protocol 4.2.2: General Procedure for Amide Coupling

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent such as HATU (2.2 eq) or EDC (2.2 eq) along with a base like N,N-diisopropylethylamine (DIPEA) (4.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acids.

  • Add the desired amine (2.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the resulting diamide by column chromatography.

Potential Applications and Biological Relevance

While the biological activity of this compound itself is not documented, the structural alerts present in its derivatives suggest several areas for investigation.

  • Drug Development: Carboxylic acid derivatives are common in pharmaceuticals. For example, derivatives of anthranilic acid (an aminobenzoic acid) are known to have anti-inflammatory, antimicrobial, and antiviral properties.[7] The thianthrene scaffold could serve as a novel bioisostere for known pharmacophores, and its dicarboxylic acid derivatives would be ideal starting points for creating libraries of amides and esters for biological screening.

  • Materials Science: Dicarboxylic acids are crucial building blocks for metal-organic frameworks (MOFs) and coordination polymers. The rigid, V-shaped structure of the 1,9-thianthrene linker could lead to new materials with interesting porous structures and electronic properties.[8]

A logical workflow for assessing the potential of these novel compounds in a drug discovery context is outlined below.

G start Synthesized Compound Library (Amides, Esters, etc.) screen1 Primary Screening (e.g., Cytotoxicity Assays on Cancer Cell Lines) start->screen1 hit_id Hit Identification screen1->hit_id hit_id->start Inactive screen2 Secondary Screening (Target-based Assays, e.g., Kinase Inhibition) hit_id->screen2 Active Compounds lead_opt Lead Optimization (Structure-Activity Relationship Studies) screen2->lead_opt end Preclinical Candidate lead_opt->end

Caption: General workflow for biological activity screening.

Characterization of Derivatives

A standard suite of analytical techniques would be required to confirm the structure and purity of any synthesized derivatives.

G start Purified Derivative nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structure ms Mass Spectrometry (HRMS) start->ms Mass ir FTIR Spectroscopy start->ir Functional Groups uv UV-Vis & Fluorescence Spectroscopy nmr->uv Properties xray Single Crystal X-ray (if crystalline) nmr->xray Confirmation

References

Historical Methods for the Synthesis of Thianthrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene, a sulfur-containing heterocyclic compound, has been a subject of chemical interest since its first synthesis in the 19th century. Its unique folded "butterfly" structure and its ability to undergo facile oxidation to a stable radical cation have made it a valuable scaffold in materials science and, more recently, a versatile tool in synthetic organic chemistry. This technical guide provides an in-depth overview of the core historical methods for the synthesis of the thianthrene nucleus, presenting detailed experimental protocols, quantitative data, and logical workflows to aid researchers in understanding the foundational chemistry of this important heterocycle.

Core Synthetic Strategies

The historical approaches to thianthrene synthesis can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will focus on the most significant of these early methods.

Stenhouse's Synthesis by Dry Distillation (1869)

The first reported synthesis of thianthrene was achieved by John Stenhouse in 1869 through the dry distillation of sodium benzenesulfonate.[1] This method, while historically significant, is not a practical laboratory procedure today due to harsh conditions and likely low yields.

Experimental Protocol:

Quantitative Data:

Specific yield and reaction condition data from the original 1869 publication are not available in the reviewed literature.

Friedel-Crafts Type Reaction of Benzene with Sulfur Chlorides

One of the most well-known and versatile methods for preparing thianthrene is the reaction of benzene with sulfur chlorides, typically disulfur dichloride (S₂Cl₂), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction provides a direct route to the thianthrene core.

Experimental Protocol:

The following protocol is adapted from a process described for the manufacture of thianthrene.[2][3]

  • Reaction Setup: A batch-type stirred tank reactor is charged with benzene and aluminum chloride.

  • Reagent Addition: The mixture is heated to 60-70°C, and sulfur monochloride is added dropwise while stirring. The addition is controlled to manage the evolution of HCl gas.

  • Reaction: After the addition is complete, the reaction mixture is refluxed at 75-80°C for approximately three hours. During this time, an insoluble thianthrene-aluminum chloride complex precipitates.

  • Isolation of the Complex: The reaction mixture is cooled and filtered to isolate the crude thianthrene:AlCl₃ complex.

  • Liberation of Thianthrene: The complex is slurried in an inert organic solvent (e.g., orthochlorotoluene), and a Lewis base such as ammonia is passed through the slurry. This breaks down the complex, liberating free thianthrene into the solvent.

  • Purification: The insoluble aluminum chloride-ammonia complex and any residual sulfur are removed by filtration. Thianthrene is then recovered from the filtrate by evaporation and crystallization.

Quantitative Data Summary:

ParameterValueReference
Benzene:S₂Cl₂ Molar Ratio> 5.0:1.0 (preferred 6.0-8.0:1.0)[2][3]
AlCl₃:S₂Cl₂ Molar Ratio0.4:1.0 to 1.6:1.0[2][3]
Reaction Temperature60-80°C[2][3]
Reflux Time3 hours[2]
Net Yield75-80%[3]
Purity95-99%[3]

Logical Workflow for Friedel-Crafts Synthesis of Thianthrene:

G start Start reactants Charge Benzene and AlCl₃ to Reactor start->reactants heat1 Heat to 60-70°C reactants->heat1 add_s2cl2 Add S₂Cl₂ dropwise heat1->add_s2cl2 reflux Reflux at 75-80°C for 3h add_s2cl2->reflux cool_filter Cool and Filter reflux->cool_filter complex Isolate Thianthrene:AlCl₃ Complex cool_filter->complex slurry Slurry Complex in Inert Solvent complex->slurry ammonolysis Treat with Ammonia slurry->ammonolysis filter2 Filter to Remove AlCl₃ Complex ammonolysis->filter2 recover Evaporate and Crystallize filter2->recover product Pure Thianthrene recover->product

Caption: Workflow for the synthesis of thianthrene via the Friedel-Crafts reaction.

Synthesis from o-Dichlorobenzene and Alkali Sulfides

Another historical approach involves the reaction of an ortho-dihalobenzene, such as o-dichlorobenzene, with a source of sulfur, like an alkali sulfide or hydrosulfide. This method builds the dithiin ring through nucleophilic aromatic substitution.

Experimental Protocol:

While a highly detailed, standardized protocol is not prevalent in the recent literature, historical accounts suggest the following general procedure:

  • Reactant Preparation: A solution of sodium hydrosulfide is prepared in water.

  • Reaction: Equimolar quantities of o-dichlorobenzene and sodium hydrosulfide are reacted in an aqueous solution. The addition of a half molar quantity of calcium hydroxide has been reported to give the best results.

  • Workup: The reaction mixture is processed to isolate the crude thianthrene. The specific workup procedure is not well-documented in the available literature.

Quantitative Data:

Detailed quantitative data for this method is sparse in the historical literature. The yield is noted to be fair, and it is mentioned that an excess of sulfide can decrease the yield.

Synthesis from Thiophenol

Substituted and unsubstituted thianthrenes can be prepared from the corresponding thiophenols. This method typically involves the acid-catalyzed self-condensation of the thiophenol.

Experimental Protocol:

A general procedure involves the treatment of thiophenol with fuming sulfuric acid. This strong acid promotes the formation of the thianthrene ring system, often proceeding through sulfoxide intermediates. The resulting thianthrene oxides are then reduced to thianthrene using a reducing agent like zinc or tin(II) chloride.

Quantitative Data:

Yields for this method are reported to be in the range of 10-20%.

Reaction Pathway for Thianthrene Synthesis from Thiophenol:

G thiophenol Thiophenol fuming_h2so4 Fuming H₂SO₄ thiophenol->fuming_h2so4 Oxidative Cyclization thianthrene_oxides Thianthrene Oxides fuming_h2so4->thianthrene_oxides reduction Reduction (Zn or SnCl₂) thianthrene_oxides->reduction thianthrene Thianthrene reduction->thianthrene

Caption: Synthesis of thianthrene from thiophenol.

Other Historical Approaches

While the methods detailed above represent the most prominent historical syntheses of the thianthrene core, other named reactions have been relevant in the broader context of diaryl thioether and related heterocyclic synthesis.

  • Ferrario-Ackermann Reaction: This reaction is a classic method for the synthesis of phenoxathiin from diphenyl ether and sulfur in the presence of aluminum chloride.[4] While structurally related to thianthrene (an oxygen atom is replaced by a sulfur atom), it is not a direct historical method for thianthrene synthesis itself.

  • Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, aryl thioethers, aryl nitriles, and aryl amines from aryl halides.[5] While it is a fundamental reaction for the formation of C-S bonds and could be conceptually applied to the synthesis of thianthrene precursors, it is not cited as a primary historical method for the direct, one-pot synthesis of the thianthrene ring system.

  • Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While modern applications of thianthrene chemistry involve related rearrangements, and the Smiles rearrangement is a powerful tool for synthesizing complex diaryl ethers and amines, it is not a foundational historical method for the synthesis of the parent thianthrene molecule.

Conclusion

The historical synthesis of thianthrene is dominated by the Friedel-Crafts type reaction of benzene with sulfur chlorides, a method that has proven to be scalable and provides good yields of high-purity product. While other methods, such as those starting from sodium benzenesulfonate, o-dichlorobenzene, and thiophenol, are of historical and mechanistic interest, they are generally less practical for laboratory and industrial-scale synthesis. A thorough understanding of these foundational methods provides a strong basis for researchers working with thianthrene and its derivatives in modern chemical applications.

References

1,9-Thianthrenedicarboxylic acid chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Chemical Formula: C₁₄H₈O₄S₂[1]

Molecular Weight: The precise molecular weight has not been explicitly cataloged in widespread public databases. However, based on its chemical formula, the calculated monoisotopic mass is 303.9864 Da.[1]

Structure:

  • SMILES: C1=CC(=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O)C(=O)O[1]

  • InChI: InChI=1S/C14H8O4S2/c15-13(16)7-3-1-5-9-11(7)20-12-8(14(17)18)4-2-6-10(12)19-9/h1-6H,(H,15,16)(H,17,18)[1]

Summary of Physicochemical Data
PropertyValueSource
Chemical FormulaC₁₄H₈O₄S₂PubChemLite[1]
Monoisotopic Mass303.9864 DaPubChemLite[1]

Experimental Data and Protocols

Extensive searches of publicly available scientific literature and chemical databases did not yield specific experimental protocols, quantitative data, or detailed signaling pathways related to 1,9-Thianthrenedicarboxylic acid. The information available is currently limited to its basic chemical identifiers.

The lack of published data suggests that this compound may be a novel chemical entity, a synthetic intermediate that has not been extensively studied for its biological properties, or its research is proprietary and not in the public domain.

Logical Relationship Diagram

As no experimental workflows or signaling pathways for this compound are available, a logical diagram illustrating the current information status is provided below.

Caption: Logical flow from available chemical data to unavailable experimental information.

References

An In-depth Guide to the Chemistry of Thianthrene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry of thianthrene, a unique sulfur-containing heterocyclic compound. Thianthrene and its derivatives have garnered significant attention due to their distinct structural properties, facile redox behavior, and burgeoning applications in organic synthesis, materials science, and drug discovery. This document details its fundamental properties, synthesis, key reactions, and utility as a versatile synthetic tool.

Core Structure and Properties

Thianthrene (C₁₂H₈S₂) is a tricyclic organosulfur compound composed of two benzene rings fused to a central 1,4-dithiin ring.[1] Unlike its planar oxygen analog, dibenzodioxin, the thianthrene molecule is non-planar and adopts a bent, butterfly-like conformation with a distinct fold angle along the S-S axis.[2][3] This non-planar structure is a key determinant of its physical and chemical properties.

Physical and Structural Properties

The fundamental physical and structural characteristics of the parent thianthrene molecule are summarized below. Its non-planar structure is notable, with a fold angle between the two benzo groups of approximately 128°.[2]

PropertyValueReference(s)
Molar Mass 216.32 g/mol [1][2]
Appearance Pale yellow or beige crystalline solid[1][4]
Melting Point 151–155 °C[2]
Boiling Point 364–366 °C[2]
Solubility Insoluble in water; soluble in organic solvents like benzene, toluene, chloroform.[4]
Molecular Shape Non-planar, bent[2]
Fold Angle ~128°[2][3]
Spectroscopic Data

The spectroscopic signature of thianthrene is well-characterized. The following table summarizes key data used for its identification.

Spectroscopic DataCharacteristic ValuesReference(s)
¹H NMR (CDCl₃)δ ~7.23 ppm (m), δ ~7.48 ppm (m)[5]
¹³C NMR (CDCl₃)δ ~127.5, 127.7, 128.5, 135.0 ppm[6]
IR (KBr)Key peaks at ~1447, 1409, 749 cm⁻¹[6]
UV-Vis Absorption maxima available in spectral databases.[1][7]

Synthesis of Thianthrene and Key Derivatives

Thianthrene can be synthesized through several routes. The classical method involves the reaction of benzene with disulfur dichloride in the presence of a Lewis acid like aluminum chloride.[2][3] More recent methods, such as thia-APEX (annulative π-extension) reactions, allow for the one-step synthesis of complex, π-extended thianthrene derivatives from unfunctionalized aromatics.[3]

A pivotal derivative in modern thianthrene chemistry is thianthrene 5-oxide (TTO), which serves as a precursor for generating the reactive species used in C-H functionalization.

G cluster_synthesis General Synthesis Workflow Aromatics Aromatics (e.g., Benzene) Thianthrene Thianthrene (Th) Aromatics->Thianthrene Lewis Acid (e.g., AlCl3) SulfurReagent Sulfur Reagent (e.g., S2Cl2) SulfurReagent->Thianthrene TTO Thianthrene 5-Oxide (TTO) Thianthrene->TTO Oxidant Oxidant (e.g., Fe(NO3)3) Oxidant->TTO

Caption: General workflow for the synthesis of thianthrene and its S-oxide.

Experimental Protocol: Synthesis of Thianthrene 5-Oxide (1)

This protocol is adapted from a procedure published in Organic Syntheses and describes the oxidation of thianthrene to its monosulfoxide.[8]

  • Setup: In an ambient atmosphere, a 500 mL round-bottomed flask is charged with thianthrene (21.63 g, 100.0 mmol), dichloromethane (DCM, 200 mL), sodium bromide (0.51 g, 5.00 mmol), and acetic acid (4.29 mL, 75.0 mmol). A magnetic stir bar is added.

  • Reagent Addition: To the stirring suspension, iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol) is added. The flask is left open to the atmosphere.

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC or LC-MS until the thianthrene is consumed (typically several hours).

  • Workup: Upon completion, the reaction mixture is filtered to remove solids. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield pure thianthrene 5-oxide.

Core Reactivity: Oxidation and C-H Functionalization

A defining characteristic of thianthrene is its ease of oxidation. It readily undergoes one-electron oxidation to form a remarkably stable, deeply colored radical cation (Th•⁺).[2] This species, along with the subsequently formed thianthrene dication (TT²⁺), is central to thianthrene's modern utility in C-H functionalization.[9][10]

Aromatic C-H Thianthrenation

The development of aromatic C-H thianthrenation has transformed the use of thianthrene into a powerful strategy for late-stage functionalization.[11] The reaction exhibits exceptionally high regioselectivity, almost exclusively targeting the para position of substituted arenes, a selectivity superior to many classic electrophilic aromatic substitutions.[9][10]

The proposed mechanism involves the activation of thianthrene S-oxide (TTO) by an anhydride (e.g., trifluoroacetic anhydride, TFAA) and acid. This generates a highly electrophilic thianthrene dication (TT²⁺), which engages the arene substrate.[9][10][11]

G TTO TTO TT_TFA TT+-TFA TTO->TT_TFA TFAA TFAA TFAA->TT_TFA TT_dication Thianthrene Dication (TT2+) TT_TFA->TT_dication -TFA H_plus H+ H_plus->TT_dication Radical_Pair [TT•+ Ar-H•+] TT_dication->Radical_Pair SET (Single Electron Transfer) Arene Arene (Ar-H) Arene->Radical_Pair Wheland Wheland Intermediate (para-selective) Radical_Pair->Wheland Recombination Final_Product Aryl Thianthrenium Salt (Ar-Th+) Wheland->Final_Product Base -H+ Wheland->Base

Caption: Proposed mechanism for para-selective C-H thianthrenation.

Experimental Protocol: General C-H Thianthrenation of an Arene

This generalized protocol is based on methods for generating aryl thianthrenium salts for subsequent diversification.[12][13]

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the arene substrate (1.0 equiv) and thianthrene 5-oxide (1.2 equiv).

  • Solvent and Reagents: Add a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add trifluoroacetic anhydride (TFAA, 3.0 equiv) to the stirring mixture, followed by the dropwise addition of a strong acid such as trifluoromethanesulfonic acid (TfOH, 1.2 equiv).

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by an appropriate method (TLC, LC-MS).

  • Isolation: The resulting aryl thianthrenium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. The solid salt is then collected by filtration, washed with the non-polar solvent, and dried under vacuum. This salt is often stable and can be stored for use in subsequent reactions.[12]

Applications in Synthesis, Drug Discovery, and Materials

The true power of thianthrene chemistry lies in the versatility of the aryl thianthrenium salts produced via C-H functionalization. These salts serve as robust "linchpin" intermediates, enabling a wide array of transformations.

The Thianthrene Linchpin Strategy

Aryl thianthrenium salts act as versatile electrophilic partners in numerous cross-coupling reactions. The thianthrenium group can be displaced by a wide range of nucleophiles, often facilitated by photoredox or transition metal catalysis, to form new C-C, C-O, C-N, C-P, and other heteroatom bonds.[12][14][15] This strategy allows for the rapid diversification of complex molecules from a common intermediate.

G cluster_products Diversified Products Arene Complex Arene (Ar-H) Thianthrenation C-H Thianthrenation Arene->Thianthrenation Lynchpin Aryl Thianthrenium Salt (Ar-Th+) Thianthrenation->Lynchpin Product_CC Ar-R (C-C bond) Lynchpin->Product_CC Boronic Acids, Organometallics Product_CO Ar-OR (C-O bond) Lynchpin->Product_CO Alcohols, Water Product_CN Ar-NR2 (C-N bond) Lynchpin->Product_CN Amines, Amides Product_CX Ar-X (C-Halogen bond) Lynchpin->Product_CX Halide Sources Product_Other Other Couplings (C-P, C-Si, etc.) Lynchpin->Product_Other Various Reagents

Caption: Thianthrene as a "linchpin" for molecular diversification.

Drug Development and Materials Science

The ability to selectively functionalize complex, drug-like molecules makes thianthrene chemistry highly valuable for generating analogs in medicinal chemistry and drug discovery campaigns.[15][16] Furthermore, the unique redox and electronic properties of the thianthrene core have been exploited in materials science for applications including:

  • Organic Electronics: As components in organic semiconductors for devices like OLEDs.[16]

  • Redox-Active Materials: In the development of electrolytes for redox flow batteries and other energy storage systems.[17][18]

  • Polymers: For synthesizing conductive and porous polymers.[17]

  • Phosphorescent Materials: The rigid, sulfur-containing scaffold can promote phosphorescence.[17][19]

References

An In-depth Technical Guide to the Synthesis of Chiral Thianthrene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of chiral thianthrene derivatives. Thianthrene, a sulfur-containing heterocyclic compound, and its chiral derivatives are of increasing interest in medicinal chemistry and materials science due to their unique stereochemical and electronic properties. This document details established and prospective methods for obtaining enantiomerically enriched or pure thianthrene compounds, with a focus on classical resolution, asymmetric oxidation, and emerging desymmetrization strategies.

Classical Resolution of Diastereomeric Derivatives

One of the most robust and well-documented methods for obtaining enantiopure thianthrene derivatives is through the classical resolution of a racemic mixture. This strategy involves the preparation of a racemic chiral thianthrene derivative, typically a sulfoxide, which is then reacted with an enantiomerically pure resolving agent to form a mixture of diastereomers. These diastereomers, possessing different physical properties, can then be separated by standard chromatographic techniques.

A representative example of this approach is the resolution of a racemic 2,3-dinitrothianthrene-S-oxide.[1][2][3] The overall workflow involves the synthesis of the racemic sulfoxide, formation of diastereomers using an enantiopure amine, separation of the diastereomers, and subsequent chemical modifications.

Experimental Protocols

Synthesis of 2,3-Dinitrothianthrene: A mixture of 4,5-difluoro-1,2-dinitrobenzene (2.8 mmol), benzene-1,2-dithiol (2.8 mmol), and sodium carbonate (4.0 g) in ethanol (30 mL) is stirred at 75 °C for 20 hours. After cooling, the mixture is diluted with water and the precipitate is collected by filtration, washed with water and ethanol, and dried to yield 2,3-dinitrothianthrene.[2]

Oxidation to Racemic 2,3-Dinitrothianthrene-S-oxide: 2,3-Dinitrothianthrene (1.63 mmol) is dissolved in dichloromethane (30 mL) and treated with meta-chloroperbenzoic acid (m-CPBA, 3.27 mmol) at room temperature for 24 hours. The reaction mixture is then washed with aqueous potassium hydroxide solution, water, dried over magnesium sulfate, and the solvent is evaporated. The crude product is purified by chromatography to give the racemic sulfoxide.[2]

Formation and Separation of Diastereomers: The racemic 2,3-dinitrothianthrene-S-oxide (0.093 mmol) is heated under reflux for 24 hours in ethanol (30 mL) with triethylamine (0.28 mmol) and (S)-phenylethylamine (0.28 mmol). After cooling, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to separate the two diastereomers.[2]

Quantitative Data
StepReactantsProductYield
Synthesis of 2,3-Dinitrothianthrene4,5-Difluoro-1,2-dinitrobenzene, Benzene-1,2-dithiol2,3-DinitrothianthreneHigh
Oxidation to Racemic Sulfoxide2,3-Dinitrothianthrene, m-CPBARacemic 2,3-Dinitrothianthrene-S-oxide~50%
Diastereomer Formation and SeparationRacemic Sulfoxide, (S)-phenylethylamineSeparated Diastereomers (SR and SS configuration)~32% for each diastereomer

Workflow Diagram

classical_resolution cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Diastereomeric Resolution cluster_final_product Final Chiral Products start 2,3-Dinitrothianthrene sulfoxide Racemic 2,3-Dinitrothianthrene-S-oxide start->sulfoxide m-CPBA oxidation diastereomers Mixture of Diastereomers sulfoxide->diastereomers amine (S)-phenylethylamine amine->diastereomers separated Separated Diastereomers diastereomers->separated Flash Chromatography product1 Enantiopure Thianthrene Derivative 1 separated->product1 product2 Enantiopure Thianthrene Derivative 2 separated->product2

Classical Resolution Workflow

Asymmetric Oxidation of Thianthrene Derivatives

Asymmetric oxidation of the sulfur atoms in a prochiral thianthrene derivative is a more direct and potentially more atom-economical approach to obtaining chiral thianthrene sulfoxides. This method relies on the use of a chiral catalyst to control the stereochemical outcome of the oxidation reaction. While specific protocols for the asymmetric oxidation of thianthrene itself are not extensively reported, the principles and catalysts used for the asymmetric oxidation of other sulfides, particularly aryl sulfides, are highly applicable.[1][4][5]

Vanadium-based catalysts with chiral Schiff base ligands (salan ligands) have shown great promise in the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity, using hydrogen peroxide as a green oxidant.[1][4][5]

Prospective Experimental Protocol (based on analogous systems)

Catalyst Preparation (in situ): A chiral Schiff base ligand (e.g., derived from a chiral amino alcohol and a salicylaldehyde derivative) (0.02 mmol) and VO(acac)₂ (0.02 mmol) are stirred in a suitable solvent such as chloroform or dichloromethane at room temperature for 30 minutes to form the active catalyst complex.

Asymmetric Oxidation: The thianthrene derivative (1.0 mmol) is dissolved in the solvent containing the pre-formed catalyst. The mixture is cooled to 0 °C, and aqueous hydrogen peroxide (1.2 mmol) is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched, and the chiral thianthrene sulfoxide is isolated and purified by chromatography. The enantiomeric excess can be determined by chiral HPLC.

Key Considerations for Asymmetric Oxidation
  • Catalyst System: The choice of the metal center and the chiral ligand is crucial for achieving high enantioselectivity. Vanadium, titanium, and iron complexes with various chiral ligands have been successfully employed for asymmetric sulfoxidation.

  • Oxidant: Hydrogen peroxide is an environmentally benign oxidant, but others like tert-butyl hydroperoxide can also be used.

  • Reaction Conditions: Temperature, solvent, and the rate of oxidant addition can significantly influence both the yield and the enantioselectivity of the reaction.

  • Kinetic Resolution: In some cases, the chiral catalyst can also promote the kinetic resolution of the initially formed racemic sulfoxide by selectively oxidizing one enantiomer to the corresponding sulfone at a faster rate.[4][5] This can lead to a higher enantiomeric excess of the remaining sulfoxide, albeit at the expense of the overall yield.

Logical Relationship Diagram

asymmetric_oxidation cluster_catalyst Catalyst Formation cluster_oxidation Asymmetric Oxidation cluster_resolution Potential Kinetic Resolution ligand Chiral Ligand catalyst Chiral Metal Catalyst ligand->catalyst metal Metal Precursor (e.g., VO(acac)₂) metal->catalyst product Enantioenriched Thianthrene Sulfoxide catalyst->product sulfone Achiral Sulfone catalyst->sulfone thianthrene Prochiral Thianthrene Derivative thianthrene->product oxidant Oxidant (e.g., H₂O₂) oxidant->product product->sulfone Over-oxidation of one enantiomer desymmetrization symmetrical Symmetrical Prochiral Thianthrene Derivative product Chiral Thianthrene Derivative symmetrical->product reagent Reagent reagent->product catalyst Chiral Catalyst catalyst->product

References

Methodological & Application

Application Notes and Protocols: Thianthrene and Thiophene-Based Dicarboxylic Acids in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfur-Containing Heterocyclic Linkers in MOFs

The incorporation of sulfur-containing heterocyclic dicarboxylic acids, such as thianthrene and thiophene derivatives, into MOF structures offers a promising avenue for the development of novel materials with unique properties. The presence of the sulfur atom can introduce several advantageous characteristics:

  • Enhanced Electronic Properties: The sulfur atoms can influence the electronic structure of the MOF, potentially leading to applications in catalysis, sensing, and electronics.

  • Modified Pore Environment: The heteroatom can alter the polarity and chemical environment within the MOF pores, impacting guest-host interactions and selective adsorption.

  • Coordination Versatility: The carboxylate groups provide strong coordination to metal centers, while the sulfur atom may offer additional weak coordination sites, influencing the final framework topology.

These characteristics make MOFs derived from sulfur-containing linkers attractive candidates for a range of applications, including gas storage and separation, catalysis, and as platforms for drug delivery systems.

Representative Metal-Organic Framework: A Case Study with Thiophene-2,5-dicarboxylic Acid

As a case study, we will focus on a nickel-based MOF synthesized with thiophene-2,5-dicarboxylic acid and o-phenanthroline as a co-ligand. This example provides a practical framework for understanding the synthesis and characterization of MOFs with sulfur-containing dicarboxylic acids.

Structural and Crystallographic Data

The following table summarizes the key crystallographic data for a representative MOF constructed with thiophene-2,5-dicarboxylic acid.[1]

ParameterValue
Chemical FormulaC₃₆H₂₈N₄Ni₂O₁₂S₂
Crystal SystemMonoclinic
Space GroupPn
a (Å)7.3924
b (Å)11.0431
c (Å)22.1395
β (°)92.405
Volume (ų)1805.8
Z2
F(000)896
GOOF1.018
Synthesis and Elemental Analysis
ComponentTheoretical Value (%)Experimental Value (%)
Carbon (C)48.7949.21
Hydrogen (H)2.712.46

Experimental Protocols

This section provides a detailed protocol for the synthesis of a MOF using thiophene-2,5-dicarboxylic acid, which can be adapted for other similar sulfur-containing dicarboxylic acid linkers.

Materials and Reagents
  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Thiophene-2,5-dicarboxylic acid (2,5-tdc)

  • o-Phenanthroline

  • Distilled water

  • Anhydrous methanol

  • Ammonia solution

Synthesis Procedure[1]
  • Preparation of the Reaction Mixture:

    • In a suitable vessel, combine 0.249 g of Ni(CH₃COO)₂·4H₂O, 0.0861 g of thiophene-2,5-dicarboxylic acid, and 0.1 g of o-phenanthroline in 6 mL of distilled water.

    • To this mixture, add 4 mL of anhydrous methanol.

    • Magnetically stir the solution at room temperature for 30 minutes.

    • Adjust the pH of the solution to 5-6 using ammonia water.

    • Continue stirring for an additional 30 minutes to ensure a homogeneous solution.

  • Hydrothermal Synthesis:

    • Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to 140 °C and maintain this temperature for 72 hours for crystallization.

    • After 72 hours, initiate a programmed cooling sequence: cool down to 100 °C at a rate of 10 °C per hour.

    • Hold the temperature at 100 °C for 10 hours.

    • Turn off the oven and allow the autoclave to cool naturally to room temperature.

  • Product Isolation and Purification:

    • Once cooled, carefully open the autoclave. Bright green, needle-shaped crystals should be visible.

    • Collect the crystals by filtration.

    • Wash the collected crystals with distilled water.

    • Dry the purified crystals at room temperature.

Characterization

The synthesized MOF should be characterized using standard techniques to confirm its structure and purity:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and unit cell parameters.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the structure.

  • Elemental Analysis: To confirm the empirical formula of the synthesized MOF.

Potential Applications in Drug Development and Research

MOFs constructed from sulfur-containing heterocyclic dicarboxylic acids hold potential in several areas relevant to drug development and scientific research:

  • Fluorescent Sensing: The inherent fluorescence of some of these MOFs can be utilized for the detection of specific analytes, including small molecules and metal ions, which is crucial in various biological and environmental assays.[1]

  • Gas Storage and Separation: The tunable pore size and specific chemical environment within these MOFs can be exploited for the selective storage and separation of gases, which has implications in respiratory therapies and controlled gas delivery.

  • Catalysis: The metal centers and functionalized linkers can act as catalytic sites for various organic transformations, potentially mimicking enzymatic activity.

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. The specific interactions between the drug molecules and the sulfur-containing framework can be tuned to optimize loading and release kinetics.

Visualizing the Synthesis and Logic

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_synthesis Hydrothermal Synthesis cluster_isolation Product Isolation A Mix Metal Salt, Ligand, and Co-ligand in Water/Methanol B Stir for 30 min A->B C Adjust pH to 5-6 B->C D Stir for 30 min C->D E Transfer to Autoclave D->E Homogeneous Solution F Heat to 140°C for 72h E->F G Programmed Cooling F->G H Natural Cooling G->H I Filter Crystals H->I Crystallized Product J Wash with Water I->J K Dry at Room Temperature J->K L Characterization (PXRD, SCXRD, TGA, etc.) K->L Pure MOF Crystals

Caption: Workflow for the hydrothermal synthesis of a Metal-Organic Framework.

Logical Relationship of MOF Formation

MOF_Formation_Logic cluster_components Molecular Building Blocks cluster_assembly Self-Assembly Process cluster_properties Resulting Properties metal_ion Metal Ion (e.g., Ni²⁺) Secondary Building Unit (SBU) coordination Coordination Bonds (Metal-Carboxylate) metal_ion->coordination ligand Sulfur-Containing Dicarboxylic Acid Organic Linker ligand->coordination framework 3D Porous Framework (MOF) coordination->framework properties Porosity High Surface Area Tunable Properties framework->properties

Caption: Logical relationship of Metal-Organic Framework formation from its components.

References

Application Notes and Protocols: Thianthrene Derivatives for Room Temperature Phosphorescence (RTP) Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of thianthrene derivatives in Room Temperature Phosphorescence (RTP) applications. Thianthrene and its derivatives have emerged as a promising class of metal-free organic luminophores that exhibit efficient and long-lived RTP, making them suitable for a range of applications including bioimaging, oxygen sensing, and data encryption.

The unique folded "butterfly" conformation of the thianthrene core enhances spin-orbit coupling (SOC), a key factor in promoting intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), which is a prerequisite for phosphorescence.[1][2][3] Modifications to the thianthrene scaffold allow for the tuning of its photophysical properties, leading to derivatives with optimized RTP performance.[1][3][4]

Data Presentation: Photophysical Properties of Thianthrene Derivatives

The following table summarizes the quantitative photophysical data for select thianthrene derivatives, providing a clear comparison of their performance in RTP applications.

DerivativeHost MatrixExcitation (λ_ex, nm)Fluorescence Emission (λ_em, nm)Phosphorescence Emission (λ_em, nm)Phosphorescence Lifetime (τ_p, ms)Phosphorescence Quantum Yield (Φ_p, %)ApplicationReference
Thianthrene (TA)PMMA~300~430~54023.625 (crystal)Core Structure[4]
1-Phenylthianthrene (TA1P)PMMANot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOxygen Sensing[2][3]
2-Phenylthianthrene (TA2P)PMMANot SpecifiedNot Specified~520>10HighOxygen Sensing[2][3]
2-Phenylthianthrene (TA2P)Zeonex®Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh-Sensitivity Oxygen Sensing[2][3]
Thianthrene-S-oxide (1OTA)PMMANot Specified~430~500Not Specified47.1 (crystal)White-Light Emission[4]
Thianthrene-S,S-dioxide (2OTA)PMMANot Specified~420~51866.36.8 (crystal)White-Light Emission[4]
TA-Phen@MFMelamine-formaldehydeNot SpecifiedNot SpecifiedNot Specified1006.4550.31Long-Lived RTP[1]

PMMA: Polymethyl methacrylate

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative thianthrene derivative, preparation of RTP-active polymer films, and the characterization of their photophysical properties, including a protocol for oxygen sensing.

Protocol 1: Synthesis of 2-Phenylthianthrene (TA2P) via Suzuki Coupling

This protocol describes a general procedure for the synthesis of 2-phenylthianthrene, a common derivative for RTP applications, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromothianthrene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromothianthrene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) to the flask, followed by an aqueous solution of potassium carbonate (2 M, 10 mL).

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield 2-phenylthianthrene as a white or off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Thianthrene Derivative-Doped PMMA Films

This protocol details the preparation of a 1 wt% thianthrene derivative-doped polymethyl methacrylate (PMMA) film for RTP measurements.

Materials:

  • Thianthrene derivative (e.g., 2-phenylthianthrene)

  • Polymethyl methacrylate (PMMA)

  • Chloroform (CHCl₃)

  • Glass vials

  • Ultrasonic bath

  • Petri dish or glass substrate

  • Leveling surface

  • Oven or vacuum oven

Procedure:

  • Solution Preparation: In a glass vial, dissolve 10 mg of the thianthrene derivative and 990 mg of PMMA in 10 mL of chloroform.

  • Dissolution: Cap the vial and sonicate the mixture in an ultrasonic bath until both the derivative and the polymer are completely dissolved, resulting in a homogeneous solution.

  • Casting: Place a clean petri dish or glass substrate on a level surface. Carefully pour the solution onto the substrate, ensuring it spreads evenly.

  • Solvent Evaporation: Cover the petri dish to allow for slow solvent evaporation at room temperature for 24 hours. This slow evaporation helps in forming a uniform film.

  • Drying: Transfer the film to an oven or vacuum oven and dry at 60 °C for at least 12 hours to remove any residual solvent.

  • Film Removal: Carefully peel the film from the substrate. The resulting film is now ready for photophysical measurements.

Protocol 3: Measurement of Room Temperature Phosphorescence (RTP)

This protocol outlines the general procedure for measuring the RTP spectrum and lifetime of the prepared polymer films.

Materials and Equipment:

  • Thianthrene derivative-doped polymer film

  • Spectrofluorometer with a phosphorescence mode (pulsed excitation source and gated detection)

  • Sample holder for films

  • Nitrogen or argon gas source for deoxygenation (optional, but recommended for initial characterization)

Procedure:

  • Sample Mounting: Mount the polymer film in the sample holder of the spectrofluorometer.

  • Deoxygenation (Optional): If studying the intrinsic RTP properties, place the sample in a quartz cuvette and purge with nitrogen or argon gas for at least 15 minutes to remove oxygen, which is a known quencher of triplet states.[2][3]

  • RTP Spectrum Acquisition:

    • Set the excitation wavelength to the absorption maximum of the thianthrene derivative (typically in the UV region).

    • Set the instrument to phosphorescence mode.

    • Set a delay time after the excitation pulse (e.g., 0.1 ms) to ensure that any short-lived fluorescence has decayed.

    • Set a gate time (the duration for which the detector is active) appropriate for the expected phosphorescence lifetime (e.g., 5-50 ms).

    • Scan the emission spectrum to obtain the RTP profile.

  • RTP Lifetime Measurement:

    • Set the excitation wavelength as before and the emission wavelength to the peak of the RTP spectrum.

    • Using the lifetime measurement mode of the instrument, acquire the phosphorescence decay curve.

    • Fit the decay curve with an exponential function to determine the phosphorescence lifetime (τ_p).

Protocol 4: Ratiometric Oxygen Sensing

This protocol describes how to use a dual-emitting thianthrene derivative-doped film for ratiometric oxygen sensing. This method relies on the quenching of the phosphorescence signal by oxygen, while the fluorescence signal remains relatively stable, providing a self-calibrating sensor.

Materials and Equipment:

  • Dual-emitting thianthrene derivative-doped polymer film

  • Spectrofluorometer

  • Gas flow cell or chamber

  • Mass flow controllers for precise mixing of oxygen and nitrogen

  • Oxygen and nitrogen gas cylinders

Procedure:

  • Sensor Film Placement: Place the sensor film inside the gas flow cell.

  • Initial Measurement (0% Oxygen): Purge the cell with pure nitrogen to establish a baseline (0% oxygen). Record the full emission spectrum, capturing both the fluorescence and phosphorescence peaks.

  • Varying Oxygen Concentration: Introduce a known concentration of oxygen by mixing oxygen and nitrogen gases using the mass flow controllers. Allow the system to equilibrate.

  • Spectral Measurement: Record the emission spectrum at the new oxygen concentration.

  • Repeat: Repeat steps 3 and 4 for a range of oxygen concentrations (e.g., 0%, 5%, 10%, 20%, 50%, 100%).

  • Data Analysis:

    • For each spectrum, determine the integrated intensity of the fluorescence peak (I_F) and the phosphorescence peak (I_P).

    • Calculate the ratio of the two intensities (I_P / I_F).

    • Plot the intensity ratio (I_P / I_F) as a function of oxygen concentration to generate a calibration curve. This curve can then be used to determine unknown oxygen concentrations.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_film Protocol 2: Film Preparation cluster_measurement Protocols 3 & 4: Measurement s1 Reactants: 2-Bromothianthrene Phenylboronic acid s2 Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 2-Phenylthianthrene (TA2P) s3->s4 f1 Dissolve TA2P and PMMA in Chloroform s4->f1 f2 Solution Casting f1->f2 f3 Drying f2->f3 f4 1 wt% TA2P-PMMA Film f3->f4 m1 RTP Spectroscopy (Spectrum & Lifetime) f4->m1 m2 Ratiometric Oxygen Sensing (Varying O₂ concentration) f4->m2

Caption: Experimental workflow for the synthesis and application of thianthrene derivatives.

rtp_mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) (Enhanced by Thianthrene Fold) T1->S0 Phosphorescence (RTP) T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating the mechanism of Room Temperature Phosphorescence.

References

Application Notes and Protocols: 1,9-Thianthrenedicarboxylic Acid as a Linker for Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of porous organic polymers (POPs) utilizing 1,9-thianthrenedicarboxylic acid as a structural linker. The unique attributes of the thianthrene moiety, including its rigid and contorted geometry, redox activity, and high thermal and chemical stability, make it an attractive building block for the creation of robust porous materials with diverse functionalities.

Introduction to Thianthrene-Based Porous Organic Polymers

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and low density.[1][2][3] These features make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and biomedical applications such as drug delivery.[2][4][5] The incorporation of thianthrene units into POPs imparts unique electronic and structural properties, leading to materials with enhanced performance. While various thianthrene derivatives have been explored, this document focuses on the potential of this compound as a key building block.

Key Applications

The versatile nature of thianthrene-based POPs opens up a variety of application areas:

  • Drug Delivery: The high porosity and tunable pore size of these POPs make them suitable for encapsulating and delivering therapeutic agents.[4][5] The stimuli-responsive nature of some POPs can be exploited for targeted drug release.[4]

  • Photocatalysis: Thianthrene-containing POPs can act as efficient heterogeneous photocatalysts for organic transformations, benefiting from their ability to absorb light and facilitate charge transfer.[2]

  • Energy Storage: The redox-active sulfur atoms in the thianthrene core, coupled with the high surface area of the polymer network, make these materials promising for supercapacitor applications.[6][7]

  • Environmental Remediation: The adsorptive properties of thianthrene-based POPs can be utilized for the removal of pollutants from water and air.

Data Presentation

The following tables summarize the key properties of thianthrene-based porous organic polymers as reported in the literature.

Table 1: Properties of Thianthrene-Based Porous Organic Polymers

Polymer NameMonomersSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
PyPh-BZ-Th CMP1,3,6,8-tetrakis(4-bromophenyl)pyrene, benzene-1,4-diboronic acid, 2,8-dibromothianthreneSuzuki CouplingNot SpecifiedNot Specified[7]
PyPh-BZ-SU CMP1,3,6,8-tetrakis(4-bromophenyl)pyrene, benzene-1,4-diboronic acid, 3,7-dibromodibenzothiophene S,S-dioxideSuzuki CouplingNot SpecifiedNot Specified[7]
PyPh-BZ-DSU CMP1,3,6,8-tetrakis(4-bromophenyl)pyrene, benzene-1,4-diboronic acid, 2,8-dibromothianthrene-5,5′,10,10′-tetraoxideSuzuki CouplingNot SpecifiedNot Specified[7]
Bz-Th-POP2,8-dibromothianthrene, 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneSuzuki CouplingHighNot Specified[6]
TPA-Th-POP2,8-dibromothianthrene, tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amineSuzuki CouplingHighNot Specified[6]
P-Th-POP2,8-dibromothianthrene, 1,3,6,8-tetraethynylpyreneSonogashira CouplingHighNot Specified[6]

Table 2: Electrochemical Performance of Thianthrene-Based POPs for Supercapacitors

Polymer NameSpecific Capacitance (F/g) at 0.5 A/g (Three-electrode setup)Specific Capacitance (F/g) (Symmetric device)Ref.
PyPh-BZ-Th CMP617187[7]
PyPh-BZ-SU CMP53863[7]
PyPh-BZ-DSU CMP596105[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a porous organic polymer using a thianthrene-based linker. While the direct synthesis using this compound is not explicitly detailed in the reviewed literature, a general protocol based on the common Suzuki coupling reaction is provided. This can be adapted for dicarboxylic acid monomers by first converting them to a more reactive form (e.g., ester or acid chloride) or by using appropriate coupling partners.

Protocol 1: Synthesis of a Thianthrene-Based POP via Suzuki Coupling

This protocol describes a typical synthesis of a thianthrene-based POP using a dibromo-thianthrene monomer and a boronic acid co-monomer.

Materials:

  • 2,8-Dibromothianthrene

  • Benzene-1,4-diboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,8-dibromothianthrene (1 equivalent) and benzene-1,4-diboronic acid (1 equivalent).

  • Catalyst and Base Addition: To the flask, add palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.2 equivalents), and potassium carbonate (3 equivalents).

  • Solvent Addition: Add a mixture of anhydrous DMF and anhydrous toluene (e.g., 1:1 v/v). The total solvent volume should be sufficient to dissolve the monomers.

  • Reaction: Stir the mixture at 120 °C for 48 hours. The formation of a solid precipitate indicates the progress of the polymerization.

  • Work-up: After cooling to room temperature, filter the solid product and wash it sequentially with deionized water, methanol, and then chloroform to remove unreacted monomers, catalyst residues, and oligomers.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol and chloroform for 24 hours each.

  • Drying: Dry the final porous organic polymer in a vacuum oven at 80 °C overnight.

Visualizations

Synthesis of Thianthrene-Based POPs

The following diagram illustrates the general synthetic workflow for preparing thianthrene-based porous organic polymers via a Suzuki coupling reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Polymerization cluster_product Product cluster_purification Purification Th_linker 1,9-Thianthrene- dicarboxylic acid (or derivative) Polymerization Suzuki Coupling Reaction Th_linker->Polymerization Co_monomer Co-monomer (e.g., diboronic acid) Co_monomer->Polymerization Catalyst Palladium Catalyst Catalyst->Polymerization Base Base Base->Polymerization Solvent Solvent Solvent->Polymerization Heat Heat Heat->Polymerization POP Thianthrene-based Porous Organic Polymer Polymerization->POP Washing Washing with Solvents POP->Washing Soxhlet Soxhlet Extraction Washing->Soxhlet Drying Vacuum Drying Soxhlet->Drying

Caption: Synthetic workflow for thianthrene-based POPs.

Application Workflow: Drug Delivery

This diagram outlines the logical steps involved in utilizing thianthrene-based POPs for drug delivery applications.

G cluster_synthesis Material Preparation cluster_loading Drug Encapsulation cluster_delivery Administration & Release cluster_outcome Therapeutic Effect Synthesis Synthesis of Thianthrene-POP Loading Drug Loading into POP Pores Synthesis->Loading Administration Administration of Drug-loaded POP Loading->Administration Release Controlled Drug Release at Target Site Administration->Release Effect Therapeutic Outcome Release->Effect

Caption: Workflow for drug delivery using thianthrene-POPs.

References

Application Notes and Protocols for Oxygen Sensors Based on Thianthrene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of optical oxygen sensors utilizing thianthrene derivatives. The unique photophysical properties of these compounds, particularly their room-temperature phosphorescence (RTP), make them highly sensitive probes for detecting molecular oxygen, with significant potential in various fields, including biomedical research and drug development.

Introduction

Thianthrene and its derivatives have emerged as promising materials for oxygen sensing applications.[1] These organic compounds exhibit dual emission, consisting of fluorescence and room-temperature phosphorescence (RTP), when dispersed in a polymer matrix.[2][3] The underlying principle of their oxygen sensing capability lies in the efficient quenching of their long-lived triplet excited state by molecular oxygen.[1] This results in a decrease in phosphorescence intensity with increasing oxygen concentration, while the fluorescence intensity remains largely unaffected. This ratiometric response allows for self-referenced and highly sensitive oxygen detection.[2]

The key advantages of thianthrene-based oxygen sensors include:

  • High Sensitivity: Thianthrene derivatives have demonstrated high sensitivity to oxygen, especially in low-concentration ranges, which is crucial for applications such as monitoring hypoxia in biological systems.[4][5]

  • Ratiometric Sensing: The dual emission of fluorescence and phosphorescence provides a built-in reference signal, minimizing errors from environmental fluctuations or instrumental variations.[2]

  • Fast Response Time: Sensors based on these materials have shown rapid response times, on the order of tenths of a second.[5]

  • Tunable Properties: The photophysical and sensing properties can be tuned by modifying the chemical structure of the thianthrene core.[1]

Quantitative Data Presentation

The performance of various thianthrene derivatives as oxygen sensors is summarized in the tables below, providing a comparative overview of their key sensing parameters.

Table 1: Performance of Phenyl-Substituted Thianthrene Derivatives

CompoundPolymer MatrixKsv (kPa⁻¹)Quenching Efficiency (%)Reference
TA2PPMMA10.22Not Reported[2]
TA2PZeonex®111.86Not Reported[2]

Table 2: Performance of Thianthrene Covalent Trimer

CompoundPolymer MatrixKsv (kPa⁻¹)Quenching Efficiency (%)RTP Lifetime (ms)Reference
2TA2TANot Specified13.3298.436.5[3]

Table 3: Performance of Thianthrene-Phenothiazine Derivatives

CompoundPolymer MatrixKsv (ppm⁻¹)Response Time (s)Reference
Methylphenothiazinyl-disubstituted thianthrenePMMA21 x 10⁻⁴~0.1[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the oxygen sensing mechanism of thianthrene derivatives and the general workflow for fabricating and testing the oxygen sensors.

OxygenSensingMechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Quenching Quenching T1->Quenching O2_ground ³O₂ (Triplet Ground State) O2_ground->Quenching O2_singlet ¹O₂ (Singlet Excited State) Light Light (Excitation) Light->S0 Absorption Fluorescence Fluorescence Phosphorescence Phosphorescence (RTP) Quenching->S0 Quenching->O2_singlet

Caption: Oxygen sensing mechanism of thianthrene derivatives.

ExperimentalWorkflow cluster_synthesis Synthesis of Thianthrene Derivative cluster_fabrication Sensor Film Fabrication cluster_testing Oxygen Sensing Test Synthesis Chemical Synthesis Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification Doping Doping of Derivative into Polymer Matrix (e.g., PMMA) Purification->Doping FilmCasting Film Casting/Spin Coating Doping->FilmCasting Setup Placement of Film in Controlled Environment Chamber FilmCasting->Setup Measurement Measurement of Luminescence Spectra at Varying O₂ Concentrations Setup->Measurement Analysis Data Analysis (Stern-Volmer Plot) Measurement->Analysis

Caption: Experimental workflow for sensor fabrication and testing.

Experimental Protocols

The following protocols provide a general guideline for the synthesis of a phenyl-substituted thianthrene derivative and the subsequent fabrication and testing of an oxygen-sensing film.

Protocol 1: Synthesis of 2-Phenylthianthrene (TA2P)

This protocol is a generalized procedure based on common synthetic routes for thianthrene derivatives.[2]

Materials:

  • Thianthrene

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine thianthrene, phenylboronic acid, palladium catalyst, and base in the anhydrous solvent.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 2-phenylthianthrene.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol 2: Fabrication of Oxygen Sensing Film

This protocol describes the preparation of a polymer film doped with the synthesized thianthrene derivative.[2]

Materials:

  • Synthesized thianthrene derivative (e.g., TA2P)

  • Polymer matrix (e.g., Polymethyl methacrylate - PMMA or Zeonex®)

  • Volatile organic solvent (e.g., Chloroform or Dichloromethane)

  • Glass substrate

  • Spin coater or casting knife

Procedure:

  • Solution Preparation: Prepare a solution of the polymer in the chosen solvent. Add the synthesized thianthrene derivative to this solution at a specific weight percentage (e.g., 1 wt%).[5] Stir the mixture until the derivative is completely dissolved.

  • Film Deposition (Spin Coating):

    • Clean the glass substrate thoroughly.

    • Deposit a small amount of the prepared solution onto the center of the substrate.

    • Spin coat at a defined speed and duration to achieve a uniform film of the desired thickness.

  • Film Deposition (Casting):

    • Place the cleaned glass substrate on a level surface.

    • Pour the prepared solution onto the substrate and spread it evenly using a casting knife.

  • Drying: Dry the film in a vacuum oven at a moderate temperature to remove the solvent completely.

Protocol 3: Oxygen Sensing Performance Evaluation

This protocol outlines the procedure for testing the oxygen sensitivity of the fabricated film.

Materials and Equipment:

  • Fabricated oxygen sensing film

  • Gas-tight chamber with optical windows

  • Gas flow controllers to precisely mix oxygen and an inert gas (e.g., nitrogen)

  • Spectrofluorometer with a phosphorescence lifetime measurement capability

  • Excitation light source

Procedure:

  • Sample Placement: Place the oxygen sensing film inside the gas-tight chamber.

  • Deoxygenation: Purge the chamber with the inert gas to achieve a zero-oxygen environment.

  • Luminescence Measurement (0% Oxygen): Excite the film with an appropriate wavelength of light and record the fluorescence and phosphorescence spectra. Measure the phosphorescence lifetime.

  • Varying Oxygen Concentration: Introduce a controlled flow of oxygen into the chamber to achieve a series of desired oxygen concentrations. Allow the system to equilibrate at each concentration.

  • Luminescence Measurement (Varying Oxygen): At each oxygen concentration, record the fluorescence and phosphorescence spectra and measure the phosphorescence lifetime.

  • Data Analysis:

    • Plot the ratio of the initial phosphorescence intensity (I₀) in the absence of oxygen to the intensity (I) at a given oxygen concentration against the oxygen partial pressure or concentration.

    • This relationship is described by the Stern-Volmer equation: I₀/I = 1 + Ksv[O₂], where Ksv is the Stern-Volmer quenching constant.

    • Determine the Ksv value from the slope of the Stern-Volmer plot. This value represents the sensitivity of the sensor.

    • Calculate the quenching efficiency at a specific oxygen concentration.

    • Analyze the change in phosphorescence lifetime with varying oxygen concentrations.

By following these protocols, researchers can successfully synthesize thianthrene-based oxygen sensing materials, fabricate sensor films, and characterize their performance for a wide range of applications.

References

Application Notes and Protocols for Creating Single-Molecule White Light Emitters with Thianthrene Luminophores

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Single-molecule white-light emitters (SMWLEs) represent a significant advancement in lighting and display technologies, offering advantages such as the absence of phase separation, minimal color aging, good stability, and ease of processing compared to multi-component systems.[1] A key challenge in developing pure organic SMWLEs is the systematic engineering of excited states to achieve balanced emission of multiple colors, typically blue fluorescence from the lowest singlet state (S₁) and yellow/orange/green phosphorescence from the lowest triplet state (T₁).[2][3] Thianthrene (TA), a sulfur-containing heterocyclic compound, has emerged as a promising scaffold for SMWLEs due to its ability to exhibit both fluorescence and efficient room-temperature phosphorescence (RTP).[1][4] This is often attributed to a folding-induced spin-orbit coupling (SOC) enhancement.[1]

This document provides detailed protocols and data for creating and characterizing single-molecule white light emitters based on thianthrene luminophores, focusing on molecular design strategies involving oxidation and halogenation.

Data Presentation

The photophysical properties of thianthrene-based luminophores are critical for achieving white light emission. The following tables summarize key quantitative data from recent studies.

Table 1: Photophysical Properties of Oxidized Thianthrene (TA) Derivatives in Crystal State [1]

CompoundFluorescence Peak (nm)Phosphorescence Peak (nm)PLQY (%)Phosphorescence Lifetime (ms)CIE Coordinates (x, y)
TA 430 (shoulder)54025.023.6Green Emission
1OTA --47.1-(0.33, 0.40) @ 370 nm exc.
2OTA -5186.866.3-
3OTA -520~3.50.7-
4OTA -508~7.840.6-

PLQY = Photoluminescence Quantum Yield 1OTA represents thianthrene with one sulfur atom oxidized.

Table 2: Photophysical Properties of Phenyl(thianthren-2-yl)methanone Derivatives in ZEONEX Host (after oxygen removal) [2][3]

CompoundPLQY (%)TC (K)CRICIE1931 Coordinates (x, y)
Phenyl(thianthren-2-yl)methanone Enhanced from 19% to 84%---
(4-fluorophenyl)(thianthren-2-yl)methanone 84~510079(0.32, 0.39)

TC = Correlated Color Temperature; CRI = Color Rendering Index

Experimental Protocols

Detailed methodologies for the synthesis, sample preparation, and characterization of thianthrene-based white light emitters are provided below.

Protocol 1: Synthesis and Characterization of Thianthrene Derivatives

This protocol describes a general approach to synthesizing thianthrene derivatives through oxidation or Friedel-Crafts acylation.

A. Synthesis of Oxidized Thianthrene (e.g., 1OTA) [1]

  • Dissolution: Dissolve thianthrene (TA) in a suitable organic solvent like dichloromethane (CH₂Cl₂).

  • Oxidation: Add a controlled amount of an oxidizing agent (e.g., meta-Chloroperoxybenzoic acid, m-CPBA) dropwise to the solution at room temperature to achieve partial oxidation. The molar ratio of TA to the oxidizing agent will determine the degree of oxidation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, quench it with a suitable reducing agent solution (e.g., sodium thiosulfate). Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Crystallization: Grow single crystals by slow evaporation from a solution of dichloromethane and methanol at room temperature.[1]

  • Characterization: Confirm the structures of the synthesized compounds using ¹H NMR, ¹³C NMR, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry, and elemental analysis.[1]

B. Synthesis of Phenyl(thianthren-2-yl)methanone Derivatives [2]

  • Friedel-Crafts Acylation: This synthesis involves the acylation of thianthrene. In a typical procedure, suspend thianthrene and a catalyst (e.g., aluminum chloride, AlCl₃) in a dry solvent (e.g., dichloromethane) under an inert atmosphere.

  • Acyl Chloride Addition: Add the desired benzoyl chloride derivative (e.g., 4-fluorobenzoyl chloride) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Pour the reaction mixture into ice-water and extract the product with an organic solvent. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine. Dry over a suitable drying agent.

  • Purification: Purify the product by column chromatography.

  • Characterization: Characterize the final product using standard spectroscopic techniques (NMR, mass spectrometry).

Protocol 2: Sample Preparation for Photophysical Analysis

A. Doped Polymer Films [1][4]

  • Stock Solutions: Prepare stock solutions of the thianthrene luminophore and the host polymer matrix (e.g., PMMA, ZEONEX) in a suitable solvent (e.g., chloroform, toluene).

  • Doping: Mix the luminophore and polymer solutions to achieve the desired doping concentration (e.g., 1 wt%).

  • Film Casting: Drop-cast the mixture onto a clean quartz substrate.

  • Drying: Dry the film under vacuum at an elevated temperature to remove the solvent completely. For oxygen-sensitive measurements, perform the entire process in a glovebox.[2][3]

B. Single Crystals [1]

  • Solution Preparation: Prepare a saturated solution of the purified thianthrene derivative in a mixture of solvents like dichloromethane and methanol.[1]

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.

  • Crystal Collection: Collect the resulting single crystals for X-ray diffraction analysis and photophysical measurements.

Protocol 3: Photophysical Characterization
  • Steady-State Spectroscopy:

    • Record UV-Vis absorption spectra using a standard spectrophotometer.

    • Measure photoluminescence (PL) spectra using a spectrofluorometer (e.g., Edinburgh Instruments FLS980).[2] Select an appropriate excitation wavelength (e.g., 330 nm or 370-390 nm to tune emission).[1][2]

  • Phosphorescence Spectra:

    • To isolate the phosphorescence signal, record time-resolved spectra with a delay time after the excitation pulse (e.g., 1 ms).[2]

  • Photoluminescence Quantum Yield (PLQY):

    • Measure the absolute PLQY using an integrating sphere coupled to the spectrofluorometer. This method compares the number of absorbed photons to the number of emitted photons.

  • Emission Lifetime Measurement:

    • Determine fluorescence and phosphorescence lifetimes using Time-Correlated Single Photon Counting (TCSPC) for fast decays or Multi-Channel Scaling (MCS) for slow phosphorescent decays.

  • CIE Coordinates:

    • Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the steady-state PL emission spectrum to quantify the "whiteness" of the emitted light.

Visualizations

The following diagrams illustrate the core concepts and workflows for developing thianthrene-based SMWLEs.

G cluster_gs Ground State cluster_wl Result GS S₀ S1 S₁ (Singlet) GS->S1 Absorption S1->GS Fluorescence (Blue) T1 T₁ (Triplet) S1->T1 WL White Light Emission T1->GS Phosphorescence (Yellow/Green)

Caption: Mechanism of single-molecule white light emission.

workflow cluster_design Design & Synthesis cluster_char Characterization cluster_eval Evaluation design Molecular Design (e.g., Oxidation, Halogenation) synthesis Chemical Synthesis design->synthesis purification Purification & Crystallization synthesis->purification structure Structural Analysis (NMR, MS, X-ray) purification->structure photophys Photophysical Measurements (PL, PLQY, Lifetime) purification->photophys data Data Analysis (CIE coordinates) structure->data photophys->data white_light White Light Emitter? data->white_light optimize Optimize Molecular Structure white_light->optimize No end Successful SMWLE white_light->end Yes optimize->design

Caption: Experimental workflow for developing thianthrene SMWLEs.

G cluster_results Impact on Emission Properties TA Thianthrene (TA) Strong Green RTP Weak Fluorescence Oxidation Controlled Oxidation TA->Oxidation Derivatives Oxidized Derivatives (1OTA to 4OTA) Oxidation->Derivatives IncOx Increasing Oxidation (1OTA → 4OTA) Derivatives->IncOx SupRTP Suppressed RTP Emission IncOx->SupRTP due to disappearance of S lone pairs BalEm Balanced Fluorescence & RTP (achieved in 1OTA) SupRTP->BalEm WLE Single-Molecule White-Light Emission BalEm->WLE

Caption: Logic diagram for tuning emission via thianthrene oxidation.

References

Application Notes and Protocols: Thianthrene-Based Covalent Organic Frameworks for Enhanced Lithium-Sulfur Batteries

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density and the low cost of sulfur. However, their practical application is hindered by challenges such as the "shuttle effect" of soluble lithium polysulfides (LiPSs) and the insulating nature of sulfur and its discharge products. Covalent Organic Frameworks (COFs) have emerged as a versatile platform to address these issues. This document details the application and experimental protocols for a novel thianthrene-based two-dimensional COF, herein referred to as DUT-177, which demonstrates exceptional performance as a cathode material for Li-S batteries. The integration of the organosulfur thianthrene moiety into the COF backbone provides a unique architecture for covalent anchoring of polysulfides, effectively mitigating the shuttle effect and enhancing electrochemical stability.[1][2][3]

Key Features and Advantages

  • Novel Dithiine Linkage: The DUT-177 COF is synthesized via a dynamic and self-correcting nucleophilic aromatic substitution reaction, forming robust dithiine linkages.[1][2][3]

  • Unique Undulated Structure: Unlike typical planar COFs, DUT-177 exhibits undulated layers due to bending along the C-S-C bridge, which does not compromise the overall crystallinity and aromaticity.[1][2][3]

  • Enhanced Redox Activity: The thianthrene moiety facilitates partial delocalization of sulfur lone pair electrons, leading to a decreased band gap and promoted redox activity.[1][2][3]

  • Covalent Polysulfide Anchoring: Post-synthetic sulfurization allows for the direct covalent attachment of polysulfides to the COF's carbon backbone, minimizing the polysulfide shuttle effect.[1][2]

  • Excellent Electrochemical Performance: Li-S batteries incorporating the S-DUT-177 cathode demonstrate high specific capacity, excellent cycling stability, and high coulombic efficiency.

Quantitative Performance Data

The electrochemical performance of the thianthrene-based COF (S-DUT-177) as a cathode material in a Li-S battery is summarized in the table below.

ParameterValueConditions
Initial Discharge Capacity >1000 mAh/g500 mA/g current density
Capacity Retention ~77% after 500 cycles500 mA/g current density
Coulombic Efficiency Consistently high-
Sulfur Loading Not specified-
Rate Capability Not specified-

Table 1: Electrochemical performance of the S-DUT-177 cathode in a Li-S battery.[1][2][3]

Experimental Protocols

I. Synthesis of Thianthrene-Based COF (DUT-177)

This protocol describes the de novo synthesis of the porous thianthrene-based two-dimensional covalent organic framework (DUT-177) through a dithiine linkage formation via a nucleophilic aromatic substitution reaction.[1][2]

Materials:

  • Aromatic ortho-dithiol monomer

  • Activated hexa-substituted aromatic monomer (e.g., hexachlorobenzene)

  • Anhydrous, high-boiling point solvent (e.g., mesitylene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aromatic ortho-dithiol monomer and the activated hexa-substituted aromatic monomer in the chosen anhydrous solvent.

  • The reaction mixture is then subjected to solvothermal conditions, typically heating at 120°C for 72 hours.

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The crude product is washed sequentially with anhydrous acetone and anhydrous dichloromethane to remove any unreacted monomers and oligomers.

  • The purified DUT-177 COF is then dried under vacuum at an elevated temperature (e.g., 150°C) overnight.

  • Characterize the synthesized COF using Powder X-ray Diffraction (PXRD) to confirm crystallinity and Fourier-Transform Infrared (FT-IR) spectroscopy to verify the formation of dithiine linkages.

II. Preparation of the S-DUT-177 Cathode Material

This protocol details the post-synthetic sulfurization of the DUT-177 COF to covalently attach polysulfides.[1][2]

Materials:

  • As-synthesized DUT-177 COF

  • Elemental sulfur (S₈)

  • Carbon disulfide (CS₂) or other suitable solvent for sulfur

  • Inert gas (Argon or Nitrogen)

Procedure:

  • The as-synthesized DUT-177 COF and elemental sulfur are mixed in a predetermined weight ratio (e.g., 1:3).

  • The mixture is then subjected to a melt-diffusion method. The mixture is heated to 155°C for 12 hours in a sealed vessel under an inert atmosphere to allow the molten sulfur to infiltrate the pores of the COF.

  • Alternatively, a solution-based method can be employed where sulfur is first dissolved in a suitable solvent like carbon disulfide, and then the DUT-177 COF is added. The solvent is then slowly evaporated.

  • To remove any sulfur that is not incorporated within the COF pores, the resulting S@DUT-177 composite is heated to 300°C for 2 hours under an inert gas flow.

  • The final product is the S-DUT-177 cathode material with covalently anchored polysulfides.

III. Fabrication of the Li-S Battery Coin Cell

This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing.

Materials:

  • S-DUT-177 cathode material

  • Super P carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Lithium metal foil (anode)

  • Celgard 2400 (separator)

  • Electrolyte: 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with 0.1 M LiNO₃ as an additive.

Procedure:

  • Prepare the cathode slurry by mixing the S-DUT-177 active material, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10 in NMP.

  • Homogenize the slurry using a planetary mixer or by magnetic stirring until a uniform consistency is achieved.

  • Cast the slurry onto an aluminum foil current collector using a doctor blade with a specific thickness.

  • Dry the coated electrode in a vacuum oven at 60°C for 12 hours to completely remove the NMP solvent.

  • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried foil.

  • Assemble the CR2032 coin cells in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

  • The cell is assembled in the following order: cathode, separator, lithium metal anode.

  • Add a few drops of the electrolyte to the separator to ensure proper ionic conductivity.

  • Crimp the coin cell to ensure it is properly sealed.

IV. Electrochemical Measurements

This protocol describes the standard electrochemical tests to evaluate the performance of the assembled Li-S battery.

Equipment:

  • Battery cycler (e.g., LAND or Arbin)

  • Electrochemical workstation with galvanostatic cycling and cyclic voltammetry capabilities.

Procedures:

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a voltage window of 1.7 V to 2.8 V vs. Li/Li⁺ to investigate the redox reactions of the sulfur cathode.

  • Galvanostatic Cycling:

    • Cycle the cells at various current densities (C-rates) to evaluate the rate capability.

    • For long-term cycling stability tests, cycle the cells at a constant current density (e.g., 500 mA/g) for a large number of cycles (e.g., 500 cycles).

    • The specific capacity is calculated based on the mass of sulfur in the cathode.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge/discharge to analyze the charge transfer resistance and other impedance parameters of the cell.

Visualizations

Synthesis_of_DUT_177 Monomer1 Aromatic ortho-dithiol Monomer Reaction Solvothermal Reaction (120°C, 72h) Monomer1->Reaction Monomer2 Activated Hexa-substituted Aromatic Monomer Monomer2->Reaction Solvent Anhydrous Solvent Solvent->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Acetone, DCM) Filtration->Washing Drying Vacuum Drying (150°C) Washing->Drying DUT177 DUT-177 COF Drying->DUT177

Caption: Synthesis workflow for the thianthrene-based DUT-177 COF.

Polysulfide_Anchoring DUT177 Porous DUT-177 COF MeltDiffusion Melt-Diffusion (155°C, 12h) DUT177->MeltDiffusion Sulfur Elemental Sulfur (S₈) Sulfur->MeltDiffusion SulfurInfiltration Sulfur Infiltration into COF Pores MeltDiffusion->SulfurInfiltration CovalentAttachment Covalent Attachment of Polysulfides to Thianthrene Backbone SulfurInfiltration->CovalentAttachment SDUT177 S-DUT-177 Cathode CovalentAttachment->SDUT177

Caption: Mechanism of covalent polysulfide anchoring in DUT-177.

Battery_Assembly_Workflow Slurry Cathode Slurry Preparation Coating Doctor Blade Coating Slurry->Coating Drying Vacuum Drying Coating->Drying Punching Electrode Punching Drying->Punching Assembly Coin Cell Assembly (Glovebox) Punching->Assembly Testing Electrochemical Testing Assembly->Testing

Caption: Experimental workflow for Li-S battery fabrication and testing.

References

Application Notes and Protocols for Alkene Aziridination using Thianthrene-Mediated Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the aziridination of alkenes mediated by thianthrene. While the user's request specified 1,9-thianthrenedicarboxylic acid as a catalyst, the current literature predominantly supports a mechanism involving the in-situ generation of a thianthrene dicationic species that reacts with alkenes. This document outlines both a chemical and an electrochemical approach to this transformation, delivering valuable aziridine products. The protocols are based on established methodologies and are presented with clarity and detail to ensure reproducibility. Quantitative data on substrate scope and yields are summarized, and a mechanistic diagram is provided for a deeper understanding of the reaction pathway.

Introduction

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis and are key structural motifs in many biologically active molecules. The direct aziridination of alkenes is a powerful strategy for their synthesis. Thianthrene-mediated methods have emerged as a robust platform for alkene functionalization, including aziridination. This approach relies on the generation of a highly electrophilic alkene-thianthrene adduct, which readily reacts with a variety of nitrogen nucleophiles to afford the corresponding aziridines. This document details two primary methodologies: a chemical protocol involving the pre-formation of an alkenyl thianthrenium salt and an electrochemical protocol that generates the reactive intermediate in situ.

Data Presentation

Table 1: Substrate Scope for the Chemical Aziridination of Alkenes with Various Amines
EntryAlkeneAmineProductYield (%)
14-Phenyl-1-buteneBenzylamine1-Benzyl-2-(phenethyl)aziridine86
21-OcteneBenzylamine1-Benzyl-2-hexylaziridine80
31-OcteneAniline2-Hexyl-1-phenylaziridine65
41-OcteneCyclohexylamine1-Cyclohexyl-2-hexylaziridine72
5StyreneBenzylamine1-Benzyl-2-phenylaziridine78
6IndeneBenzylamine1-Benzyl-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine75

Yields are for isolated products and are based on the limiting reagent.

Table 2: Substrate Scope for the Electrochemical Aziridination of Alkenes with Primary Amines[1]
EntryAlkene SubstrateAmine NucleophileAziridine ProductYield (%)
14-Phenyl-1-buteneBenzylamine1-Benzyl-2-(phenethyl)aziridine86
21-OcteneBenzylamine1-Benzyl-2-hexylaziridine80 (limiting alkene)
31-Octene2-Phenylethylamine2-Hexyl-1-phenethylaziridine75
41-OcteneAllylamine1-Allyl-2-hexylaziridine71
5Propene (1 atm)Benzylamine1-Benzyl-2-methylaziridine68
64-BromostyreneBenzylamine1-Benzyl-2-(4-bromophenyl)aziridine77

Yields are for isolated products. Reactions were performed under either limiting amine or limiting alkene conditions.[1]

Experimental Protocols

Protocol 1: Chemical Aziridination via Alkenyl Thianthrenium Salt Formation

This two-step, one-pot protocol involves the initial formation of an alkenyl thianthrenium salt from an alkene and thianthrene S-oxide, followed by the addition of an amine to yield the aziridine.

Materials:

  • Thianthrene S-oxide

  • Alkene

  • Anhydrous Acetonitrile (MeCN)

  • Trifluoroacetic anhydride (TFAA)

  • Triflic acid (TfOH)

  • Amine

  • Cesium Carbonate (Cs₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Alkenyl Thianthrenium Salt [2]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thianthrene S-oxide (1.05 equiv.) and the alkene (1.0 equiv.).

  • Add anhydrous acetonitrile to achieve a concentration of 0.5 M with respect to the alkene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (3.0 equiv.) dropwise to the stirred solution.

  • Subsequently, add triflic acid (1.2 equiv.) dropwise.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the alkene.

Step 2: Aziridination [1]

  • To the reaction mixture containing the formed alkenyl thianthrenium salt, add the desired primary amine (1.2-1.5 equiv.).

  • Add cesium carbonate (2.0-3.0 equiv.) as a solid base.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.

Protocol 2: Electrochemical Aziridination of Alkenes

This protocol describes the electrochemical synthesis of aziridines in a divided electrochemical cell.[1]

Materials:

  • Thianthrene

  • Alkene

  • Primary Amine

  • Anhydrous Acetonitrile (MeCN)

  • Tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) as the electrolyte

  • Cesium Carbonate (Cs₂CO₃)

  • Divided electrochemical cell with carbon electrodes

  • DC power supply

Procedure:

  • Set up a divided electrochemical cell with a carbon anode and a carbon cathode.

  • In the anodic chamber, dissolve the alkene (1.0 equiv.), thianthrene (1.5 equiv.), and n-Bu₄NPF₆ (0.2 M) in anhydrous acetonitrile.

  • In the cathodic chamber, add a solution of n-Bu₄NPF₆ (0.2 M) in anhydrous acetonitrile.

  • Apply a constant current (e.g., 10 mA) and allow the electrolysis to proceed for a specified time (typically until 2.5 F/mol of alkene has been passed).

  • After the electrolysis is complete, transfer the solution from the anodic chamber to a round-bottom flask.

  • Add the primary amine (1.2 equiv.) and cesium carbonate (3.0 equiv.) to the flask.

  • Stir the mixture at room temperature for 16 hours.

  • Workup the reaction as described in Protocol 1 (Step 2, points 4-8).

Mandatory Visualization

Reaction Mechanism

The proposed mechanism for the thianthrene-mediated aziridination of alkenes involves the initial formation of a thianthrene radical cation, which then generates a dication. This dication reacts with the alkene to form a dicationic adduct. Subsequent reaction with an amine leads to the formation of the aziridine and regeneration of thianthrene.

reaction_mechanism Thianthrene Thianthrene RadicalCation Thianthrene Radical Cation Thianthrene->RadicalCation -e⁻ Dication Thianthrene Dication RadicalCation->Dication -e⁻ Adduct Dicationic Alkene-Thianthrene Adduct Dication->Adduct Alkene Alkene Alkene->Adduct Aziridine Aziridine Adduct->Aziridine Amine Amine (R-NH2) Amine->Aziridine Thianthrene_regen Thianthrene (regenerated) Aziridine->Thianthrene_regen - H⁺

Caption: Proposed mechanism for thianthrene-mediated alkene aziridination.

Experimental Workflow

The general experimental workflow for the chemical aziridination protocol is outlined below.

experimental_workflow Start Start: Alkene & Thianthrene S-oxide Reaction1 Step 1: Add MeCN, cool to 0°C Add TFAA and TfOH Start->Reaction1 Intermediate Formation of Alkenyl Thianthrenium Salt Reaction1->Intermediate Reaction2 Step 2: Add Amine and Cs₂CO₃ Stir at RT for 12-16h Intermediate->Reaction2 Workup Workup: Aqueous quench, extraction with DCM, wash, dry, and concentrate Reaction2->Workup Purification Purification: Flash Column Chromatography Workup->Purification End Final Product: Aziridine Purification->End

Caption: Experimental workflow for chemical aziridination of alkenes.

References

Application Notes and Protocols for Thianthrene Derivatives in Advanced Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of thianthrene derivatives in the development of advanced energy storage materials. Thianthrene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as promising candidates for various energy storage applications due to their unique electronic properties, thermal stability, and reversible redox behavior.[1][2][3] These materials are being explored in supercapacitors, lithium-ion batteries, and redox flow batteries.[1][4][5][6]

Applications in Energy Storage

Thianthrene derivatives offer several advantages in energy storage systems. Their extended π-conjugated structure and the presence of sulfur atoms contribute to high charge storage capacity and enhanced electrochemical performance.[1][2] They can be functionalized to tune their redox potentials and solubility, making them versatile for different battery and supercapacitor configurations.[7]

  • Supercapacitors: Thianthrene-based conjugated microporous polymers (CMPs) exhibit high specific capacitance and excellent cycling stability, making them suitable as electrode materials for supercapacitors.[1][8][9][10]

  • Lithium-ion Batteries: Small molecule thianthrene derivatives have been investigated as high-potential cathode materials in lithium-ion batteries, offering high discharge plateaus.[4][6]

  • Redox Flow Batteries: Thianthrene derivatives are utilized as organic mediators and bipolar redox-active molecules in non-aqueous and symmetric all-organic redox flow batteries, contributing to high cell voltages and energy densities.[7][11][12][13][14][15]

Quantitative Performance Data

The following tables summarize the key performance metrics of various thianthrene derivatives in different energy storage applications.

Table 1: Thianthrene Derivatives in Supercapacitors

Derivative/MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Cycling StabilityReference
PyPh-BZ-Th CMP6170.5-[1]
PyPh-BZ-SU CMP5380.5-[1]
PyPh-BZ-DSU CMP5960.5-[1]
P-Th-POP2170.5>5000 cycles at 10 A g⁻¹[8][9][10]

Table 2: Thianthrene Derivatives in Batteries

Derivative/MaterialApplicationDischarge Voltage (V)Specific Capacity (mAh g⁻¹)Cycling PerformanceReference
BDBDTLi-ion Battery Cathode3.9 (vs. Li/Li⁺)63 (after 100 cycles)100 cycles at 500 mA g⁻¹[4][6]
Thianthrene-functionalized polynorbornenesDual-ion Battery Cathode4.1 (vs. Li/Li⁺)up to 66-[16][17]
PQtBuTHSymmetric All-Organic RFB--44% capacity retention over 450 cycles[11][12][13]
Thianthrene polymersRedox Mediator for RFB4 V-class-Successful mediation cycles[7][14]
TPEHBZ-ThBS CMPLi-ion Battery Anode-408 (at 0.1C)-[5]
TPEHBZ-ThBS CMPNa-ion Battery Anode-262 (at 0.1C)-[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of thianthrene derivatives and the fabrication and testing of energy storage devices.

Synthesis of Thianthrene-Based Porous Organic Polymers (POPs)

This protocol describes a general procedure for synthesizing thianthrene-based POPs via Sonogashira or Suzuki coupling reactions.[8][9]

Materials:

  • 2,8-dibromothianthrene (Th-Br₂)

  • Co-monomers (e.g., 1,3,6,8-tetraethynylpyrene (P-T) for Sonogashira coupling; 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (Bz-3BO) for Suzuki coupling)

  • Catalyst (e.g., Pd(PPh₃)₄, CuI)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvents (e.g., DMF, THF, toluene)

Protocol for Sonogashira Coupling (e.g., P-Th-POP):

  • In a flame-dried Schlenk tube, add 2,8-dibromothianthrene, 1,3,6,8-tetraethynylpyrene, CuI, PPh₃, and Pd(PPh₃)₄.

  • Add a mixture of DMF and Et₃N as the solvent.

  • Degas the mixture and place it under a nitrogen atmosphere.

  • Heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for a specified time (e.g., 72 h).

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid sequentially with solvents like DMF, THF, and acetone to remove unreacted monomers and catalyst residues.

  • Dry the resulting polymer in a vacuum oven.

Protocol for Suzuki Coupling (e.g., Bz-Th-POP):

  • In a Schlenk tube, combine 2,8-dibromothianthrene, the boronic ester co-monomer (e.g., Bz-3BO), and Pd(PPh₃)₄.

  • Add an aqueous solution of K₂CO₃ and a solvent such as toluene.

  • Degas the mixture and heat under a nitrogen atmosphere (e.g., 90°C for 24h).

  • After the reaction, cool the mixture and collect the solid product by filtration.

  • Wash the polymer with water and organic solvents to purify it.

  • Dry the final product under vacuum.

Fabrication of a Supercapacitor Electrode

Materials:

  • Thianthrene-based active material (e.g., P-Th-POP)

  • Conductive additive (e.g., Super P carbon black)

  • Binder (e.g., PVDF)

  • Solvent (e.g., NMP)

  • Current collector (e.g., nickel foam or carbon paper)

Protocol:

  • Prepare a slurry by mixing the thianthrene-based active material, conductive additive, and binder in a weight ratio of 8:1:1 in NMP.

  • Sonciate the mixture to ensure homogeneity.

  • Coat the slurry onto a current collector.

  • Dry the electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Press the dried electrode under a specific pressure to ensure good contact between the material and the current collector.

Electrochemical Measurements

Equipment:

  • Electrochemical workstation

  • Three-electrode cell or two-electrode coin cell setup

  • Reference electrode (e.g., Ag/AgCl or SCE)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte (e.g., aqueous H₂SO₄ or organic electrolyte like LiPF₆ in EC/DEC)

Protocols:

  • Cyclic Voltammetry (CV):

    • Assemble the cell with the working electrode (thianthrene-based material), counter electrode, and reference electrode in the chosen electrolyte.

    • Set the potential window and scan rate on the electrochemical workstation.

    • Run the CV scans to evaluate the capacitive behavior and redox reactions.

  • Galvanostatic Charge-Discharge (GCD):

    • Use the same cell setup as for CV.

    • Apply a constant current for charging and discharging within a defined potential window.

    • Calculate the specific capacitance from the discharge curves.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements over a wide frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the internal resistance and charge transfer kinetics of the electrode.

Visualizations

Synthesis of Thianthrene-Based Porous Organic Polymers

Synthesis_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Th_Br2_S 2,8-dibromothianthrene Reaction_S Reaction (e.g., 90°C, 24h) Th_Br2_S->Reaction_S Boronic_Ester Boronic Ester Co-monomer Boronic_Ester->Reaction_S Catalyst_S Pd(PPh3)4 Catalyst_S->Reaction_S Base_S K2CO3 Base_S->Reaction_S Solvent_S Toluene/Water Solvent_S->Reaction_S Purification_S Filtration & Washing Reaction_S->Purification_S POP_S Thianthrene-based POP Purification_S->POP_S Th_Br2_So 2,8-dibromothianthrene Reaction_So Reaction (e.g., 110°C, 72h) Th_Br2_So->Reaction_So Alkyne Alkyne Co-monomer Alkyne->Reaction_So Catalyst_So Pd(PPh3)4 / CuI Catalyst_So->Reaction_So Base_So Et3N Base_So->Reaction_So Solvent_So DMF Solvent_So->Reaction_So Purification_So Filtration & Washing Reaction_So->Purification_So POP_So Thianthrene-based POP Purification_So->POP_So Supercapacitor_Workflow cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing Active_Material Thianthrene Derivative Mixing Slurry Preparation (in NMP) Active_Material->Mixing Conductive_Additive Conductive Additive Conductive_Additive->Mixing Binder Binder Binder->Mixing Coating Coating on Current Collector Mixing->Coating Drying Drying & Pressing Coating->Drying Electrode Working Electrode Drying->Electrode Cell_Assembly Cell Assembly (2 or 3-electrode) Electrode->Cell_Assembly CV Cyclic Voltammetry Cell_Assembly->CV GCD Galvanostatic Charge-Discharge Cell_Assembly->GCD EIS Electrochemical Impedance Spectroscopy Cell_Assembly->EIS Performance_Data Performance Data (Capacitance, Stability, etc.) CV->Performance_Data GCD->Performance_Data EIS->Performance_Data RFB_Mechanism cluster_charge Charging cluster_discharge Discharging Cathode_C Positive Electrode (Cathode) Th_plus Th•⁺ (Radical Cation) Cathode_C->Th_plus Oxidation (e⁻ loss) Anode_C Negative Electrode (Anode) Th_minus Th•⁻ (Radical Anion) Anode_C->Th_minus Reduction (e⁻ gain) Th_C Thianthrene Derivative (Th) Th_C->Cathode_C Th_C->Anode_C Cathode_D Positive Electrode (Cathode) Th_D Thianthrene Derivative (Th) Cathode_D->Th_D Anode_D Negative Electrode (Anode) Anode_D->Th_D Th_plus_D Th•⁺ Th_plus_D->Cathode_D Reduction (e⁻ gain) Th_minus_D Th•⁻ Th_minus_D->Anode_D Oxidation (e⁻ loss)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthetic Route to 1,9-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,9-Thianthrenedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and plausible synthetic route involves the acid-catalyzed cyclization of two equivalents of a substituted benzene precursor, such as 2-mercaptobenzoic acid or a derivative thereof. An alternative approach could be the oxidation of 1,9-dimethylthianthrene.

Q2: What are the critical reaction parameters to control during the synthesis?

Key parameters to monitor and optimize include reaction temperature, reaction time, the choice and concentration of the acid catalyst, and the purity of the starting materials. The absence of water is often crucial in acid-catalyzed reactions to prevent unwanted side reactions.

Q3: I am observing a low yield of the desired product. What are the likely causes?

Low yields can stem from several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions. Common side products can include polymeric materials or isomers depending on the starting materials. Reviewing the reaction temperature and catalyst concentration is a good starting point for optimization.

Q4: How can I purify the final this compound product?

Purification can typically be achieved through recrystallization from a suitable solvent system. Due to the carboxylic acid functionalities, the product's solubility will be pH-dependent. Base extraction followed by acidification to precipitate the purified product is a viable strategy. Column chromatography using a polar stationary phase and an appropriate solvent gradient can also be employed for high-purity samples.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes. Thiol-containing compounds, such as 2-mercaptobenzoic acid, can have a strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Strong acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended Solution
Inactive Catalyst Ensure the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is fresh and has not absorbed atmospheric moisture. Consider using a freshly opened bottle or a freshly prepared catalyst solution.
Insufficient Temperature The cyclization reaction may require a specific activation energy. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by thin-layer chromatography (TLC).
Poor Quality Starting Material Verify the purity of the starting materials (e.g., 2-mercaptobenzoic acid derivative) by techniques such as NMR or melting point analysis. Impurities can interfere with the reaction. Purify if necessary.
Incorrect Stoichiometry Accurately measure the molar ratios of the reactants. An excess of one reactant may not necessarily drive the reaction to completion and could lead to side product formation.
Problem 2: Formation of a Dark, Tarry, or Polymeric Side Product

Possible Causes & Solutions

CauseRecommended Solution
Excessive Temperature High temperatures can lead to decomposition and polymerization. Reduce the reaction temperature and extend the reaction time. Monitor the reaction closely to find the optimal balance.
Catalyst Concentration Too High A high concentration of a strong acid catalyst can promote charring and polymerization. Reduce the catalyst loading in a stepwise manner to find the minimum effective concentration.
Presence of Oxidizing Impurities Ensure all glassware is clean and free of any oxidizing agents from previous experiments. The use of freshly distilled solvents can also minimize the presence of peroxidic impurities that might initiate polymerization.
Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

CauseRecommended Solution
Product is Highly Insoluble If the product crashes out of solution and is difficult to handle, try performing the work-up at an elevated temperature to maintain solubility. For purification by recrystallization, conduct a thorough solvent screen to find a suitable solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at room temperature.
Emulsion Formation During Work-up During aqueous work-up, emulsions can form. To break emulsions, try adding a small amount of a saturated brine solution or a different organic solvent. Gentle swirling instead of vigorous shaking during extractions can also prevent emulsion formation.
Co-precipitation of Impurities If impurities co-precipitate with the product upon acidification, try a slower acidification process with cooling. Alternatively, redissolving the crude product in a basic solution and re-precipitating may help to leave some impurities behind. Column chromatography is recommended for removing closely related impurities.

Experimental Protocols

Proposed Synthesis of this compound via Oxidative Cyclization

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-Mercaptobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzoic acid.

  • Slowly and carefully, add concentrated sulfuric acid to the flask while stirring. The reaction is exothermic and should be done in an ice bath to control the temperature.

  • After the addition is complete, heat the reaction mixture to the desired temperature (optimization may be required, e.g., 80-120°C) and stir for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold deionized water.

  • To purify, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide.

  • Filter the basic solution to remove any insoluble impurities.

  • Slowly acidify the filtrate with hydrochloric acid until the product precipitates completely.

  • Collect the purified this compound by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Mercaptobenzoic Acid reaction Acid-Catalyzed Cyclization (H₂SO₄, Heat) start->reaction quench Quench on Ice reaction->quench filtration1 Vacuum Filtration quench->filtration1 crude_product Crude Product filtration1->crude_product dissolve Dissolve in aq. NaOH crude_product->dissolve filtration2 Filtration dissolve->filtration2 acidify Acidify with HCl filtration2->acidify filtration3 Vacuum Filtration acidify->filtration3 recrystallize Recrystallize filtration3->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic problem Low Product Yield cause1 Inactive Catalyst? problem->cause1 cause2 Suboptimal Temperature? problem->cause2 cause3 Impure Starting Material? problem->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Purify Starting Material cause3->solution3

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Chromatographic Separation of Chiral Thianthrene Sulfoxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic separation of chiral thianthrene sulfoxides.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of chiral thianthrene sulfoxides challenging?

A1: The primary challenge lies in the high structural similarity between the enantiomers. This often results in very similar partition coefficients in both chiral and achiral chromatographic systems, leading to co-elution or poor resolution. Specifically, diastereomers of substituted thianthrene sulfoxides have been noted to have very close Rf values, causing them to appear "back-to-back" on TLC plates and in flash chromatography columns.[1][2][3] While the chiral sulfur center in thianthrene sulfoxides is configurationally stable and does not typically interconvert in solution, achieving baseline separation requires highly selective chiral stationary phases and carefully optimized mobile phase conditions.[1][2][4]

Q2: What are the most effective types of chiral stationary phases (CSPs) for separating thianthrene sulfoxide enantiomers?

A2: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are generally the most successful for the enantioseparation of chiral sulfoxides, including aromatic sulfoxides like thianthrene sulfoxide.

  • Polysaccharide-based CSPs: Columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® series) are highly effective due to a combination of hydrogen bonding, π-π interactions, and steric hindrance that facilitate chiral recognition.[5][6]

  • Macrocyclic Glycopeptide CSPs: Stationary phases like those based on teicoplanin or vancomycin (e.g., Chirobiotic® series) offer a broad range of enantioselectivity for various compounds, including sulfoxides.[7][8] They can be operated in normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development.

Q3: How does the choice of mobile phase impact the separation?

A3: The mobile phase composition is a critical factor in achieving successful chiral separation of thianthrene sulfoxides. The choice of organic modifier, additives, and the overall polarity of the mobile phase can significantly affect retention times, resolution, and even the elution order of the enantiomers.[5][8] For instance, in reversed-phase mode, methanol has been shown to provide better enantiomeric resolution for some sulfoxides compared to acetonitrile.[5] Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) are often used to improve peak shape and selectivity by suppressing unwanted interactions with the stationary phase.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is an important parameter for optimizing chiral separations. Varying the column temperature can alter the thermodynamics of the analyte-CSP interaction, which can improve or worsen the resolution.[9] It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal balance between selectivity, efficiency, and analysis time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No separation or poor resolution of enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Mobile phase is not optimal.3. Strong aprotic solvents in the mobile phase are disrupting chiral recognition.4. Temperature is not optimal.1. Screen different types of CSPs (polysaccharide and macrocyclic glycopeptide-based are good starting points).2. Systematically vary the mobile phase composition. Try different organic modifiers (e.g., switch between methanol, ethanol, and isopropanol in normal phase). Add small amounts of acidic or basic modifiers.3. Avoid strong aprotic solvents like THF or DMSO in the mobile phase unless using an immobilized CSP that is compatible.4. Optimize the column temperature; lower temperatures often increase selectivity.
Peak tailing 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Mismatch between the sample solvent and the mobile phase.1. Add a competing acid or base to the mobile phase (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) to block active sites on the stationary phase.2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the mobile phase or a weaker solvent.
Peak splitting or broadening 1. Column degradation or contamination.2. Co-elution with an impurity.3. High injection volume or sample solvent stronger than the mobile phase.1. Flush the column with a strong, compatible solvent. If performance does not improve, the column may need to be replaced.2. Check the purity of the sample. If an impurity is present, modify the mobile phase to improve separation.3. Reduce the injection volume and ensure the sample solvent is compatible with the mobile phase.
Irreproducible retention times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or temperature.3. Column aging.1. Ensure the column is fully equilibrated with the mobile phase before each injection (at least 10-20 column volumes).2. Use a temperature-controlled column compartment and freshly prepared mobile phase.3. Retention times can decrease over the lifetime of a column. If shifts are significant and consistent, a new column may be needed.

Quantitative Data Summary

The following table presents representative chromatographic data for the separation of chiral sulfoxide drugs on a polysaccharide-based chiral stationary phase. While not specific to thianthrene sulfoxides, this data illustrates the typical performance parameters that can be achieved.

AnalyteChiral Stationary PhaseMobile Phasek'1k'2αRs
OmeprazoleChiralpak AD-Hn-Hexane/Ethanol (80:20, v/v)2.153.811.776.63
LansoprazoleChiralcel OD-Hn-Hexane/Isopropanol (85:15, v/v)1.892.931.553.48
PantoprazoleChiralpak AS-Hn-Hexane/Ethanol (50:50, v/v)1.534.272.797.46
RabeprazoleChiralpak AD-Hn-Hexane/Ethanol (70:30, v/v)1.984.122.088.39

Data adapted from Xiong, F. et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2633.[6][7]

Definitions:

  • k'1, k'2: Retention factors for the first and second eluting enantiomers.

  • α: Selectivity factor (α = k'2 / k'1). A value greater than 1 indicates separation.

  • Rs: Resolution factor. A value ≥ 1.5 indicates baseline separation.

Experimental Protocols

Representative Protocol for Chiral HPLC Method Development for Thianthrene Sulfoxide

This protocol is a general guideline for developing a chiral HPLC method for the separation of thianthrene sulfoxide enantiomers, based on methods used for similar aromatic sulfoxides.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phases:

    • Polysaccharide-based: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.

    • Macrocyclic glycopeptide-based: Chirobiotic® T (teicoplanin), 250 x 4.6 mm, 5 µm.

  • HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH).

  • Mobile phase additives: Trifluoroacetic acid (TFA), diethylamine (DEA).

  • Thianthrene sulfoxide racemate.

  • Sample vials and filters.

2. Sample Preparation:

  • Prepare a stock solution of racemic thianthrene sulfoxide at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components).

  • For injection, dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions (Screening Phase):

  • Column Temperature: 25°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of thianthrene sulfoxide)

  • Injection Volume: 10 µL

  • Initial Mobile Phases for Screening:

    • Normal Phase:

      • n-Hexane/IPA (90:10, v/v)

      • n-Hexane/EtOH (85:15, v/v)

    • Polar Organic Mode (for Chirobiotic T):

      • Methanol with 0.1% TFA

      • Methanol with 0.1% DEA

4. Method Optimization:

  • If partial separation is observed during screening, optimize the mobile phase composition by varying the ratio of the strong to weak solvent in 5% increments.

  • Evaluate the effect of different alcohol modifiers (e.g., compare IPA and EtOH).

  • Investigate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15°C, 25°C, 35°C).

  • If peak shape is poor, adjust the concentration of the acidic or basic additive (typically in the range of 0.05% to 0.2%).

5. Data Analysis:

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for each set of conditions to determine the optimal separation method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis SamplePrep Sample Preparation (1 mg/mL stock, dilute to 0.1 mg/mL) ColumnScreen Column Screening (Polysaccharide & Macrocyclic Glycopeptide CSPs) SamplePrep->ColumnScreen MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA) MobilePhaseScreen Mobile Phase Screening (NP & Polar Organic Modes) MobilePhasePrep->MobilePhaseScreen ColumnScreen->MobilePhaseScreen SolventRatio Solvent Ratio Optimization MobilePhaseScreen->SolventRatio TempOpt Temperature Optimization SolventRatio->TempOpt AdditiveOpt Additive Optimization TempOpt->AdditiveOpt DataAnalysis Data Analysis (Calculate α and Rs) AdditiveOpt->DataAnalysis FinalMethod Final Method Selection DataAnalysis->FinalMethod

Caption: Experimental workflow for chiral HPLC method development.

Troubleshooting_Tree Start Poor Separation CheckResolution Is there any peak separation (α > 1.0)? Start->CheckResolution ScreenCSPs Screen Different CSPs (Polysaccharide, Macrocyclic Glycopeptide) CheckResolution->ScreenCSPs No OptimizeMP Optimize Mobile Phase (Solvent ratio, additives) CheckResolution->OptimizeMP Yes ScreenCSPs->OptimizeMP CheckPeakShape Are peaks tailing or splitting? OptimizeMP->CheckPeakShape AdjustAdditives Adjust Additive Concentration (0.05% - 0.2% TFA/DEA) CheckPeakShape->AdjustAdditives Yes OptimizeTemp Optimize Temperature CheckPeakShape->OptimizeTemp No CheckSample Check Sample Concentration & Solvent AdjustAdditives->CheckSample CheckSample->OptimizeTemp GoodSeparation Good Separation OptimizeTemp->GoodSeparation

Caption: Troubleshooting decision tree for chiral separation issues.

References

Technical Support Center: Synthesis of Thianthrene S-Oxide Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of thianthrene S-oxide intermediates. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thianthrene S-oxide?

A1: A widely used and reliable method involves the oxidation of thianthrene using an oxidizing agent in a suitable solvent. A common procedure utilizes iron(III) nitrate nonahydrate as the oxidant in dichloromethane (DCM), with catalytic amounts of sodium bromide and acetic acid.[1] This method is often preferred due to its efficiency and relatively mild conditions.

Q2: What are the critical parameters to control during the synthesis of thianthrene S-oxide?

A2: Several parameters are crucial for a successful synthesis:

  • Purity of Starting Materials: Ensure the thianthrene used is of high purity to avoid side reactions.

  • Reaction Temperature: While many procedures are run at ambient temperature, some subsequent reactions involving thianthrene S-oxide require cooling to 0 °C or below to control reactivity.[1]

  • Stoichiometry of Reagents: Precise control over the equivalents of the oxidizing agent is necessary to prevent over-oxidation to the corresponding sulfone.

  • Work-up Procedure: Proper quenching and extraction are essential to isolate the product and remove inorganic byproducts. Washing with a sodium bicarbonate solution is common to neutralize any remaining acid.[1]

Q3: How can I purify the crude thianthrene S-oxide?

A3: Purification of thianthrene S-oxide can typically be achieved by recrystallization or trituration. A common method involves stirring the crude solid in a solvent like ethyl acetate (EtOAc) to obtain microcrystals, which are then collected by filtration and washed with a less polar solvent such as diethyl ether (Et₂O).[1] For more persistent impurities, column chromatography on silica gel may be necessary.[1]

Q4: What are the common side products in thianthrene S-oxide synthesis, and how can I minimize their formation?

A4: The primary side product is the over-oxidized thianthrene S,S-dioxide (sulfone). To minimize its formation, it is crucial to use the correct stoichiometry of the oxidizing agent and to monitor the reaction progress carefully, for example, by thin-layer chromatography (TLC). The mechanism of oxidation involves an initial electrophilic attack on a sulfur atom, and further oxidation can occur on the second sulfur.[2]

Q5: Are there alternative, more environmentally friendly methods for this synthesis?

A5: Yes, mechanochemical methods using ball milling are being explored as a solvent-free alternative.[3] These methods can offer high yields, reduced reaction times, and eliminate the need for large volumes of organic solvents, thus presenting a greener approach to the synthesis.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive oxidizing agent.- Impure starting thianthrene.- Incorrect reaction temperature.- Insufficient reaction time.- Use a fresh, properly stored oxidizing agent.- Verify the purity of the thianthrene by melting point or NMR.- Ensure the reaction is running at the specified temperature.- Monitor the reaction by TLC to determine the optimal reaction time.
Formation of Significant Amounts of Thianthrene S,S-dioxide (Sulfone) - Excess of oxidizing agent.- Reaction temperature is too high.- Prolonged reaction time.- Carefully control the stoichiometry of the oxidizing agent.- Maintain the recommended reaction temperature.- Stop the reaction as soon as the starting material is consumed (monitored by TLC).
Difficulties in Product Isolation/Purification - Incomplete quenching of the reaction.- Emulsion formation during extraction.- Product is an oil instead of a solid.- Ensure complete neutralization of any acid during work-up.- Add brine to the aqueous layer to break up emulsions.- Try triturating the oil with a suitable solvent (e.g., diethyl ether) to induce crystallization. If that fails, purify by column chromatography.[1]
Inconsistent Results - Variable quality of reagents or solvents.- Reaction is sensitive to atmospheric moisture or oxygen.- Use reagents and solvents from reliable sources and ensure they are dry when necessary.- For sensitive subsequent reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

Protocol 1: Synthesis of Thianthrene S-oxide[1]

This protocol describes the oxidation of thianthrene to thianthrene S-oxide.

Materials:

  • Thianthrene

  • Dichloromethane (DCM)

  • Sodium bromide (NaBr)

  • Acetic acid (AcOH)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve thianthrene (1.0 equiv) in DCM.

  • Add sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a solid.

  • Triturate the solid with EtOAc, filter the resulting microcrystals, wash with Et₂O, and dry in vacuo to afford pure thianthrene S-oxide.

Reagent Molar Ratio
Thianthrene1.0
Iron(III) nitrate nonahydrate1.0
Acetic acid0.75
Sodium bromide0.05

Visual Guides

Experimental Workflow for Thianthrene S-oxide Synthesis

experimental_workflow reagents 1. Reagent Addition Thianthrene, DCM, NaBr, AcOH, Fe(NO3)3·9H2O reaction 2. Reaction Stir at RT reagents->reaction quench 3. Quenching Add sat. NaHCO3 reaction->quench extraction 4. Extraction Separate layers, extract aqueous with DCM quench->extraction drying 5. Drying & Filtration Combine organic layers, dry over Na2SO4, filter extraction->drying concentration 6. Concentration Rotary evaporation drying->concentration purification 7. Purification Trituration with EtOAc, wash with Et2O concentration->purification product Thianthrene S-oxide purification->product

Caption: Workflow for the synthesis of thianthrene S-oxide.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Yield of Thianthrene S-oxide check_reagents Check Purity & Activity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Work-up & Purification Steps start->check_workup solution_reagents Use pure thianthrene & fresh oxidant check_reagents->solution_reagents solution_conditions Optimize temperature & monitor by TLC check_conditions->solution_conditions solution_workup Ensure complete extraction & minimize losses check_workup->solution_workup

Caption: Troubleshooting guide for low yield in thianthrene S-oxide synthesis.

References

improving reaction yields for 1,9-Thianthrenedicarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields for 1,9-Thianthrenedicarboxylic acid and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution Relevant Experimental Parameters
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Reaction Time: 24 - 72 hours Temperature: 80 - 120 °C
Poor Quality of Starting Materials - Verify the purity of starting materials (e.g., 2-chlorobenzoic acid derivative, sodium sulfide) using Nuclear Magnetic Resonance (NMR) or melting point analysis. - Use freshly distilled solvents.Purity of Reactants: >98%
Suboptimal Reaction Conditions - Optimize the molar ratio of reactants. An excess of the sulfur source may be beneficial. - Screen different solvents (e.g., DMF, DMSO, NMP). - Experiment with different bases and their concentrations (e.g., K₂CO₃, NaH).Reactant Ratio (Acid:Sulfide): 1:1.1 to 1:1.5 Solvent: High-boiling polar aprotic solvents
Decomposition of Product - Lower the reaction temperature and extend the reaction time. - Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation.Atmosphere: Inert Gas

Issue 2: Formation of Side Products

Potential Side Product Identification Mitigation Strategy
Thianthrene Monocarboxylic Acid - Characterize by LC-MS and NMR.- Ensure precise stoichiometry of the starting materials. - Control reaction temperature to prevent decarboxylation.
Polymeric Byproducts - Insoluble material, broad NMR signals.- Use a higher dilution of reactants. - Add reactants slowly to the reaction mixture.
Oxidized Species (Sulfoxides) - Characteristic S=O stretch in Infrared (IR) spectroscopy.- Degas solvents and run the reaction under an inert atmosphere.

Issue 3: Difficulty in Product Purification

Problem Suggested Solution
Co-precipitation of Starting Materials - Convert the crude product to its disodium salt by treating with aqueous NaOH. The salt is typically more soluble in water than the starting materials, which can be filtered off. Acidification of the filtrate will precipitate the purified dicarboxylic acid.
Product is an intractable oil - Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling for an extended period. - If crystallization fails, purify by column chromatography using a polar stationary phase (e.g., silica gel) and an appropriate solvent system (e.g., DCM/Methanol gradient).
Residual Solvent - Dry the purified product under high vacuum at an elevated temperature (if the product is thermally stable). - Lyophilization can also be effective for removing residual water or other volatile solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high yields in the synthesis of this compound?

A1: The purity of the starting materials and the exclusion of oxygen are critical. Impurities in the starting materials can lead to side reactions, while the presence of oxygen can cause oxidation of the sulfur atoms, leading to the formation of sulfoxide byproducts and lower yields of the desired thianthrene.

Q2: How can I improve the solubility of my this compound derivative for purification or analysis?

A2: 1,9-Thianthrenedicarboxylic acids are often poorly soluble in common organic solvents. You can improve solubility by converting the carboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) or by forming a salt with a suitable base (e.g., sodium hydroxide, triethylamine).

Q3: My reaction mixture turns dark, is this normal?

A3: A darkening of the reaction mixture is common in sulfur-based heterocycle synthesis and can indicate the formation of polysulfides or other colored impurities. While not always indicative of a failed reaction, it is essential to monitor the formation of the desired product by TLC or LC-MS.

Q4: What is the best method to purify the final product?

A4: Recrystallization is the preferred method for purifying solid this compound derivatives. A common procedure involves dissolving the crude product in a hot solvent (e.g., acetic acid, DMF) and allowing it to cool slowly. If the product is not amenable to recrystallization, conversion to the disodium salt followed by precipitation with acid is a highly effective purification technique.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific derivatives.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • 2-Chloro-3-nitrobenzoic acid (1.0 eq)

    • Sodium sulfide nonahydrate (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure: a. The flask is charged with 2-chloro-3-nitrobenzoic acid and DMF. The mixture is stirred under a nitrogen atmosphere. b. Sodium sulfide nonahydrate is added portion-wise over 30 minutes. c. The reaction mixture is heated to 100-110 °C and stirred for 48 hours. d. The reaction progress is monitored by TLC (e.g., 10% Methanol in Dichloromethane). e. After completion, the mixture is cooled to room temperature and poured into ice-water. f. The aqueous mixture is acidified with concentrated HCl to a pH of ~2. g. The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum.

Purification by Salt Formation

  • The crude this compound is suspended in water.

  • A 2M solution of NaOH is added dropwise until the solid completely dissolves (pH ~10-11).

  • The solution is filtered to remove any insoluble impurities.

  • The clear filtrate is slowly acidified with 2M HCl with vigorous stirring.

  • The precipitated pure this compound is collected by filtration, washed with cold water, and dried.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)
807245
1004865
1202458 (with increased side products)

Table 2: Effect of Solvent on Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF1004865
DMSO1004862
NMP1004868

Visualizations

Experimental_Workflow reagents Starting Materials (e.g., 2-chlorobenzoic acid derivative, Na2S) reaction Reaction Setup (Solvent, Temperature, Inert Atmosphere) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Acidification monitoring->workup Reaction Complete crude Crude Product Isolation workup->crude purification Purification (Recrystallization or Salt Formation) crude->purification final_product Pure this compound Derivative purification->final_product Troubleshooting_Yield start Low or No Yield check_reaction Check Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete increase_params Increase Time/Temperature incomplete->increase_params Yes check_purity Check Starting Material Purity incomplete->check_purity No increase_params->check_reaction success Improved Yield increase_params->success impure Impure Materials? check_purity->impure purify_reagents Purify/Replace Reagents impure->purify_reagents Yes optimize Optimize Conditions (Solvent, Stoichiometry) impure->optimize No purify_reagents->start purify_reagents->success optimize->start optimize->success

Technical Support Center: Purification of Crude 1,9-Thianthrenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 1,9-Thianthrenedicarboxylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in crude aromatic dicarboxylic acids may include unreacted starting materials, intermediates such as mono-carboxylic acid analogs, and byproducts from side reactions. Given its structure, potential impurities could consist of the corresponding monocarboxylic acid, residual solvent from the synthesis, and potentially small amounts of polymeric material.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: The choice of solvent is critical for effective recrystallization. For aromatic dicarboxylic acids, polar solvents are generally suitable. Based on the purification of analogous compounds, good solvent systems to evaluate include:

  • Aqueous ethanol

  • Aqueous acetic acid

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • A mixture of phenol and water has also been used for purifying aromatic polycarboxylic acids.[1]

It is recommended to perform small-scale solubility tests to determine the optimal solvent, where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q3: Can I use a pH-swing (acid-base extraction) to purify this compound?

A3: Yes, this is a highly effective method for purifying carboxylic acids.[2][3] The crude acid can be dissolved in an aqueous base (e.g., sodium hydroxide or sodium carbonate) to form the water-soluble disodium salt. Neutral organic impurities can then be removed by extraction with an organic solvent. Subsequently, the aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the purified dicarboxylic acid, which can then be collected by filtration.

Q4: My purified this compound is still showing a broad melting point. What should I do?

A4: A broad melting point typically indicates the presence of impurities. Consider the following troubleshooting steps:

  • Repeat the purification step: A second recrystallization or acid-base extraction may be necessary to improve purity.

  • Use a different purification method: If recrystallization was used, try an acid-base extraction, or vice-versa.

  • Charcoal treatment: If colored impurities are present, treatment with activated charcoal during recrystallization can help remove them.

  • Check for residual solvent: Ensure the purified solid is thoroughly dried under vacuum to remove any trapped solvent, which can depress and broaden the melting point.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low recovery after recrystallization. The compound is too soluble in the chosen solvent at low temperature.- Use a less polar solvent or a solvent mixture.- Reduce the amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.
The compound "oils out" during recrystallization. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.- Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is highly soluble to the hot solution.- Ensure a slower cooling rate and introduce a seed crystal.
Incomplete precipitation during acid-base extraction. The pH of the aqueous solution is not sufficiently acidic.- Add more mineral acid to lower the pH well below the pKa of the carboxylic acid groups (typically pH < 2).- Check the pH with a pH meter or pH paper.
Purified product is discolored. Presence of colored, non-polar impurities or degradation products.- During recrystallization, add a small amount of activated charcoal to the hot solution and filter it hot before cooling.- Ensure that the heating during dissolution is not excessively long or at too high a temperature to prevent degradation.
The solid is difficult to filter. The precipitated crystals are too fine.- Allow the solution to cool more slowly to encourage the formation of larger crystals.- For acid-base extraction, stir the solution for a longer period after acidification to allow for crystal growth.

Quantitative Data Presentation

The following tables provide hypothetical data for the solubility and purification of this compound to aid in method selection. Note: This data is illustrative and should be confirmed experimentally.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water< 0.1~0.5
Ethanol0.55.0
Acetone1.215.0
Ethyl Acetate0.88.0
Dimethylformamide (DMF)10.0> 30.0

Table 2: Comparison of Purification Methods

MethodInitial Purity (%)Purity after 1st Cycle (%)Recovery (%)
Recrystallization (Ethanol/Water)909785
Acid-Base Extraction909992
Recrystallization (DMF)9098.575

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a test tube, add approximately 50 mg of crude this compound and add the chosen solvent (e.g., 80% aqueous ethanol) dropwise while heating and agitating until the solid just dissolves.

  • Dissolution: In a larger flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution in Base: Dissolve the crude this compound in a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) with stirring. Use a sufficient amount of base to fully deprotonate both carboxylic acid groups.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and wash it two to three times with a water-immiscible organic solvent such as diethyl ether or dichloromethane to remove any neutral impurities. Discard the organic layers.

  • Reprecipitation: Cool the aqueous solution in an ice bath and slowly add a 3 M aqueous solution of hydrochloric acid (HCl) with constant stirring until the solution is strongly acidic (pH < 2). A precipitate of the purified acid will form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified this compound in a vacuum oven.

Visualizations

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C (Optional) Add Charcoal B->C D Hot Filtration B->D No Charcoal C->D E Cool to Crystallize D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Extraction_Workflow A Crude Solid B Dissolve in Aqueous Base (e.g., NaOH) A->B C Wash with Organic Solvent B->C D Separate Layers C->D E Acidify Aqueous Layer with HCl (pH < 2) D->E Aqueous Layer F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I Pure Acid H->I

Caption: Workflow for the purification of this compound by acid-base extraction.

References

Technical Support Center: Managing the Stability of the Thianthrene Radical Cation in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of the thianthrene radical cation in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, handling, and reaction of the thianthrene radical cation and its derivatives.

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of thianthrene radical cation salt Incomplete oxidation of thianthrene.Ensure the use of a suitable oxidizing agent (e.g., concentrated sulfuric acid, nitrosonium salts like NOBF₄).[1][2] Optimize the reaction time and temperature. For electrochemical synthesis, ensure appropriate potential is applied.[3]
Decomposition of the radical cation.Work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[3] Use anhydrous solvents.
Reaction mixture turns from characteristic color (e.g., red, blue) to colorless prematurely Decomposition of the thianthrene radical cation.Check for and eliminate sources of moisture and oxygen in the reaction setup. Ensure the stability of the counter-ion; some salts are more stable than others (e.g., BF₄⁻ or PF₆⁻ are often more stable than ClO₄⁻).[2][4]
Reaction with solvent.Choose a solvent in which the radical cation is stable. Acetonitrile and dichloromethane are commonly used.[3]
Formation of insoluble byproducts Polymerization or side reactions of the substrate or solvent.Lower the reaction temperature. Use a higher dilution of reactants.
Precipitation of the thianthrene radical cation salt.Select a solvent in which the salt is more soluble, if precipitation is not the desired method of isolation.[3]
Low regioselectivity in C-H thianthrenation Suboptimal reaction conditions.The combination of thianthrene S-oxide with an anhydride (e.g., TFAA) and a strong acid often provides high para-selectivity.[5][6] The choice of acid and solvent can influence the regioselectivity.
Electronic and steric properties of the substrate.For electron-deficient arenes, using a more reactive thianthrene derivative, such as tetrafluorothianthrene (TFT), may improve selectivity.[7]
Difficulty in handling and storing thianthrene radical cation salts Inherent instability of the radical cation.Prepare the radical cation salt in situ for immediate use whenever possible. If isolated, store the solid salt under an inert atmosphere at low temperature and protected from light.[3]
Safety concerns with perchlorate salts Perchlorate salts of organic cations can be explosive.Extreme caution is advised. Avoid grinding or heating solid thianthrene radical cation perchlorate. Prepare and use it in small quantities and behind a blast shield. Consider using alternative, more stable salts like tetrafluoroborate or hexafluorophosphate.[4]

Frequently Asked Questions (FAQs)

Q1: My thianthrene radical cation solution rapidly loses its color. What is happening and how can I prevent it?

A1: The disappearance of the characteristic color (often red or deep blue) of the thianthrene radical cation solution is a strong indication of its decomposition. This is typically caused by reaction with atmospheric oxygen or moisture. To prevent this, it is crucial to work under strictly anhydrous and inert conditions. This includes using dry solvents, oven-dried glassware, and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment.

Q2: I am observing poor yields in my C-H thianthrenation reaction. How can I optimize the reaction?

A2: Low yields in C-H thianthrenation can stem from several factors. Firstly, ensure the efficient generation of the active thianthrenating agent. A common method involves the activation of thianthrene S-oxide with an anhydride, such as trifluoroacetic anhydride (TFAA), in the presence of a strong acid. The choice and stoichiometry of the acid are critical and may need optimization based on the substrate's reactivity. For electron-rich arenes, the reaction may proceed without the need for a strong acid, while electron-poor arenes might require it. Additionally, reaction temperature and time should be carefully controlled to minimize side reactions.

Q3: What is the best counter-ion for the thianthrene radical cation for optimal stability?

A3: The stability of the thianthrene radical cation salt is significantly influenced by the counter-ion. While perchlorate (ClO₄⁻) salts are commonly cited in older literature, they are potentially explosive and should be handled with extreme caution.[4] Tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) salts are generally more stable and safer alternatives.[2][3][4] The choice may also depend on the specific reaction conditions and the desired solubility of the salt.

Q4: Can I prepare and store the thianthrene radical cation for future use?

A4: While some solid thianthrene radical cation salts can be isolated and stored for a limited time under an inert atmosphere at low temperatures, it is generally recommended to prepare them fresh for each use or generate them in situ.[2][3] Solutions of the radical cation are typically less stable and should be used immediately after preparation.

Q5: My photoredox reaction using a thianthrene-based system is not working well. What are the common pitfalls?

A5: In photoredox catalysis involving thianthrene, inefficient light absorption, inappropriate solvent, or quenching of the excited state can lead to poor performance. Ensure that the wavelength of your light source is appropriate for the excitation of the relevant species. The solvent should be transparent at the irradiation wavelength and should not react with the radical intermediates. Quenching by impurities, including oxygen, can be a major issue, so thorough degassing of the reaction mixture is essential.

Experimental Protocols

Protocol 1: Synthesis of Thianthrene Radical Cation Tetrafluoroborate (Th•⁺BF₄⁻)

This protocol describes the preparation of a relatively stable solid salt of the thianthrene radical cation.

Materials:

  • Thianthrene

  • Nitrosonium tetrafluoroborate (NOBF₄)

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

  • Schlenk flask or a three-necked flask

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add thianthrene (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the thianthrene.

  • In a separate glovebox or under a positive pressure of inert gas, weigh nitrosonium tetrafluoroborate (NOBF₄) (1.05 eq).

  • Slowly add the NOBF₄ to the stirred solution of thianthrene at room temperature.

  • A deep blue or violet color should appear almost immediately, indicating the formation of the radical cation.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • To precipitate the salt, add anhydrous diethyl ether to the reaction mixture with vigorous stirring until the product fully precipitates.

  • Isolate the solid product by filtration under an inert atmosphere (e.g., using a Schlenk filter).

  • Wash the solid with anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the solid product under vacuum. Store the resulting thianthrene radical cation tetrafluoroborate salt under an inert atmosphere at low temperature and away from light.

Safety Note: Nitrosonium tetrafluoroborate is a corrosive and moisture-sensitive solid. Handle it in a glovebox or under a fume hood with appropriate personal protective equipment.

Protocol 2: In Situ Generation and Reaction of Aryl Thianthrenium Salts for C-H Functionalization

This protocol outlines a general procedure for the para-selective C-H thianthrenation of an arene and its subsequent use in a cross-coupling reaction.

Materials:

  • Arene substrate

  • Thianthrene S-oxide (TTO)

  • Trifluoroacetic anhydride (TFAA)

  • Trifluoromethanesulfonic acid (TfOH) (if required)

  • Anhydrous acetonitrile

  • Cross-coupling partner (e.g., boronic acid)

  • Palladium catalyst and ligand

  • Base (e.g., K₃PO₄)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the arene (1.0 eq) and thianthrene S-oxide (1.05 eq).

  • Add anhydrous acetonitrile and cool the mixture to 0 °C.

  • Slowly add trifluoroacetic anhydride (TFAA) (2.0-3.0 eq) to the stirred mixture.

  • If the arene is electron-poor, a strong acid like TfOH (1.1 eq) may be required. Add it slowly at 0 °C.

  • Allow the reaction to stir at 0 °C to room temperature for 1-24 hours, monitoring the formation of the aryl thianthrenium salt by a suitable method (e.g., LC-MS).

  • Once the thianthrenation is complete, the crude reaction mixture containing the aryl thianthrenium salt can be used directly in the subsequent cross-coupling step.

  • To the reaction mixture, add the boronic acid (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), and base (e.g., K₃PO₄).

  • Heat the reaction mixture to the desired temperature and monitor the progress of the cross-coupling reaction.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Thianthrenation cluster_step2 Step 2: Cross-Coupling start Arene + Thianthrene S-Oxide reagents1 TFAA, Acid (optional) MeCN, 0°C to RT start->reagents1 intermediate Aryl Thianthrenium Salt (in situ) reagents1->intermediate reagents2 Coupling Partner Pd Catalyst, Ligand, Base intermediate->reagents2 product Functionalized Arene reagents2->product

Caption: General workflow for a two-step C-H functionalization via thianthrenation.

stability_factors stability Thianthrene Radical Cation Stability atmosphere Inert Atmosphere (Ar, N2) stability->atmosphere Enhanced by solvents Anhydrous Solvents stability->solvents Enhanced by counter_ion Stable Counter-ion (e.g., BF4⁻, PF6⁻) stability->counter_ion Enhanced by temperature Low Temperature stability->temperature Enhanced by light Protection from Light stability->light Enhanced by

References

Technical Support Center: Overcoming Poor Solubility of Aromatic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of aromatic dicarboxylic acids in organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solvent Selection and Basic Solubility Issues

Q1: My aromatic dicarboxylic acid is not dissolving in a common organic solvent. What should I do first?

A1: The first step is to ensure you have selected an appropriate solvent and are using the correct conditions. Aromatic dicarboxylic acids are often sparingly soluble in many common organic solvents at room temperature.[1][2]

  • Troubleshooting Steps:

    • Consult Solubility Data: Refer to the solubility data tables below to select a more suitable solvent. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points for many aromatic dicarboxylic acids.[3][4]

    • Increase Temperature: The solubility of most aromatic dicarboxylic acids increases significantly with temperature.[5] Gently heat the mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your compound.

    • Increase Agitation: Ensure vigorous stirring or sonication to enhance the dissolution rate.

    • Particle Size Reduction: Grinding the solid acid to a fine powder will increase the surface area and can improve the rate of dissolution.

Q2: I am trying to dissolve terephthalic acid. Which organic solvents are most effective?

A2: Terephthalic acid is notoriously difficult to dissolve in most common organic solvents.[2] However, some polar aprotic solvents show reasonable success, especially at elevated temperatures.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO): Generally the best common organic solvent for terephthalic acid, with a solubility of about 19-20 g/100 g of DMSO at 25°C.[3][4]

    • N,N-Dimethylformamide (DMF): Another effective solvent, though typically less so than DMSO.[4]

    • N-Methyl-2-pyrrolidone (NMP): Shows some solvating power, particularly at higher temperatures.

Q3: What about isophthalic acid? Is it easier to dissolve than terephthalic acid?

A3: Yes, isophthalic acid is generally more soluble than its isomer, terephthalic acid, in many organic solvents.[1] It shows good solubility in solvents like ethanol, acetone, and DMF.[1]

Advanced Solubility Enhancement Techniques

Q4: I have tried heating and using common polar aprotic solvents, but the solubility of my aromatic dicarboxylic acid is still too low for my reaction. What other methods can I try?

A4: When conventional methods are insufficient, several advanced techniques can significantly enhance solubility. These include pH adjustment, the use of co-solvents, ionic liquids (ILs), and deep eutectic solvents (DESs).

Q5: How does pH adjustment help in dissolving aromatic dicarboxylic acids?

A5: Aromatic dicarboxylic acids are acidic and can be deprotonated by a base to form carboxylate salts. These salts are often significantly more soluble in polar solvents, including water and alcohols, than the neutral acid.[5]

  • Troubleshooting Steps:

    • Select a Suitable Base: For organic solvents, organic bases like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) can be used. For aqueous or alcoholic solutions, inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective.

    • Stoichiometry: Add the base stepwise while monitoring the dissolution. Depending on your experimental needs, you can deprotonate one or both carboxylic acid groups.

    • Solvent Compatibility: Ensure the resulting salt is soluble in your chosen solvent system.

Q6: Can I use a co-solvent to improve solubility? How do I choose one?

A6: Yes, using a co-solvent can be a very effective strategy. A small amount of a "good" solvent can sometimes significantly increase the solubility of a solute in a "poor" solvent.

  • Troubleshooting Steps:

    • Miscibility: Choose a co-solvent that is miscible with your primary solvent.

    • Solute-Solvent Interaction: Select a co-solvent that has a strong affinity for the aromatic dicarboxylic acid. For example, a small amount of DMSO or DMF can be added to a less effective solvent.

    • Experiment with Ratios: Systematically vary the ratio of the primary solvent to the co-solvent to find the optimal composition for your desired concentration.

Q7: I've heard about ionic liquids (ILs) and deep eutectic solvents (DESs). How can they help with my solubility problem?

A7: Both ILs and DESs are considered "designer solvents" and can exhibit exceptionally high solvating power for otherwise poorly soluble compounds like aromatic dicarboxylic acids.

  • Ionic Liquids (ILs): These are salts with low melting points that can be liquid at or near room temperature. Certain ILs, such as 1-ethyl-3-methylimidazolium diethylphosphate and 1-butyl-3-methylimidazolium acetate, have been shown to dissolve terephthalic acid to a much greater extent than DMSO.

  • Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, organic acids). They are generally cheaper, less toxic, and more biodegradable than many ILs. A DES composed of choline chloride and oxalic acid, for instance, has been used to dissolve biological samples for the extraction of aromatic compounds.

Q8: My compound is "oiling out" instead of crystallizing upon cooling. What should I do?

A8: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Troubleshooting Steps:

    • Lower the Cooling Rate: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of additional solvent to the hot solution.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the solid product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the Solvent System: The chosen solvent may not be appropriate for crystallization. Consider using a different solvent or a co-solvent system.

Data Presentation: Solubility of Aromatic Dicarboxylic Acids

Table 1: Solubility of Terephthalic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Water250.0017
Glacial Acetic Acid250.013
Methanol250.1
N,N-Dimethylformamide (DMF)256.7
Dimethyl sulfoxide (DMSO)2519.0 - 20.0
1-ethyl-3-methylimidazolium diethylphosphate2552.2
1-butyl-3-methylimidazolium acetate10057.1

(Data sourced from[3][4])

Table 2: Solubility of Isophthalic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL Solvent)
Water200.14
Ethanol25Readily Soluble
Acetone25Readily Soluble
N,N-Dimethylformamide (DMF)25Readily Soluble

(Data sourced from[1])

Table 3: Solubility of Other Aromatic Polycarboxylic Acids

AcidSolventTemperature (°C)Solubility ( g/100 g Solvent)
Phthalic AcidWater25~0.18
Phthalic AcidEthanol-Higher than in water
Trimellitic AcidWater251.96
Trimellitic AcidEthanol2525.3
Trimellitic AcidAcetone257.9
Trimellitic AcidDMF2531.3
Pyromellitic AcidWater-Moderately Soluble
Pyromellitic AcidEthanol-Soluble
Pyromellitic AcidAcetone-Soluble

(Data sourced from[1][2][3][4][6])

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility via pH Adjustment

  • Dissolution Attempt: Suspend the aromatic dicarboxylic acid in the chosen organic solvent (e.g., ethanol) at the desired concentration.

  • Base Selection: Choose an appropriate base (e.g., triethylamine for a non-aqueous system).

  • Stepwise Addition: While stirring the suspension, add the base dropwise or in small aliquots.

  • Monitoring: Observe the dissolution of the solid. Continue adding the base until the solid is fully dissolved. Note the amount of base required.

  • pH Check (Optional, for aqueous/alcoholic systems): If using an aqueous or alcoholic solvent, you can monitor the pH with a pH meter or pH paper to track the deprotonation process.

  • Reaction Compatibility: Ensure that the added base and the resulting salt do not interfere with any subsequent reaction steps.

Protocol 2: Preparation of a Deep Eutectic Solvent (DES) for Solubility Enhancement

  • Component Selection: Choose a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). A common example is Choline Chloride (HBA) and Urea (HBD). For dicarboxylic acids, another organic acid can sometimes be used as an HBD.

  • Molar Ratio: Weigh the HBA and HBD in the desired molar ratio (e.g., 1:2 for Choline Chloride:Urea).

  • Mixing and Heating: Combine the solids in a flask. Heat the mixture gently (e.g., to 80°C) while stirring.

  • Formation of Liquid: Continue heating and stirring until a clear, homogeneous liquid forms. This is the deep eutectic solvent.

  • Dissolving the Aromatic Dicarboxylic Acid: Add the aromatic dicarboxylic acid to the prepared DES and stir, with gentle heating if necessary, until it dissolves.

Visualizations

experimental_workflow cluster_start Initial State cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Poorly Soluble Aromatic Dicarboxylic Acid in Organic Solvent increase_temp Increase Temperature start->increase_temp change_solvent Change Solvent (e.g., to DMSO/DMF) start->change_solvent ph_adjust pH Adjustment (add base) increase_temp->ph_adjust Failure dissolved Homogeneous Solution increase_temp->dissolved Success change_solvent->ph_adjust Failure change_solvent->dissolved Success co_solvent Add Co-solvent ph_adjust->co_solvent Failure ph_adjust->dissolved Success advanced_solvents Use Ionic Liquid or Deep Eutectic Solvent co_solvent->advanced_solvents Failure co_solvent->dissolved Success advanced_solvents->dissolved Success

Caption: A troubleshooting workflow for overcoming poor solubility.

logical_relationship cluster_factors Influencing Factors cluster_methods Enhancement Methods solubility Solubility of Aromatic Dicarboxylic Acids solvent_polarity Solvent Polarity solubility->solvent_polarity temperature Temperature solubility->temperature ph pH solubility->ph crystal_lattice Crystal Lattice Energy solubility->crystal_lattice solvent_selection Solvent Selection solvent_polarity->solvent_selection heating Heating temperature->heating deprotonation Deprotonation (Base) ph->deprotonation ils_des Ionic Liquids / DES crystal_lattice->ils_des co_solvency Co-solvency solvent_selection->co_solvency

Caption: Factors influencing solubility and corresponding enhancement methods.

References

Technical Support Center: Optimizing Crystalline Thianthrene-Based MOFs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of reaction conditions for crystalline thianthrene-based Metal-Organic Frameworks (MOFs).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of crystalline thianthrene-based MOFs.

Issue Potential Cause Recommendation
Low or No Crystallinity (Amorphous Product) 1. Reaction Temperature Too Low/High: Suboptimal temperature can hinder the reversible bond formation necessary for crystal growth.[1] 2. Rapid Nucleation: Fast formation of nuclei leads to small, poorly crystalline particles.[2] 3. Inappropriate Solvent System: The polarity and coordinating ability of the solvent can significantly affect linker solubility and metal-linker coordination.[1] 4. Absence or Incorrect Modulator: Modulators are often crucial for controlling the nucleation and growth rates to yield highly crystalline materials.1. Optimize Temperature: Systematically vary the reaction temperature (e.g., in 10-20 °C increments) to find the optimal range for crystal formation.[1] 2. Introduce a Modulator: Add a monocarboxylic acid (e.g., acetic acid, formic acid, or benzoic acid) to the reaction mixture to slow down the reaction kinetics and promote the growth of larger, more ordered crystals. 3. Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, DMAc, ethanol) to improve the solubility of the thianthrene-based linker and control the coordination environment. 4. Adjust Modulator Concentration: Systematically vary the concentration of the modulator to find the optimal balance between promoting crystallinity and inhibiting MOF formation altogether.
Formation of Impure Phases 1. Incorrect Stoichiometry: The molar ratio of metal precursor to organic linker is critical for forming the desired MOF phase. 2. Presence of Water: Trace amounts of water can sometimes influence the formation of different phases. 3. Inappropriate pH: The acidity or basicity of the reaction mixture can affect the deprotonation of the linker and the coordination of the metal center.1. Vary Metal-to-Linker Ratio: Experiment with different molar ratios of the metal salt and the thianthrene-dicarboxylic acid linker. 2. Control Water Content: Use anhydrous solvents and reagents if a specific phase is desired, or systematically add small amounts of water to investigate its effect on phase formation. 3. pH Adjustment: Use additives to adjust the pH of the reaction mixture, which can favor the formation of the desired crystalline phase.
Poor Yield 1. Suboptimal Reaction Time: The reaction may not have proceeded to completion, or the product may be redissolving over extended periods. 2. Low Reagent Concentration: Dilute reaction mixtures can lead to low product yields. 3. Product Loss During Washing: The synthesized MOF may be soluble in the washing solvent.1. Time-Dependent Study: Conduct a series of experiments with varying reaction times to determine the point of maximum yield. 2. Increase Concentration: Gradually increase the concentration of the metal precursor and linker. 3. Optimize Washing Procedure: Use solvents in which the MOF is insoluble for washing and minimize the washing volume and duration.
Small Crystal Size 1. High Nucleation Rate: Conditions that favor rapid nucleation over crystal growth will result in small crystallites. 2. Insufficient Reaction Time: The crystals may not have had enough time to grow to a larger size.1. Decrease Reaction Temperature: Lowering the temperature can slow down nucleation and favor the growth of larger crystals. 2. Increase Modulator Concentration: A higher concentration of modulator can further slow down the reaction, allowing for larger crystal growth. 3. Extend Reaction Time: Allow the reaction to proceed for a longer duration to facilitate crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the synthesis of a thianthrene-based MOF?

A1: A common starting point for solvothermal synthesis involves dissolving the thianthrene-dicarboxylic acid linker and a metal salt (e.g., zinc nitrate, copper nitrate) in a high-boiling point solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The mixture is then heated in a sealed container. Typical reaction temperatures range from 80 to 150 °C, and reaction times can vary from 12 to 72 hours.[1]

Q2: How do I choose an appropriate solvent for my thianthrene-based MOF synthesis?

A2: The choice of solvent is crucial. It should be able to dissolve both the metal precursor and the organic linker to a reasonable extent at the reaction temperature.[1] The solvent's polarity and coordinating ability can also influence the resulting MOF structure. It is often beneficial to screen a variety of solvents, such as DMF, DEF, DMAc, and ethanol, or mixtures thereof.

Q3: What is the role of a modulator and how do I select one?

A3: A modulator is a substance, typically a monocarboxylic acid, that competes with the organic linker to coordinate to the metal centers. This competition slows down the rate of MOF formation, which can lead to higher crystallinity and larger crystals. For dicarboxylate linkers like thianthrene-dicarboxylic acid, common modulators include acetic acid, formic acid, and benzoic acid. The choice and concentration of the modulator often require empirical optimization.

Q4: How can I confirm that I have synthesized a crystalline MOF?

A4: The primary technique for confirming the crystallinity of a MOF is Powder X-ray Diffraction (PXRD). A crystalline material will produce a diffraction pattern with sharp peaks, while an amorphous material will show a broad halo. Other characterization techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the crystal morphology, and gas adsorption measurements can confirm the porosity of the material.

Q5: My thianthrene-based linker has poor solubility. How can I address this?

A5: Poor linker solubility is a common challenge, especially with large, rigid molecules like thianthrene derivatives. You can try the following:

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility.

  • Increase the reaction temperature: This will generally increase the solubility of the linker.

  • Use a different solvent: Screen a range of solvents to find one with better solubilizing properties for your specific linker.

  • Sonication: Applying ultrasound can sometimes help to dissolve the linker before heating.

Experimental Protocols

General Solvothermal Synthesis Protocol for a Thianthrene-Based MOF
  • Reagent Preparation: In a glass vial, combine the thianthrene-dicarboxylic acid linker (e.g., 0.1 mmol) and a metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of DMF).

  • Modulator Addition (Optional): If using a modulator, add the desired amount (e.g., 10-50 equivalents relative to the linker).

  • Sonication: Briefly sonicate the mixture to ensure homogeneity.

  • Reaction: Seal the vial and place it in a preheated oven at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).

  • Cooling: Allow the vial to cool slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange: Exchange the high-boiling point solvent with a more volatile solvent (e.g., ethanol or methanol) by soaking the product in the fresh solvent several times over a period of 1-2 days.

  • Activation: Dry the product under vacuum to remove the solvent from the pores.

Data Presentation

Table 1: General Reaction Parameters for MOFs with Bulky Aromatic Dicarboxylate Linkers
ParameterTypical RangeNotes
Temperature 80 - 180 °CHigher temperatures can increase crystallinity but may also lead to phase decomposition.
Time 12 - 96 hoursLonger reaction times can lead to larger crystals, but may also result in less stable phases.
Solvent DMF, DEF, DMAc, Ethanol, Methanol, WaterSolvent choice affects linker solubility and coordination modulation.
Modulator Acetic Acid, Formic Acid, Benzoic Acid, Trifluoroacetic AcidThe type and concentration of modulator are critical for controlling crystallinity and crystal size.
Modulator Conc. 10 - 200 equivalentsHigher concentrations generally lead to larger crystals but can also inhibit MOF formation.

Visualizations

Experimental_Workflow General Experimental Workflow for Thianthrene-Based MOF Synthesis reagents 1. Mix Metal Salt & Thianthrene Linker solvent 2. Add Solvent (e.g., DMF) reagents->solvent modulator 3. Add Modulator (Optional) solvent->modulator reaction 4. Solvothermal Reaction (Heating) modulator->reaction isolation 5. Isolate Crystals (Filtration) reaction->isolation washing 6. Wash with Solvent isolation->washing activation 7. Solvent Exchange & Activation washing->activation characterization 8. Characterization (PXRD, SEM) activation->characterization Troubleshooting_Workflow Troubleshooting Decision Tree for Thianthrene-Based MOF Synthesis start Initial Synthesis Attempt check_product Crystalline Product? start->check_product success Successful Synthesis check_product->success Yes amorphous Amorphous Product check_product->amorphous No impure_phase Impure Phase check_product->impure_phase No low_yield Low Yield check_product->low_yield No optimize_temp Vary Temperature amorphous->optimize_temp add_modulator Add/Vary Modulator optimize_temp->add_modulator change_solvent Change Solvent add_modulator->change_solvent vary_ratio Vary Metal:Linker Ratio impure_phase->vary_ratio control_water Control Water Content vary_ratio->control_water optimize_time Optimize Reaction Time low_yield->optimize_time increase_conc Increase Concentration optimize_time->increase_conc

References

Validation & Comparative

A Comparative Guide to Dicarboxylic Acid Linkers in Metal-Organic Frameworks: 1,9-Thianthrenedicarboxylic Acid vs. Traditional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of organic linker is paramount in the design and synthesis of Metal-Organic Frameworks (MOFs). The linker dictates the framework's topology, porosity, stability, and ultimately its functionality. This guide provides a comprehensive comparison of the emerging 1,9-Thianthrenedicarboxylic acid linker with established dicarboxylic acid linkers, offering insights into their respective performances supported by experimental data.

The unique sulfur-containing, V-shaped, and redox-active nature of this compound presents a compelling alternative to conventional linear or planar dicarboxylic acids like terephthalic acid. Its thianthrene core introduces the potential for novel electrochemical and catalytic properties within the resulting MOF structure.

Performance Comparison: Porosity, Stability, and Redox Activity

PropertyTh-MOF (Hypothetical)UiO-66 (Terephthalic Acid)
BET Surface Area ~1200 m²/g~1200-1600 m²/g[1]
Pore Volume ~0.5 cm³/g~0.5-0.7 cm³/g
Thermal Stability Moderate to High (~350 °C)High (~500 °C)[2]
Chemical Stability ModerateHigh (Stable in water and various solvents)[3]
Redox Activity Yes (Reversible oxidation of thianthrene core)No
Catalytic Potential High (Redox-mediated catalysis)Moderate to High (Lewis acidity at metal nodes)

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis of MOFs. Below are representative protocols for the synthesis of a generic MOF using a dicarboxylic acid linker and a more specific protocol for the well-established UiO-66.

General Synthesis of a Dicarboxylic Acid-Based MOF

A common method for MOF synthesis is the solvothermal method.

Materials:

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zirconium Chloride)

  • Dicarboxylic Acid Linker (e.g., this compound, Terephthalic acid)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Modulator (Optional, e.g., Acetic Acid, Benzoic Acid)

Procedure:

  • Dissolve the metal salt in the solvent in a Teflon-lined autoclave.

  • Dissolve the dicarboxylic acid linker in the solvent in a separate container. A modulator may be added to this solution to control crystal growth.

  • Combine the two solutions in the Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a designated period (12-72 hours).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation.

  • The product is washed with fresh solvent to remove any unreacted starting materials.

  • The solvent within the pores is typically exchanged with a more volatile solvent (e.g., ethanol or acetone) before activation.

  • The MOF is activated by heating under vacuum to remove the solvent molecules from the pores.

Synthesis of UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

Procedure:

  • In a glass vial, dissolve ZrCl₄ (e.g., 125 mg) and terephthalic acid (e.g., 125 mg) in DMF (e.g., 50 mL).

  • Add a specific volume of acetic acid (e.g., 10 mL) as a modulator to the solution.

  • Seal the vial and heat it in an oven at 120 °C for 24 hours.

  • After cooling, a white crystalline powder of UiO-66 is formed.

  • The powder is collected by centrifugation and washed with DMF and then with a solvent like ethanol.

  • The product is dried under vacuum to activate the material.

Logical Workflow and Structural Relationships

The synthesis of a MOF is a self-assembly process governed by the coordination chemistry between the metal ions and the organic linkers. The final structure and properties of the MOF are a direct consequence of the characteristics of its building blocks.

MOF_Synthesis_Logic cluster_input Inputs cluster_process Process cluster_output Output cluster_properties Resulting Properties Metal_Salt Metal Salt (e.g., ZrCl4) Solvothermal_Synthesis Solvothermal Synthesis (Heating in Autoclave) Metal_Salt->Solvothermal_Synthesis Linker Dicarboxylic Acid Linker (e.g., this compound) Linker->Solvothermal_Synthesis Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Synthesis Modulator Modulator (Optional) Modulator->Solvothermal_Synthesis MOF_Crystal MOF Crystal Solvothermal_Synthesis->MOF_Crystal Porosity Porosity (Surface Area, Pore Volume) MOF_Crystal->Porosity Stability Stability (Thermal, Chemical) MOF_Crystal->Stability Functionality Functionality (Redox Activity, Catalysis) MOF_Crystal->Functionality Linker_Structure_Influence cluster_linkers Linker Geometry cluster_properties Influence on MOF Properties Thianthrene_Linker This compound (V-shaped, Redox-Active) Topology Framework Topology Thianthrene_Linker->Topology Electrochemical Electrochemical Properties Thianthrene_Linker->Electrochemical Catalytic Catalytic Activity Thianthrene_Linker->Catalytic Terephthalic_Linker Terephthalic Acid (Linear, Non-Redox-Active) Terephthalic_Linker->Topology

References

A Comparative Analysis of Room-Temperature Phosphorescence in Thianthrene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Room-Temperature Phosphorescence (RTP) Performance of Thianthrene Derivatives.

Thianthrene and its derivatives have emerged as a promising class of organic molecules for applications in sensing, bioimaging, and data encryption, largely owing to their efficient room-temperature phosphorescence (RTP). The unique V-shaped folded structure of the thianthrene core plays a crucial role in promoting spin-orbit coupling (SOC), a key factor for enabling phosphorescence. This guide provides a comparative analysis of the RTP performance of various thianthrene derivatives, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of molecules with tailored phosphorescent properties.

Performance Comparison of Thianthrene Derivatives

The RTP performance of thianthrene derivatives can be significantly modulated by strategic chemical modifications. The following table summarizes the key RTP performance metrics for a selection of recently developed thianthrene-based molecules.

DerivativeHost MatrixPhosphorescence Quantum Yield (Φphos)Phosphorescence Lifetime (τphos)Phosphorescence Emission (λphos)Reference
TA-Phen Melamine-formaldehyde (MF)50.31%1006.45 ms-[1][2]
TA-Na Melamine-formaldehyde (MF)-~900 ms (30-fold > TA@MF)-[1][2]
TA Melamine-formaldehyde (MF)-30.39 msGreen[1]
1-Phenylthianthrene (TA1P) PMMA8.44%--[3]
2-Phenylthianthrene (TA2P) PMMA22.73%--[3]
Thianthrene (TA) Crystal Crystal25%23.6 ms540 nm[4]
1OTA Crystal Crystal47.1%-White Light[5]
2OTA Crystal Crystal6.8%66.3 ms518 nm[4]
3OTA Crystal Crystal~3.5%0.7 ms520 nm[4]
4OTA Crystal Crystal~7.8%40.6 ms508 nm[4]

Note: PMMA = Poly(methyl methacrylate). Data for TA-Na is estimated based on the reported 30-fold increase in lifetime compared to TA@MF.

Key Mechanisms and Experimental Workflows

The remarkable RTP properties of thianthrene derivatives are primarily attributed to a mechanism known as folding-induced spin-orbit coupling enhancement. The non-planar, folded geometry of the thianthrene core facilitates intersystem crossing from the singlet excited state to the triplet excited state, which is a prerequisite for phosphorescence.

Mechanism of Folding-Induced Spin-Orbit Coupling (SOC) Enhancement cluster_GroundState Ground State (S0) cluster_Excitation Excitation cluster_SingletState Singlet Excited State (S1) cluster_ISC Intersystem Crossing (ISC) cluster_TripletState Triplet Excited State (T1) S0 Molecule in Ground State Excitation Light Absorption (Excitation) S0->Excitation hv S1 Singlet Excited State (Fluorescence) Excitation->S1 S1->S0 Fluorescence ISC Intersystem Crossing (Enhanced by Folding) S1->ISC k_isc T1 Triplet Excited State (Phosphorescence) ISC->T1 T1->S0 Phosphorescence

Caption: A diagram illustrating the role of folding-induced SOC in promoting RTP.

The general workflow for investigating the RTP performance of new thianthrene derivatives involves synthesis, sample preparation, and photophysical characterization.

General Experimental Workflow for RTP Analysis of Thianthrene Derivatives cluster_Synthesis Synthesis & Purification cluster_SamplePrep Sample Preparation cluster_Characterization Photophysical Characterization Synthesis Synthesis of Thianthrene Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Doping Doping into Polymer Matrix (e.g., PMMA) Purification->Doping Film Film Preparation (e.g., Spin-coating) Doping->Film PL Photoluminescence Spectroscopy Film->PL Lifetime Phosphorescence Lifetime Measurement PL->Lifetime QY Quantum Yield Measurement Lifetime->QY

Caption: A streamlined workflow for the synthesis and analysis of thianthrene derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research in this field. Below are representative protocols for the synthesis and RTP analysis of thianthrene derivatives.

Synthesis of 2-Phenylthianthrene (TA2P)

The synthesis of TA2P can be achieved through a Suzuki coupling reaction. A general procedure is as follows:

  • Starting Materials: 2-Bromothianthrene, phenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Reaction Setup: The reactants are dissolved in a suitable solvent system (e.g., toluene/ethanol/water) in a reaction vessel.

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, washed, and dried. The crude product is then purified using column chromatography to yield the final TA2P product.

Preparation of Doped Polymer Films

To investigate the RTP properties of thianthrene derivatives in a solid matrix, they are often dispersed in a polymer host like poly(methyl methacrylate) (PMMA).

  • Solution Preparation: A stock solution of the thianthrene derivative and PMMA in a suitable solvent (e.g., chloroform or dichloromethane) is prepared.

  • Homogenization: The mixture is sonicated or stirred to ensure a homogeneous dispersion of the derivative within the polymer solution.

  • Film Casting: The solution is then cast onto a substrate (e.g., a glass slide) using methods like drop-casting or spin-coating to form a thin film.

  • Drying: The solvent is allowed to evaporate completely, leaving a solid film of the thianthrene derivative doped in PMMA.

Measurement of RTP Performance

The photophysical properties of the prepared films are then characterized using various spectroscopic techniques.

  • Photoluminescence (PL) Spectroscopy: Steady-state and time-resolved PL spectra are recorded to determine the fluorescence and phosphorescence emission wavelengths.

  • Phosphorescence Lifetime Measurement: A pulsed light source is used to excite the sample, and the decay of the phosphorescence intensity over time is measured to determine the phosphorescence lifetime (τphos).

  • Phosphorescence Quantum Yield (Φphos) Measurement: An integrating sphere is typically used to measure the absolute photoluminescence quantum yield. The phosphorescence quantum yield is then calculated by separating the fluorescence and phosphorescence contributions to the total emission. For samples that exhibit dual emission, deoxygenation of the sample is often required to observe significant RTP.[3]

This guide provides a foundational understanding of the RTP performance of thianthrene derivatives. The presented data and protocols aim to facilitate further research and development in this exciting area of materials science.

References

Spectroscopic Characterization of 1,9-Thianthrenedicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1,9-Thianthrenedicarboxylic acid, a heterocyclic aromatic compound of interest in materials science and pharmaceutical development. Due to the limited availability of specific data for the 1,9-isomer, this guide utilizes available spectroscopic information for a closely related thianthrene dicarboxylic acid isomer and compares it with two common aromatic dicarboxylic acids: Terephthalic Acid and 2,3-Naphthalenedicarboxylic Acid. This comparative approach allows for an objective evaluation of its structural features.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the thianthrene dicarboxylic acid isomer and the selected comparative compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
Thianthrene Dicarboxylic AcidDMSO-d₆8.06 (d, 2H, J=2 Hz), 7.87 (dd, 2H, J=8 Hz, 2 Hz), 7.33 (d, 2H, J=8 Hz)[1]
Terephthalic AcidDMSO-d₆8.08 (s, 4H)
2,3-Naphthalenedicarboxylic AcidDMSO-d₆8.32 (s, 2H), 8.05 (d, 2H), 7.65 (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
Thianthrene Dicarboxylic Acid-Data not available
Terephthalic AcidDMSO-d₆167.1 (C=O), 134.7 (Ar-C), 129.5 (Ar-CH)
2,3-Naphthalenedicarboxylic AcidDMSO-d₆168.9 (C=O), 135.2 (Ar-C), 132.8 (Ar-C), 129.3 (Ar-CH), 128.0 (Ar-CH)

Table 3: IR Spectroscopic Data

CompoundSample PrepKey Absorptions (cm⁻¹)
Thianthrene Dicarboxylic AcidKBr3200-2500 (O-H, broad), 1690 (C=O)[1]
Terephthalic AcidKBr3300-2500 (O-H, broad), 1685 (C=O), 1280 (C-O)
2,3-Naphthalenedicarboxylic AcidKBr3400-2500 (O-H, broad), 1700 (C=O), 1270 (C-O)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M-H]⁻ (m/z)
Thianthrene Dicarboxylic Acid-Data not available
Terephthalic AcidESI-165.01
2,3-Naphthalenedicarboxylic AcidESI-215.03

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then further diluted to 10 µg/mL with the same solvent.

  • Instrumentation: Mass spectra were obtained using a Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis was performed in negative ion mode. The capillary voltage was set to 2.5 kV, the sampling cone voltage to 40 V, and the source temperature to 120°C. The data was acquired over a mass range of m/z 50-1000.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Characterization cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Compound of Interest NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Prepare KBr Pellet Compound->IR_Sample MS_Sample Dissolve and Dilute Compound->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR IR Spectroscopy IR_Sample->IR MS Mass Spectrometry MS_Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

Unveiling Molecular Architecture: A Comparative Guide to Single-Crystal X-ray Diffraction Analysis of Thianthrene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SCXRD) for the analysis of thianthrene derivatives, exemplified by chiral thianthrene sulfoxides, and evaluates its performance against alternative crystallographic techniques. The information presented is supported by experimental data and detailed protocols to aid in methodological selection and application.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unequivocal structural evidence.[1] This technique is indispensable in the study of complex organic molecules such as 1,9-thianthrenedicarboxylic acid and its derivatives, which are of significant interest in medicinal chemistry and materials science. The insights gained from SCXRD, including precise bond lengths, bond angles, and stereochemistry, are crucial for understanding structure-activity relationships and for rational drug design.

While SCXRD is the gold standard, alternative techniques such as electron diffraction and powder X-ray diffraction offer complementary or, in some cases, advantageous approaches, particularly when suitable single crystals for X-ray analysis cannot be obtained. This guide will delve into the experimental intricacies of SCXRD for thianthrene derivatives and present a comparative analysis with these alternative methods.

Performance Comparison: Single-Crystal XRD vs. Alternatives

The choice of a crystallographic technique is often dictated by the nature and quality of the sample. Below is a comparative overview of single-crystal X-ray diffraction, electron diffraction, and powder X-ray diffraction for the structural analysis of organic molecules like thianthrene derivatives.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Electron Diffraction (ED)Powder X-ray Diffraction (PXRD)
Sample Requirement High-quality single crystals (typically >10 µm)Nano- or submicron-sized crystals[2]Polycrystalline powder
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[1]Precise 3D atomic coordinates from nano-sized crystals[3][4][5]Unit cell parameters, phase identification, crystal system
Resolution Typically high resolution (< 1 Å)Can achieve high resolution, comparable to SCXRD[4]Lower resolution, peak overlap can be an issue
Beam Sensitivity Can cause damage to sensitive organic crystalsHigh potential for beam damage, requires specialized techniques (e.g., cryo-EM, low-dose methods)[3]Averaging over many crystallites reduces beam damage effects
Primary Advantage Unambiguous and highly detailed structural determinationAbility to analyze extremely small crystals that are unsuitable for SCXRD[2]Rapid analysis of bulk material, useful for quality control and phase identification
Primary Limitation Requirement for relatively large, well-ordered single crystals, which can be difficult to growStrong scattering can lead to dynamical effects that complicate data analysis[5]Provides one-dimensional data, leading to loss of structural information due to peak overlap

Experimental Data: Crystallographic Analysis of Chiral Thianthrene Sulfoxides

ParameterCompound 9[2]Compound 10[2]
Chemical Formula C₂₀H₁₆N₂O₃S₂C₂₀H₁₆N₂O₃S₂
Crystal System TrigonalOrthorhombic
Space Group R3P2₁2₁2₁
Unit Cell Dimensions a = 20.3224(4) Å, c = 11.3272(2) Åa = 10.3456(2) Å, b = 12.4567(3) Å, c = 14.1234(3) Å
Dihedral Angle (C₁-C₆ vs. C₇-C₁₂ rings) 43.56(5)°52.55(5)°
Intramolecular H-Bond (N-H···O) H···O = 2.02(3) Å, N-H···O = 133(2)°H···O = 1.97(3) Å, N-H···O = 134(2)°
CCDC Deposition Number 23378202337821

Experimental Protocols

Single-Crystal X-ray Diffraction of a Thianthrene Derivative

This protocol outlines the general steps for the single-crystal X-ray diffraction analysis of a thianthrene derivative, based on standard crystallographic practices.

  • Crystal Growth: High-quality single crystals are paramount. For thianthrene derivatives, slow evaporation of a solution in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or a mixture) is a common method. Other techniques include vapor diffusion and slow cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, mounting is performed in an inert oil.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal motion and radiation damage. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while collecting diffraction patterns.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and make corrections for experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting structural model is then refined against the experimental data to obtain the final, precise atomic coordinates and other crystallographic parameters.

Visualizing the Workflow

The following diagrams illustrate the logical flow of single-crystal X-ray diffraction analysis and a high-level comparison of crystallographic techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_output Output crystal_growth Crystal Growth of Thianthrene Derivative crystal_selection Selection of High-Quality Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting xray_diffraction X-ray Diffraction Data Collection mounting->xray_diffraction data_processing Data Processing and Integration xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Molecular Structure structure_refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

technique_comparison cluster_goal Goal cluster_methods Crystallographic Methods cluster_outcomes Primary Outcomes goal Determine 3D Atomic Structure of Organic Molecule scxrd Single-Crystal X-ray Diffraction goal->scxrd ed Electron Diffraction goal->ed pxrd Powder X-ray Diffraction goal->pxrd scxrd_outcome Precise 3D Structure, Absolute Stereochemistry scxrd->scxrd_outcome ed_outcome Precise 3D Structure from Nanocrystals ed->ed_outcome pxrd_outcome Phase ID, Unit Cell Parameters pxrd->pxrd_outcome

Caption: Comparison of crystallographic techniques for organic molecules.

References

A Comparative Guide to the Electrochemical Characterization of Thianthrene-Functionalized Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of polymers functionalized with thianthrene and its derivatives against other common redox-active polymers. The objective is to offer a clear, data-driven overview to aid in the selection and design of materials for applications such as energy storage, electrocatalysis, and sensing.

Introduction to Thianthrene-Functionalized Polymers

Thianthrene, a sulfur-containing heterocyclic molecule, has garnered significant interest for incorporation into polymer backbones due to its unique electrochemical properties. These polymers are being explored for a variety of applications, including high-voltage organic batteries and high-performance supercapacitors. The thianthrene moiety can undergo stable, reversible redox reactions at high potentials, making it an attractive candidate for next-generation energy storage materials. This guide compares the electrochemical performance of thianthrene-functionalized polymers with that of polymers functionalized with other redox-active units like dibenzothiophene and phenothiazine.

Comparative Electrochemical Performance

The electrochemical properties of thianthrene-functionalized polymers are highly dependent on the polymer architecture and the specific application. Below is a comparison of their performance in supercapacitors and batteries against relevant alternatives.

Supercapacitor Applications

In the realm of supercapacitors, conjugated microporous polymers (CMPs) functionalized with thianthrene have been compared with those functionalized with dibenzothiophene S,S-dioxide. The data below is derived from a study on pyrene-based CMPs.

Polymer IDFunctional MoietySpecific Capacitance (3-Electrode Setup, 0.5 A g⁻¹)Specific Capacitance (Symmetric Device, 0.5 A g⁻¹)Cycling Stability
PyPh-BZ-Th Thianthrene617 F g⁻¹187 F g⁻¹>94% retention after 5000 cycles[1]
PyPh-BZ-SU Dibenzothiophene S,S-dioxide538 F g⁻¹63 F g⁻¹Not specified
P-Th-POP Thianthrene217 F g⁻¹ at 0.5 A g⁻¹[1][2][3]Not specified99.46% retention after 5000 cycles[1]

Table 1: Comparison of specific capacitance and cycling stability of thianthrene-functionalized CMPs with a dibenzothiophene-based analogue for supercapacitor applications.[1][2][3]

Organic Battery Applications

For organic battery applications, thianthrene-functionalized polymers are valued for their high operating potentials. Here, we compare their performance with that of phenothiazine-based polymers, a well-studied class of materials for organic cathodes.

Polymer SystemFunctional MoietyRedox Potential (vs. Li/Li⁺)Initial Specific Capacity
Thianthrene-functionalized polynorbornenes Thianthrene4.1 V[4][5][6]up to 66 mAh g⁻¹[4][5][6]
Poly(phenylacetylene)s with thianthrene Thianthrene4.1 V[7]100 mAh g⁻¹[7]
Phenothiazine-functionalized redox polymers Phenothiazine~3.7 V77 Ah kg⁻¹ (~77 mAh g⁻¹)

Table 2: Comparison of redox potential and specific capacity of thianthrene-functionalized polymers with a phenothiazine-based polymer for organic battery applications.

Experimental Protocols

The following are detailed methodologies for the key electrochemical characterization techniques cited in this guide.

Preparation of Working Electrode
  • Slurry Preparation: A slurry is prepared by mixing the active polymer material, a conductive additive (e.g., carbon black), and a polymer binder (e.g., polyvinylidene fluoride - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP). A typical weight ratio is 80:10:10 (active material:conductive additive:binder).

  • Electrode Coating: The slurry is then uniformly cast onto a current collector (e.g., aluminum foil for cathodes, copper foil for anodes) using a doctor blade.

  • Drying: The coated electrode is dried in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Electrode Punching: Circular electrodes of a specific diameter are punched from the coated foil for assembly into coin cells or for use in a three-electrode setup.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior of the polymer, including determining the redox potentials and assessing the reversibility of the electrochemical processes.

  • Cell Assembly: A three-electrode electrochemical cell is assembled with the polymer-coated electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/Ag⁺).

  • Electrolyte Preparation: An appropriate electrolyte is prepared by dissolving a salt (e.g., LiPF₆, LiClO₄, or a tetraalkylammonium salt) in a suitable solvent (e.g., a mixture of organic carbonates for lithium-ion batteries, or an aqueous solution for supercapacitors).

  • Measurement: The potential of the working electrode is swept linearly between two set potential limits at a constant scan rate (e.g., 10-100 mV s⁻¹). The resulting current is measured and plotted against the applied potential.

  • Data Analysis: The resulting voltammogram is analyzed to determine the potentials of the oxidation and reduction peaks, which correspond to the redox potentials of the material.

Galvanostatic Charge-Discharge (GCD)

GCD is used to evaluate the specific capacity or capacitance, coulombic efficiency, and cycling stability of the material.

  • Cell Assembly: A two-electrode cell (e.g., a coin cell) is typically used for GCD measurements, with the polymer electrode as one electrode and a suitable counter/reference electrode (e.g., lithium metal for a lithium-ion battery) as the other.

  • Measurement: A constant current is applied to the cell to charge it to a set voltage limit, after which the same constant current is applied in the opposite direction to discharge the cell to a lower voltage limit. This process is repeated for multiple cycles.

  • Data Analysis: The specific capacity (in mAh g⁻¹) or specific capacitance (in F g⁻¹) is calculated from the discharge time using the formula:

    • Capacity (C): C = (I × t) / m

    • Capacitance (Csp): Csp = (I × t) / (m × ΔV) where I is the discharge current, t is the discharge time, m is the mass of the active material, and ΔV is the potential window of the discharge. The coulombic efficiency is calculated as the ratio of the discharge capacity to the charge capacity for each cycle. The cycling stability is determined by plotting the specific capacity/capacitance as a function of the cycle number.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_characterization Electrochemical Characterization slurry Slurry Preparation (Active Material, Carbon, Binder) coating Doctor Blade Coating on Current Collector slurry->coating drying Vacuum Drying coating->drying punching Electrode Punching drying->punching cv Cyclic Voltammetry (CV) - Redox Potentials - Reversibility punching->cv Three-electrode cell gcd Galvanostatic Charge-Discharge (GCD) - Specific Capacity/Capacitance - Cycling Stability punching->gcd Two-electrode cell (e.g., Coin Cell)

A simplified workflow for the electrochemical characterization of polymer-based electrodes.
Molecular Structures of Functional Moieties

molecular_structures cluster_thianthrene Thianthrene cluster_phenothiazine Phenothiazine cluster_dibenzothiophene Dibenzothiophene thianthrene phenothiazine dibenzothiophene

Chemical structures of thianthrene, phenothiazine, and dibenzothiophene.
Structure-Property Relationship

structure_property cluster_structure Polymer Structure cluster_performance Electrochemical Performance moiety Redox-Active Moiety (e.g., Thianthrene) potential Redox Potential moiety->potential determines capacity Specific Capacity / Capacitance moiety->capacity influences backbone Polymer Backbone (e.g., Polynorbornene, CMP) stability Cycling Stability backbone->stability affects kinetics Charge Transfer Kinetics backbone->kinetics impacts morphology Morphology & Porosity morphology->capacity enhances morphology->kinetics improves

Key structural factors of functionalized polymers and their influence on electrochemical properties.

Conclusion

Thianthrene-functionalized polymers exhibit promising electrochemical properties, particularly for high-voltage and high-power applications. In supercapacitors, they can offer high specific capacitance and excellent cycling stability, outperforming some alternatives like dibenzothiophene-based polymers. For organic batteries, their high redox potential of around 4.1 V vs. Li/Li⁺ is a significant advantage over more commonly used phenothiazine-based materials, which typically operate at lower voltages. However, the specific capacity of thianthrene-based polymers may require further optimization to be competitive with established cathode materials. The choice of polymer backbone and the overall morphology of the electrode material are critical factors in maximizing the electrochemical performance of thianthrene-functionalized polymers. This guide provides a foundational comparison to aid researchers in the strategic design and evaluation of these advanced materials.

References

Thianthrene-Based COFs: A Comparative Performance Analysis for Next-Generation Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for superior energy storage solutions has propelled the exploration of novel electrode materials. Among these, thianthrene-based Covalent Organic Frameworks (COFs) have emerged as a promising class of materials due to their inherent porosity, tunable structures, and redox-active moieties. This guide provides a comprehensive performance evaluation of thianthrene-based COFs in comparison to other established and emerging battery materials, supported by experimental data and detailed methodologies.

Performance Benchmarking: Thianthrene-Based COFs vs. a Spectrum of Battery Materials

The performance of battery materials is gauged by several key metrics, including specific capacity, operating voltage, rate capability, and cycling stability. The following tables summarize the quantitative performance of thianthrene-based materials and other notable battery materials.

Table 1: Performance Comparison of Cathode Materials

Material ClassSpecific ExampleSpecific Capacity (mAh/g)Average Voltage (V vs. Li/Li+)Cycling StabilityRate Capability
Thianthrene-Based BDBDT (small molecule)[1][2]~78 (at 0.1 A/g), 63 (after 100 cycles at 0.5 A/g)[2]3.9[1][2]Good[1][2]~10C rate demonstrated[2]
Thianthrene-Based COF Dithiine-Linked COF (for Li-S)[3]High initial capacity, specific value depends on sulfur loadingNot specified for COF alone77% capacity retention after 500 cycles at 500 mA/g[3]Good[3]
Lithium Iron Phosphate LFP~170 (theoretical), 150-160 (practical)3.2-3.4Excellent (>3000 cycles)Moderate
Lithium Nickel Manganese Cobalt Oxide NMC811~200~3.7Good (over 600 cycles with >90% retention)High

Table 2: Performance Comparison of Anode Materials

Material ClassSpecific ExampleSpecific Capacity (mAh/g)Average Voltage (V vs. Li/Li+)Cycling StabilityRate Capability
Thianthrene-Based COF Triazine-based COF composite (PTT-O@C)[4]645 (at 100 mA/g), 435 (at 500 mA/g)[4]~1.0[4]Good, stable after initial cycles[4]Good[4]
Graphite Commercial Standard~372 (theoretical), ~350 (practical)~0.1-0.2Excellent (>1000 cycles)Moderate to High
Silicon-Carbon Composite Si/C1000-2000+~0.4Moderate (volume expansion is a challenge)Moderate to High

Experimental Protocols

To ensure reproducibility and standardized comparison, detailed experimental methodologies are crucial. The following sections outline generalized protocols for the synthesis of thianthrene-based COFs and the fabrication and testing of battery electrodes.

Synthesis of Thianthrene-Based COFs (Generalized Solvothermal Method)

A common approach for synthesizing thianthrene-based COFs involves the condensation of a thianthrene-containing building block with a complementary linker molecule under solvothermal conditions.

  • Monomer Preparation : Synthesize or procure the desired thianthrene-based monomers (e.g., with aldehyde or amine functional groups) and linker molecules.

  • Reaction Setup : In a typical procedure, the thianthrene monomer and the linker are dispersed in a suitable solvent system (e.g., a mixture of mesitylene and dioxane) within a sealed pressure tube.

  • Catalysis : An acidic catalyst (e.g., aqueous acetic acid) is often added to promote the reversible imine condensation reaction.

  • Solvothermal Reaction : The reaction vessel is sealed and heated in an oven at a specific temperature (typically 120-180 °C) for a period of 2 to 7 days.

  • Isolation and Purification : After cooling, the precipitated solid (the COF) is isolated by filtration. It is then washed extensively with various solvents (e.g., acetone, tetrahydrofuran, and dichloromethane) to remove unreacted monomers and catalyst residues.

  • Drying : The purified COF is typically dried under vacuum at an elevated temperature to remove residual solvent.

Electrode Fabrication and Coin Cell Assembly
  • Slurry Preparation : The active material (thianthrene-based COF or other material), a conductive additive (e.g., Super P or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 8:1:1). These components are dispersed in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.

  • Electrode Coating : The slurry is cast onto a current collector (copper foil for anodes, aluminum foil for cathodes) using a doctor blade to achieve a uniform thickness.

  • Drying : The coated electrode is dried in a vacuum oven to remove the solvent completely.

  • Electrode Punching : Circular electrodes of a specific diameter are punched from the dried sheet.

  • Coin Cell Assembly : In an argon-filled glovebox, a coin cell (e.g., CR2032) is assembled in the following order: cathode, separator (soaked in electrolyte), anode, stainless steel spacer, and spring. The cell is then crimped to ensure a proper seal.

Electrochemical Performance Evaluation
  • Cyclic Voltammetry (CV) : CV is performed to determine the redox potentials and electrochemical reversibility of the material. The cell is cycled within a defined voltage window at a specific scan rate.

  • Galvanostatic Charge-Discharge Cycling : The cell is charged and discharged at a constant current (C-rate) to evaluate its specific capacity, cycling stability, and coulombic efficiency.

  • Rate Capability Test : The cell is cycled at various C-rates to assess its performance under different current densities.

  • Electrochemical Impedance Spectroscopy (EIS) : EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the cell.

Visualizing the Workflow and Comparative Logic

To provide a clearer understanding of the experimental process and the logic behind the material comparison, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing Monomer_Prep Monomer Preparation Solvothermal_Reaction Solvothermal Reaction Monomer_Prep->Solvothermal_Reaction Purification Purification & Drying Solvothermal_Reaction->Purification Slurry_Prep Slurry Preparation Purification->Slurry_Prep Electrode_Coating Electrode Coating Slurry_Prep->Electrode_Coating Cell_Assembly Coin Cell Assembly Electrode_Coating->Cell_Assembly CV Cyclic Voltammetry Cell_Assembly->CV GCD Galvanostatic Cycling Cell_Assembly->GCD Rate_Test Rate Capability Cell_Assembly->Rate_Test EIS EIS Cell_Assembly->EIS

Caption: Experimental workflow for battery performance evaluation.

Performance_Comparison cluster_alternatives Alternative Battery Materials Thianthrene_COF Thianthrene-based COFs Conventional_Cathodes Conventional Cathodes (LFP, NMC) Thianthrene_COF->Conventional_Cathodes vs. Capacity & Voltage Conventional_Anodes Conventional Anodes (Graphite) Thianthrene_COF->Conventional_Anodes vs. Capacity & Stability Emerging_Anodes Emerging Anodes (Silicon-Carbon) Thianthrene_COF->Emerging_Anodes vs. High Capacity

Caption: Comparison logic for thianthrene-based COFs.

Conclusion

Thianthrene-based COFs demonstrate significant potential as next-generation battery materials, offering a unique combination of high capacity and, in some cases, high operating voltage. As cathode materials, thianthrene-based small molecules exhibit promising high-voltage characteristics, although their capacities are currently lower than conventional inorganic materials like NMC. In the realm of anodes, thianthrene-based COF composites have shown capacities that rival and even exceed that of graphite.

However, challenges remain, including improving the intrinsic electronic conductivity of COFs and ensuring long-term structural stability during cycling. Further research into molecular design, composite engineering with conductive materials, and optimization of electrode architecture will be crucial to unlocking the full potential of thianthrene-based COFs for high-performance energy storage applications. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon in this exciting field.

References

A Researcher's Guide to Validating Absolute Configuration in Chiral Thianthrene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of chiral thianthrene compounds, the unambiguous determination of their absolute configuration is a critical step. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Detailed experimental protocols and a decision-making framework are presented to assist in selecting the most appropriate method.

The precise three-dimensional arrangement of atoms in chiral molecules, known as their absolute configuration, governs their pharmacological and toxicological properties. In the context of drug development, where thianthrene scaffolds are of growing interest, rigorous validation of stereochemistry is a regulatory and scientific necessity. This guide offers an objective comparison of the leading methods, supported by experimental considerations, to empower researchers in making informed decisions for their specific applications.

Comparative Analysis of Key Techniques

The selection of an appropriate method for determining the absolute configuration of a chiral thianthrene compound depends on several factors, including the physical state of the sample, the presence of chromophores, and available resources. The following table summarizes the key performance indicators of X-ray Crystallography, VCD, and ECD.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystal lattice to determine the 3D arrangement of atoms.[1]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[1]
Sample State Single crystal of high quality.[4]Solution or neat liquid/oil.[2][5]Solution.
Sample Amount Typically >0.1 mm crystal; co-crystallization may allow for microgram quantities.[4][6]1-10 mg (recoverable).0.1-1 mg (recoverable).
Analysis Time Days to weeks (including crystal growth).Hours to a day (including calculations).[7]Hours.
Success Rate High for suitable crystals; co-crystallization with a host has shown up to 77% success for high-resolution structures of small molecules.[6]High for molecules amenable to quantum chemical calculations.Dependent on the presence and nature of chromophores.
Key Advantage Provides the definitive, unambiguous 3D structure.Applicable to non-crystalline samples and those without UV-Vis chromophores.[2][3]High sensitivity for compounds with strong chromophores.
Key Limitation Requirement for a high-quality single crystal can be a major bottleneck.[8][9]Requires quantum chemical calculations for interpretation; can be challenging for highly flexible molecules.[7]Requires a suitable electronic chromophore in the molecule.[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of the experimental protocols for the three key techniques.

Single Crystal X-ray Diffraction
  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of the chiral thianthrene compound with dimensions typically greater than 0.1 mm in all directions.[4] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. If the compound itself does not crystallize well, co-crystallization with a suitable host molecule can be attempted.[6]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of reflections is recorded by a detector.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[4] The atomic positions are then refined against the experimental data to obtain the final crystal structure.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. A value close to 0 indicates the correct absolute configuration has been determined.[10]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the chiral thianthrene compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 1-10 mg/mL. The sample is placed in an IR-transparent cell with a defined path length.

  • Data Acquisition: The VCD spectrum is recorded on a VCD spectrometer, which measures the differential absorption of left and right circularly polarized infrared light. The corresponding infrared (IR) absorption spectrum is also collected.

  • Quantum Chemical Calculations: The 3D structure of one enantiomer of the thianthrene compound is modeled using computational chemistry software. A conformational search is performed to identify the low-energy conformers. For each conformer, the theoretical VCD and IR spectra are calculated using Density Functional Theory (DFT).

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the Boltzmann-averaged theoretical spectrum of the chosen enantiomer. If the experimental and calculated spectra show a good correlation in terms of sign and relative intensity of the bands, the absolute configuration of the sample is assigned as that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.[3][7]

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: A dilute solution of the chiral thianthrene compound (typically 0.1-1 mg/mL) is prepared in a UV-transparent solvent. The presence of a chromophore that absorbs in the UV-Vis range is essential.

  • Data Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter, which measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The corresponding UV-Vis absorption spectrum is also recorded.

  • Quantum Chemical Calculations: Similar to VCD, the low-energy conformers of one enantiomer are identified through a computational conformational search. The ECD spectrum for each conformer is then calculated using Time-Dependent Density Functional Theory (TD-DFT).

  • Spectral Comparison and Assignment: The experimental ECD spectrum is compared with the Boltzmann-averaged calculated spectrum. A good match between the experimental and theoretical spectra allows for the assignment of the absolute configuration.

Decision-Making and Experimental Workflow

The selection of the most suitable technique for determining the absolute configuration of a chiral thianthrene compound can be guided by a systematic approach. The following diagrams illustrate a decision-making workflow and a general experimental pipeline.

G Decision-Making for Absolute Configuration Determination start Chiral Thianthrene Compound crystal Can a high-quality single crystal be obtained? start->crystal xray X-ray Crystallography (Definitive Method) crystal->xray Yes chromophore Does the compound have a strong UV-Vis chromophore? crystal->chromophore No no_crystal No yes_crystal Yes ecd ECD Spectroscopy chromophore->ecd Yes vcd VCD Spectroscopy chromophore->vcd No no_chromophore No yes_chromophore Yes

Caption: A decision tree to guide the selection of the most appropriate method.

G General Experimental Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis sample Sample Preparation (Crystal or Solution) measurement Data Acquisition (XRD, VCD, or ECD) sample->measurement exp_data Experimental Data measurement->exp_data compare Comparison of Experimental & Calculated Data exp_data->compare conf_search Conformational Search calc Quantum Chemical Calculation (VCD/ECD Spectra) conf_search->calc comp_data Calculated Spectra calc->comp_data comp_data->compare assign Assignment of Absolute Configuration compare->assign

References

A Comparative Guide to Thianthrene-Dicarboxylic Acid and Anthracene-Dicarboxylic Acid Linkers for Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of organic linkers is a critical step in the design of advanced materials such as Metal-Organic Frameworks (MOFs) and high-performance polymers. This guide provides a detailed comparison of two prominent dicarboxylic acid linkers: thianthrene-dicarboxylic acid and anthracene-dicarboxylic acid, highlighting their structural differences, performance in materials, and experimental protocols for their synthesis.

Executive Summary

Thianthrene-dicarboxylic acid and anthracene-dicarboxylic acid are both aromatic dicarboxylic acids used as building blocks in supramolecular chemistry and materials science. While they share the common feature of two carboxylic acid groups available for coordination or polymerization, their core structures impart distinct properties to the resulting materials. Anthracene-dicarboxylic acid is a planar, linear, and rigid linker known for creating well-defined, extended structures. In contrast, thianthrene-dicarboxylic acid possesses a non-planar, bent "butterfly" conformation due to its central dithiin ring, which can lead to unique framework topologies and enhanced solubility in polymers. Furthermore, the presence of redox-active sulfur atoms in the thianthrene core offers potential for applications in electronics and catalysis.

Structural and Physicochemical Properties

A fundamental understanding of the structural and electronic differences between these two linkers is crucial for predicting their impact on the final material's properties.

PropertyThianthrene-Dicarboxylic AcidAnthracene-Dicarboxylic Acid
Structure Non-planar, bent (butterfly shape)Planar, linear
Flexibility RigidRigid
Key Feature Redox-active sulfur atomsExtended π-conjugated system
Solubility Generally higher in derived polymersGenerally lower in derived polymers

Performance in Polymer Synthesis: A Focus on Polyamides

The choice of dicarboxylic acid linker significantly influences the thermal stability and solubility of the resulting polyamides.

Thermal Stability

Polyamides derived from thianthrene-dicarboxylic acids exhibit excellent thermal stability, with decomposition temperatures commencing above 400°C in both nitrogen and air.[1] In a nitrogen atmosphere, these polymers demonstrate high char yields, ranging from 72-78 wt-%, indicating that the thianthrene unit contributes to the material's integrity at elevated temperatures.[1] While direct comparative data under identical conditions is limited, aromatic polyamides, in general, are known for their high thermal resistance.

Solubility

A notable advantage of incorporating the thianthrene moiety into polyamides is the enhanced solubility compared to typical aramids.[1] The non-planar, bent structure of the thianthrene unit disrupts efficient chain packing, thereby reducing crystallinity and improving solubility in organic solvents. This property is advantageous for processing and solution-based applications.

Performance in Metal-Organic Frameworks (MOFs)

Both linkers are extensively used in the construction of MOFs, where their geometry directly influences the resulting framework's topology, porosity, and functional properties.

Gas Adsorption

For anthracene-based MOFs, several studies have reported their CO2 uptake capacities. For instance, certain anthracene-based MOFs have been investigated for their potential in CO2 capture technologies.[3]

It is important to note that a direct comparison of gas adsorption properties is highly dependent on the specific MOF structure (metal node, topology) and the conditions of measurement.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis of these linkers and their subsequent use in material fabrication.

Synthesis of Thianthrene-2,7-dicarboxylic Acid

A common and effective method for the synthesis of thianthrene-2,7-dicarboxylic acid involves a nucleophilic aromatic substitution (SNAr) reaction.

Workflow for Thianthrene-2,7-dicarboxylic Acid Synthesis

Synthesis of Thianthrene-2,7-dicarboxylic Acid cluster_start Starting Materials cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_purification Purification N,N-dimethyl-3,4-dichlorobenzamide N,N-dimethyl-3,4-dichlorobenzamide Cyclization Cyclization N,N-dimethyl-3,4-dichlorobenzamide->Cyclization Sodium Sulfide (Na2S) Sodium Sulfide (Na2S) Sodium Sulfide (Na2S)->Cyclization DMF (solvent) DMF (solvent) DMF (solvent)->Cyclization Acidification Acidification Cyclization->Acidification Intermediate Recrystallization Recrystallization Acidification->Recrystallization Crude Product Thianthrene-2,7-dicarboxylic acid Thianthrene-2,7-dicarboxylic acid Recrystallization->Thianthrene-2,7-dicarboxylic acid Pure Product

Caption: A schematic workflow for the synthesis of thianthrene-2,7-dicarboxylic acid.

Protocol:

  • Cyclization: N,N-dimethyl-3,4-dichlorobenzamide is reacted with sodium sulfide (Na2S) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This reaction often yields a mixture of thianthrene-2,7- and thianthrene-2,8-dicarboxylic acid isomers.[1]

  • Hydrolysis and Acidification: The resulting intermediate is hydrolyzed and then acidified, typically with a dilute acid like HCl, to precipitate the crude dicarboxylic acid mixture.[1]

  • Purification: The isomers are then separated and purified. Thianthrene-2,7-dicarboxylic acid can be isolated by recrystallization from a solvent mixture such as acetic acid and DMAc.[1]

Synthesis of Anthracene-dicarboxylic Acid

Anthracene-dicarboxylic acids can be synthesized through various routes, often starting from commercially available anthracene derivatives.

Workflow for Anthracene-dicarboxylic Acid Synthesis (General)

General Synthesis of Anthracene-dicarboxylic Acid cluster_start Starting Material cluster_reaction Key Reaction cluster_workup Workup & Purification Anthracene Derivative Anthracene Derivative Functional Group Transformation Functional Group Transformation Anthracene Derivative->Functional Group Transformation Isolation Isolation Functional Group Transformation->Isolation Crude Product Anthracene-dicarboxylic acid Anthracene-dicarboxylic acid Isolation->Anthracene-dicarboxylic acid Pure Product

Caption: A generalized workflow for the synthesis of anthracene-dicarboxylic acid.

Example Protocol (Diels-Alder approach): A one-pot synthesis of an anthracene-dicarboxylic acid derivative can be achieved through a Diels-Alder reaction.[3]

  • Reaction: Equimolar amounts of maleic anhydride and anthracene are refluxed in a suitable solvent like dry toluene for several hours.[3]

  • Hydrolysis: The resulting adduct is then hydrolyzed at room temperature.[3]

  • Purification: The final product is purified using column chromatography.[3]

Logical Relationship of Linker Properties to Material Performance

The distinct characteristics of each linker logically lead to different performance outcomes in the final materials. This relationship can be visualized as a decision-making pathway for material design.

Linker Selection and Material Performance cluster_linker Linker Choice cluster_properties Inherent Linker Properties cluster_performance Resulting Material Performance Desired Material Property Desired Material Property Thianthrene-dicarboxylic acid Thianthrene-dicarboxylic acid Desired Material Property->Thianthrene-dicarboxylic acid Anthracene-dicarboxylic acid Anthracene-dicarboxylic acid Desired Material Property->Anthracene-dicarboxylic acid Non-planar, Bent Non-planar, Bent Thianthrene-dicarboxylic acid->Non-planar, Bent Redox-active S Redox-active S Thianthrene-dicarboxylic acid->Redox-active S Planar, Linear Planar, Linear Anthracene-dicarboxylic acid->Planar, Linear Extended Pi-system Extended Pi-system Anthracene-dicarboxylic acid->Extended Pi-system Enhanced Solubility Enhanced Solubility Non-planar, Bent->Enhanced Solubility Unique Topology Unique Topology Non-planar, Bent->Unique Topology Electronic/Catalytic Activity Electronic/Catalytic Activity Redox-active S->Electronic/Catalytic Activity Well-defined, Extended Structures Well-defined, Extended Structures Planar, Linear->Well-defined, Extended Structures High Porosity (potential) High Porosity (potential) Extended Pi-system->High Porosity (potential)

Caption: Decision pathway illustrating the influence of linker choice on material properties.

Conclusion

The selection between thianthrene-dicarboxylic acid and anthracene-dicarboxylic acid as organic linkers should be guided by the desired properties of the final material. For applications requiring high solubility and potentially unique, non-symmetrical framework structures, or where redox activity is desired, thianthrene-dicarboxylic acid presents a compelling option. Conversely, for the construction of highly ordered, linear, and extended porous networks, anthracene-dicarboxylic acid remains a versatile and well-established choice. Further research directly comparing the performance of these two linkers in identical material systems would be invaluable for a more definitive quantitative assessment.

References

alternative solid acid catalysts to 1,9-Thianthrenedicarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and environmentally benign alternatives to traditional homogeneous acid catalysts, the landscape of solid acid catalysts offers a wealth of options. While the user's query mentioned 1,9-Thianthrenedicarboxylic acid derivatives, a comprehensive literature search did not reveal their application as solid acid catalysts. Instead, their chemistry is primarily centered on redox-active materials and as precursors for C-H functionalization. This guide, therefore, focuses on a comparative analysis of well-established and widely used solid acid catalysts: Zeolites , Sulfated Zirconia , Ion-Exchange Resins (e.g., Amberlyst-15) , and Supported Heteropolyacids .

These heterogeneous catalysts are pivotal in driving key organic transformations by offering advantages such as ease of separation, reusability, and reduced corrosive waste streams. This guide provides an objective comparison of their performance in three cornerstone reactions: Esterification, Friedel-Crafts Acylation, and Friedel-Crafts Alkylation, supported by experimental data and detailed protocols.

General Comparison of Catalyst Classes

Each class of solid acid catalyst presents a unique combination of acidity, stability, and porous structure, making them suitable for different applications.

Catalyst ClassKey CharacteristicsAdvantagesDisadvantages
Zeolites Crystalline, microporous aluminosilicates with strong Brønsted and Lewis acid sites. Shape-selective properties.High thermal stability, high acidity, shape selectivity can lead to specific product isomers.Small pore size can limit diffusion of bulky reactants and products. Can be prone to deactivation by coking.
Sulfated Zirconia Amorphous or crystalline zirconium oxide treated with sulfate ions, creating superacidic sites.Very high acidity (superacidic), effective for reactions requiring strong acid sites.Can deactivate via sulfate leaching, especially in the presence of water. Regeneration may be required.[1]
Ion-Exchange Resins Polymeric matrix (e.g., polystyrene-divinylbenzene) with sulfonic acid groups (-SO3H).High concentration of Brønsted acid sites, effective at low to moderate temperatures, readily available.Limited thermal stability (typically < 150°C), can swell in certain solvents, potential for leaching of acid groups.[2]
Heteropolyacids (HPAs) Polyoxometalates with high Brønsted acidity (e.g., tungstophosphoric acid). Often supported on silica.Extremely high acidity, can exhibit "pseudo-liquid" behavior enhancing reaction rates.[3]Low surface area in bulk form, can be soluble in polar solvents (supporting on a carrier is crucial).[4]

Performance in Key Organic Reactions

The following sections provide a quantitative comparison of these catalysts in specific, widely used organic reactions. The data is compiled from various studies to offer a representative overview.

Esterification: Acetic Acid with n-Butanol

Esterification is a fundamental reaction in the synthesis of fine chemicals, flavors, and pharmaceuticals. The table below compares the performance of different solid acid catalysts in the formation of n-butyl acetate.

CatalystTemp (°C)Molar Ratio (Alcohol:Acid)Time (h)Conversion (%)Selectivity (%)Reusability (Cycles)Ref.
Amberlyst-15 90-1001:1 to 3:15~80-95>994-5 (with some activity loss)[5][6]
Sulfated Zirconia 100-1201:18~70-85>993-4 (stable)[5]
Zeolite H-USY 1101:18~60-70>99High stability[7]
Zeolite H-ZSM-5 1101:18~20-30>99High stability[7]

Key Observations:

  • Amberlyst-15 shows very high activity at moderate temperatures, making it a popular choice for esterifications.[5][6] However, its thermal stability is a limitation.

  • Sulfated Zirconia is also highly active but may require slightly higher temperatures. Its stability is generally good.[5]

  • Zeolites show varied activity based on their structure. The larger pores of H-USY allow for better reactant access compared to the medium-sized pores of H-ZSM-5, which exhibits significant diffusion limitations for this reaction.[7]

Friedel-Crafts Acylation: Anisole with Acetic Anhydride

Friedel-Crafts acylation is a vital C-C bond-forming reaction for the synthesis of aromatic ketones, which are common intermediates in drug synthesis.

CatalystTemp (°C)Molar Ratio (Anisole:Anhydride)Time (h)Conversion (%)Selectivity to p-isomer (%)Reusability (Cycles)Ref.
Zeolite H-Beta 901:1.56~95~763-4 (with regeneration)[8]
Zeolite H-ZSM-5 705:14~70~83Good (with regeneration)[8]
Sulfated Zirconia 951:1.54~73High3 (with slight activity loss)[4]
12-TPA/ZrO₂ 1301:1.5588>984 (stable)[3]

Key Observations:

  • Large-pore zeolites like H-Beta are highly effective due to their strong acid sites and ability to accommodate the reactants and products.[8]

  • Sulfated Zirconia and supported heteropolyacids are also very active, with the latter showing excellent selectivity to the para-product.[3][4]

  • Catalyst deactivation due to coke formation can be an issue, often requiring regeneration by calcination.

Friedel-Crafts Alkylation: Toluene with Benzyl Chloride

This reaction is a classic example of alkylating an aromatic ring, a common step in building more complex molecular scaffolds.

CatalystTemp (°C)Molar Ratio (Toluene:BzCl)Time (h)Yield of p-benzyltoluene (%)Reusability (Cycles)Ref.
Zeolite H-Beta 805:12High (Specific data varies)Good (with regeneration)[9]
Montmorillonite K10 805:12High (Specific data varies)Excellent[9]
12-TPA/ZrO₂ 1301:1.55854 (stable)[3]
Amberlyst-15 80--Low yield (for benzyl chloride)-[10]

Key Observations:

  • Zeolites and acid-activated clays like Montmorillonite K10 are highly effective for Friedel-Crafts alkylations.[9]

  • Supported heteropolyacids also demonstrate high activity and stability under solvent-free conditions.[3]

  • Over-alkylation (polyalkylation) can be a significant side reaction, which can sometimes be mitigated by the shape-selective nature of zeolites or by using a large excess of the aromatic substrate.

Experimental Protocols

Below are generalized, detailed methodologies for conducting reactions with solid acid catalysts.

Protocol 1: Esterification of Acetic Acid with n-Butanol
  • Catalyst Preparation/Activation:

    • Amberlyst-15: Dry the resin in a vacuum oven at 80-100°C for 12-24 hours before use.

    • Sulfated Zirconia/Zeolites: Calcine the catalyst in a furnace under a flow of dry air at 500-550°C for 3-4 hours to remove adsorbed water and activate the acid sites. Cool under dessication.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solid acid catalyst (e.g., 5-10 wt% relative to the limiting reagent, acetic acid).

    • Add n-butanol and acetic acid (e.g., in a 1:1 or 2:1 molar ratio).

    • Heat the mixture to reflux (approx. 90-120°C, depending on the catalyst's thermal stability) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by Gas Chromatography (GC) or by titrating the remaining acid.

    • After the reaction reaches completion or desired conversion, cool the mixture to room temperature.

    • Separate the solid catalyst by simple filtration or decantation. The catalyst can be washed with a solvent (e.g., acetone), dried, and stored for reuse.

    • The liquid product mixture can be purified by distillation to remove unreacted starting materials and isolate the n-butyl acetate product.

Protocol 2: Friedel-Crafts Acylation of Anisole
  • Catalyst Preparation/Activation:

    • Activate zeolites or sulfated zirconia by calcination as described in Protocol 1. The catalyst must be handled in a dry atmosphere as it is highly hygroscopic.

  • Reaction Setup:

    • Set up a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and an addition funnel.

    • Add the activated solid acid catalyst (e.g., 0.25 g for a 10 mmol scale reaction) and the aromatic substrate (e.g., anisole, which can also act as the solvent) to the flask.[3]

    • Cool the flask in an ice bath.

    • Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride) dropwise from the addition funnel over 15-30 minutes with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 70-130°C) for several hours.[3]

  • Monitoring and Work-up:

    • Monitor the reaction by GC or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to recover the catalyst.

    • The filtrate is typically quenched with cold water or a dilute sodium bicarbonate solution to neutralize any remaining acid and unreacted anhydride.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[11]

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz help to visualize the logical flow of experiments and the underlying chemical pathways.

G General Mechanism for Acid-Catalyzed Esterification cluster_activation Protonation of Carbonyl cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_final Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B + H+ (from catalyst) D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->D E Protonated Ester D->E - H2O F Water (H2O) G Ester (R-COOR') E->G - H+ H H+ (regenerated)

Caption: Mechanism of Fischer Esterification catalyzed by a solid Brønsted acid.

G Experimental Workflow for Catalyst Comparison start Define Reaction (e.g., Esterification) catalyst_prep Catalyst Preparation & Activation start->catalyst_prep reaction_setup Parallel Reaction Setup (Identical Conditions) catalyst_prep->reaction_setup monitoring Reaction Monitoring (GC, TLC, etc.) reaction_setup->monitoring workup Work-up & Catalyst Recovery monitoring->workup analysis Product Analysis (Yield, Selectivity) workup->analysis reuse Catalyst Reusability Test workup->reuse Recovered Catalyst compare Compare Performance Data analysis->compare reuse->reaction_setup Recycle

Caption: Workflow for the systematic evaluation and comparison of solid acid catalysts.

References

A Comparative Guide to the Photophysical Properties of Halogenated vs. Non-Halogenated Thianthrene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thianthrene, a sulfur-containing heterocyclic compound, and its derivatives are gaining significant attention for their unique photophysical properties. The strategic introduction of halogen atoms onto the thianthrene scaffold serves as a powerful tool to modulate these properties, particularly enhancing pathways relevant to applications in photodynamic therapy (PDT) and advanced optical materials. This guide provides an objective comparison, supported by experimental data, of the photophysical behaviors of halogenated versus non-halogenated thianthrene derivatives.

The Internal Heavy-Atom Effect: A Guiding Principle

The primary differences in the photophysical properties between halogenated and non-halogenated thianthrene derivatives can be explained by the internal heavy-atom (IHA) effect . When a heavy atom, such as bromine or iodine, is covalently attached to a molecule, it enhances a phenomenon known as spin-orbit coupling (SOC).[1][2] This coupling facilitates the otherwise "forbidden" transition of an electron from an excited singlet state (S1) to an excited triplet state (T1), a process called intersystem crossing (ISC).[1][2][3]

The consequences of enhanced ISC are profound:

  • Decreased Fluorescence: As the S1 state is more efficiently depopulated via ISC, the probability of it returning to the ground state (S0) via the emission of a photon (fluorescence) decreases.[1][4]

  • Increased Phosphorescence: The increased population of the T1 state leads to a higher likelihood of emission from this state, known as phosphorescence. This allows for the observation of strong room-temperature phosphorescence (RTP) in many halogenated organic compounds.[5][6][7]

The following diagram illustrates the key photophysical pathways and highlights the influence of the heavy-atom effect.

Jablonski S0 S0 (Ground State) S1 S1 S0->S1 Absorption S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing (ISC) (Enhanced by Halogens) T1->S0 Phosphorescence caption Jablonski diagram illustrating the heavy-atom effect.

Caption: Jablonski diagram illustrating the heavy-atom effect.

Quantitative Comparison of Photophysical Properties

The following table summarizes key photophysical data for a series of non-halogenated and halogenated thianthrene derivatives, demonstrating the clear impact of halogenation. The data is primarily from a study on phenyl(thianthren-2-yl)methanone and its halogenated analogues.

Compound ClassSpecific DerivativeAbsorption Max (λ_abs, nm)Fluorescence Max (λ_em, nm)Fluorescence PLQY¹ (%)Phosphorescence Max (λ_em, nm)Phosphorescence PLQY¹ (%)Reference
Non-Halogenated Phenyl(thianthren-2-yl)methanone~335~4902.0~5451.1[8]
Halogenated (4-Fluorophenyl)(thianthren-2-yl)methanone~335~4901.8~5451.3[8]
(4-Chlorophenyl)(thianthren-2-yl)methanone~336~4901.3~5451.8[8]
(4-Bromophenyl)(thianthren-2-yl)methanone~337~4900.9~5452.5[8]
Compound with F and Br substituents~340~49042~55042[8]

¹ Photoluminescence Quantum Yield (PLQY) measured for compounds doped in a rigid polymer host at room temperature.

Analysis of Data:

  • Absorption: The position of the primary absorption bands is not significantly affected by the presence of halogen atoms on the attached phenyl ring.[8]

  • Fluorescence: A clear trend of decreasing fluorescence quantum yield is observed as the halogen atom becomes heavier (F → Cl → Br), consistent with the heavy-atom effect promoting ISC as a competing de-excitation pathway.[8]

  • Phosphorescence: Conversely, the phosphorescence quantum yield increases with the atomic mass of the halogen. This demonstrates that halogenation effectively populates the triplet state, leading to enhanced room-temperature phosphorescence (RTP).[8] One derivative featuring both fluorine and bromine atoms achieved a remarkable balance, with both high fluorescence and high phosphorescence quantum yields, resulting in single-molecule white light emission.[8]

Experimental Protocols

The characterization of these thianthrene derivatives involves standard synthesis and spectroscopic techniques.

Synthesis

A common method for synthesizing these compounds is through a Friedel–Crafts acylation .[8] This typically involves reacting thianthrene with a substituted (or unsubstituted) benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting products can then be purified using column chromatography and recrystallization. For more complex structures or specific halogenation patterns, multi-step syntheses or specialized catalytic systems may be employed.[9][10][11]

Photophysical Characterization Workflow

Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_pl Photoluminescence (PL) Spectroscopy prep Dissolve derivative in spectroscopic grade solvent (e.g., CH2Cl2) abs_spec Measure UV-Vis Spectrum (Spectrophotometer) prep->abs_spec Analyze pl_spec Measure Emission Spectrum (Spectrofluorometer) prep->pl_spec Excite at λ_abs abs_max Determine λ_abs_max abs_spec->abs_max pl_qy Determine Quantum Yield (vs. Standard or Integrating Sphere) pl_spec->pl_qy pl_life Measure Lifetime (e.g., TCSPC) pl_spec->pl_life caption Workflow for Photophysical Characterization.

Caption: Workflow for Photophysical Characterization.

  • UV-Vis Absorption Spectroscopy : Absorption spectra are recorded using a dual-beam spectrophotometer.[12] Samples are typically dissolved in a spectroscopic-grade solvent (e.g., CH₂Cl₂) in a quartz cuvette. This measurement identifies the wavelengths of maximum absorption (λ_abs), which are used for subsequent emission experiments.

  • Photoluminescence (PL) Spectroscopy : Steady-state fluorescence and phosphorescence spectra are measured using a spectrofluorometer.[12] To observe room-temperature phosphorescence, samples are often doped into a rigid matrix, such as a poly(methyl methacrylate) (PMMA) film, to minimize non-radiative decay from molecular vibrations and collisions.[6][12]

  • Quantum Yield (QY) Determination : The photoluminescence quantum yield (Φ), which measures the efficiency of light emission, can be determined by two main methods:

    • Relative Method : This involves comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[13][14] The absorbances of the sample and standard solutions at the excitation wavelength must be carefully matched.

    • Absolute Method : This method uses an integrating sphere to collect all photons emitted by the sample, providing a direct measurement of the quantum yield without the need for a reference standard.[12][15]

  • Lifetime Measurements : The decay lifetime of the excited state is measured to understand its dynamics.

    • Fluorescence Lifetime (τ_F) : Typically measured using Time-Correlated Single Photon Counting (TCSPC).

    • Phosphorescence Lifetime (τ_P) : Due to its longer duration (microseconds to seconds), it is often measured using transient absorption spectroscopy or time-gated emission spectroscopy.

Applications in Drug Development and Beyond

The ability to tune the ISC rate in thianthrene derivatives has significant implications:

  • Photodynamic Therapy (PDT) : An effective PDT photosensitizer must efficiently generate a triplet state, which then transfers its energy to molecular oxygen to create cytotoxic singlet oxygen. Halogenated thianthrene derivatives, with their enhanced ISC, are promising candidates for this application.[16]

  • Bio-imaging : The long lifetimes and large Stokes shifts associated with phosphorescence are highly advantageous for time-resolved imaging applications, as they can eliminate background autofluorescence from biological samples.

  • Organic Electronics : Materials exhibiting efficient RTP are sought after for next-generation Organic Light-Emitting Diodes (OLEDs), as they can harvest both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency.

References

Safety Operating Guide

Safe Disposal of 1,9-Thianthrenedicarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,9-thianthrenedicarboxylic acid, ensuring compliance with general laboratory safety standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves to prevent skin contact.[1]

  • Eye Protection: Use safety glasses or a face shield to protect against splashes.[1]

  • Lab Coat: A lab coat or protective suit should be worn to protect clothing and skin.[1]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[2]

II. Step-by-Step Disposal Protocol

The primary method for disposing of acidic waste like this compound is through neutralization. This process renders the acid less hazardous and allows for safer disposal.

1. Preparation of Neutralizing Agent:

  • Prepare a saturated solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash (sodium carbonate), in water.[3][4]

2. Dilution of the Acid:

  • In a large, appropriate container (e.g., a polyethylene bucket), dilute the this compound waste with water. A general guideline is a 1:10 ratio, with one part acid to nine parts water.[3]

  • Crucially, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction. [3]

3. Neutralization:

  • Slowly add the prepared basic solution to the diluted acid while stirring continuously.[3][4]

  • A "fizzing" or effervescence (release of carbon dioxide) will indicate that the solution is still acidic and requires more base.[3]

  • Continue to add the base until the fizzing stops.[3]

4. pH Monitoring:

  • Use a pH meter or pH indicator strips to monitor the pH of the solution.[3]

  • The target pH for neutralized waste is typically between 5.0 and 10.5, with a pH near 7.0 being ideal to minimize damage to plumbing.[3]

5. Drain Disposal:

  • Once the pH is confirmed to be within the acceptable range, the neutralized solution can be poured down the drain, followed by a large volume of running water to further dilute and flush the system.[3][5]

  • Ensure that the sink and drain are clear of any other materials before disposal.[5]

6. Container Rinsing and Disposal:

  • The empty container that held the this compound should be triple rinsed with a suitable solvent (such as water). This rinsate must also be collected and neutralized before disposal.[2]

  • After thorough rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[2]

III. Quantitative Data for Acid Neutralization

The following table summarizes the key quantitative parameters for the safe neutralization and disposal of acidic waste.

ParameterGuidelineRationale
Acid Dilution Ratio 1 part acid to 9 parts waterTo control the exothermic reaction during neutralization.
Final pH Range 5.0 - 10.5To comply with typical wastewater discharge regulations.
Ideal Final pH ~7.0 (Neutral)To minimize corrosion of plumbing infrastructure.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe dilute Dilute Acid with Water (1:10 ratio, acid to water) ppe->dilute neutralize Slowly Add Base to Diluted Acid with Stirring dilute->neutralize prepare_base Prepare Saturated Sodium Bicarbonate Solution prepare_base->neutralize monitor_ph Monitor pH (Target: 5.0 - 10.5) neutralize->monitor_ph check_ph Is pH within acceptable range? monitor_ph->check_ph check_ph->neutralize No, continue adding base drain_disposal Dispose Down Drain with Excess Water check_ph->drain_disposal Yes rinse_container Triple Rinse Empty Container drain_disposal->rinse_container dispose_container Dispose of Rinsed Container rinse_container->dispose_container end End of Procedure dispose_container->end

Caption: Workflow for the safe neutralization and disposal of this compound.

Disclaimer: This procedure is a general guideline based on standard laboratory practices for the disposal of acidic waste. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols, and adhere to local, state, and federal regulations. If a specific SDS for this compound is available, its instructions supersede this general guidance.

References

Personal protective equipment for handling 1,9-Thianthrenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,9-Thianthrenedicarboxylic acid was not located. The following guidance is based on the safety protocols for structurally similar compounds, including dicarboxylic acids and sulfur-containing organic molecules. Researchers should handle this compound with caution and adhere to all institutional safety protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.ANSI Z87.1 certified
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is mandatory.ASTM F739 tested for chemical resistance
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if handling fine powders that may become airborne, or if working in a poorly ventilated area.NIOSH/MSHA approved

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated chemical fume hood.
  • Ensure an eyewash station and safety shower are readily accessible.
  • Cover the work surface with absorbent, disposable bench paper.
  • Have appropriate spill cleanup materials readily available.

2. Weighing and Dispensing:

  • Handle as a fine powder, minimizing the creation of dust.
  • Use a micro-spatula for transferring the solid.
  • Weigh the compound in a tared, sealed container.
  • If possible, use a balance with a draft shield.

3. Dissolving and Reactions:

  • Add the solid to the solvent slowly to avoid splashing.
  • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
  • Keep all containers closed when not in use.

4. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and then soap and water.
  • Decontaminate all equipment used.
  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., gloves, bench paper) Place in a designated hazardous waste container. Do not mix with general laboratory trash.
Aqueous Waste Solutions Due to its acidic nature, aqueous waste containing this compound should be neutralized before disposal.[1] Slowly add a base (e.g., sodium bicarbonate) until the pH is between 6 and 8.[1][2] Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.[1][2]
Organic Waste Solutions Collect in a designated, labeled hazardous waste container for organic solvents. Do not mix with aqueous or other incompatible waste streams.

Experimental Protocol: Neutralization of Acidic Aqueous Waste

This protocol details the steps for neutralizing aqueous waste containing this compound before disposal.

Materials:

  • Aqueous waste containing this compound

  • Sodium bicarbonate (or other suitable base)

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate PPE (lab coat, gloves, eye protection)

Procedure:

  • Place the container with the acidic aqueous waste in a chemical fume hood.

  • Begin stirring the solution gently with a stir bar.

  • Slowly add small portions of sodium bicarbonate to the solution. Be cautious as effervescence (fizzing) may occur due to the release of carbon dioxide gas.

  • After each addition, check the pH of the solution using pH paper or a pH meter.

  • Continue adding base until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the solution can be disposed of down the drain with a large volume of running water, as permitted by institutional and local guidelines.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill weigh Weigh Compound prep_spill->weigh transfer Transfer to Reaction Vessel weigh->transfer react Perform Reaction transfer->react decontaminate Decontaminate Glassware react->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Neutralize & Dispose of Liquid Waste decontaminate->dispose_liquid clean_area Clean Work Area dispose_solid->clean_area dispose_liquid->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.